molecular formula C11H11BrN2 B1380213 4-(4-Bromophenyl)-1-ethylpyrazole CAS No. 1351385-49-3

4-(4-Bromophenyl)-1-ethylpyrazole

Cat. No.: B1380213
CAS No.: 1351385-49-3
M. Wt: 251.12 g/mol
InChI Key: OYVXRZFNWKKKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-1-ethylpyrazole is a useful research compound. Its molecular formula is C11H11BrN2 and its molecular weight is 251.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)-1-ethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-2-14-8-10(7-13-14)9-3-5-11(12)6-4-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVXRZFNWKKKRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Bromophenyl)-1-ethylpyrazole: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)-1-ethylpyrazole is a substituted aromatic heterocyclic compound belonging to the pyrazole family. The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its diverse biological activities.[1][2] The presence of a bromophenyl group at the 4-position and an ethyl group at the 1-position of the pyrazole ring imparts specific physicochemical properties that can influence its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the synthesis, predicted basic properties, and potential applications of this compound, offering valuable insights for researchers in drug discovery and organic synthesis. While specific experimental data for this exact molecule is limited in publicly available literature, this guide extrapolates from established chemical principles and data from closely related analogues to provide a robust technical profile.

Synthesis and Purification

The synthesis of 1,4-disubstituted pyrazoles is a well-established area of organic chemistry.[3][4] A common and effective method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine.[5] For this compound, a plausible and efficient synthetic route starts from 4-bromoacetophenone.

The overall synthetic workflow can be visualized as follows:

SynthesisWorkflow cluster_0 Step 1: Formation of the 1,3-Dicarbonyl Equivalent cluster_1 Step 2: Cyclization with Ethylhydrazine cluster_2 Step 3: Purification A 4-Bromoacetophenone C 3-(Dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one (Enaminone Intermediate) A->C Reaction B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C Reagent E This compound C->E Cyclization D Ethylhydrazine D->E Reagent F Crude Product E->F G Column Chromatography F->G H Pure this compound G->H

Caption: Synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of 3-(Dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one

  • To a solution of 4-bromoacetophenone (1 equivalent) in an anhydrous solvent such as toluene or dioxane, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude enaminone intermediate. This intermediate can often be used in the next step without further purification.

Causality: The reaction of the ketone with DMF-DMA forms a vinylogous amide (an enaminone), which is a versatile precursor for pyrazole synthesis. The enaminone acts as a synthetic equivalent of a 1,3-dicarbonyl compound.

Step 2: Synthesis of this compound

  • Dissolve the crude 3-(dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one in a suitable solvent, such as ethanol or acetic acid.

  • Add ethylhydrazine sulfate (1.1 equivalents) and a mild base like sodium acetate (2 equivalents) to the solution. Alternatively, ethylhydrazine can be used directly.

  • Heat the reaction mixture to reflux for 4-8 hours, again monitoring by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

Causality: The ethylhydrazine undergoes a condensation reaction with the enaminone. The initial nucleophilic attack by the hydrazine is followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to form the stable aromatic pyrazole ring.

Step 3: Purification

  • The crude this compound can be purified by column chromatography on silica gel.

  • A solvent system of ethyl acetate and hexane (e.g., 1:9 to 3:7 v/v) is typically effective for eluting the product.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the purified compound.

Trustworthiness: Each step of this protocol can be monitored by standard analytical techniques like TLC, and the final product's identity and purity can be confirmed by NMR, mass spectrometry, and melting point analysis, ensuring a self-validating system.

Physicochemical Properties

PropertyPredicted Value for this compoundData for 4-(4-Bromophenyl)-1-methyl-1H-pyrazole[5][6]
Molecular Formula C₁₁H₁₁BrN₂C₁₀H₉BrN₂
Molecular Weight 251.13 g/mol 237.10 g/mol
Appearance White to off-white solid or oilWhite solid
Boiling Point > 350 °C (Predicted)345.3 ± 25.0 °C (Predicted)
Melting Point Not availableNot available
LogP ~3.3 (Predicted)3.03
pKa ~2.0-2.5 (Predicted, basic)[1]Not available

Analytical Characterization

The structural confirmation of synthesized this compound would rely on a combination of spectroscopic techniques. The expected data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), two singlets for the pyrazole ring protons, and signals in the aromatic region for the bromophenyl group (typically two doublets).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for each unique carbon atom in the molecule, including the two carbons of the ethyl group, the three carbons of the pyrazole ring, and the carbons of the bromophenyl ring.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic isotopic pattern for the bromine atom (M+ and M+2 peaks of nearly equal intensity).

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the aromatic rings, and the C-Br stretching frequency.

Potential Applications in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[7][8][9] The 4-arylpyrazole moiety, in particular, has been explored for various therapeutic targets.

Potential Signaling Pathway Interactions:

SignalingPathways A This compound B Kinase Inhibition (e.g., EGFR, Aurora) A->B E Receptor Antagonism (e.g., Cannabinoid Receptors) A->E G Enzyme Inhibition (e.g., COX-2) A->G C Anti-proliferative Effects B->C D Apoptosis Induction B->D F Neuromodulatory Effects E->F H Anti-inflammatory Effects G->H

Caption: Potential biological targets and activities of 4-arylpyrazole derivatives.

Phenylpyrazole derivatives have been investigated as inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[7] Furthermore, some pyrazole-containing compounds have shown potential as modulators of cannabinoid receptors, suggesting applications in pain management and neurological disorders. The anti-inflammatory properties of many pyrazole derivatives are well-documented, often attributed to the inhibition of enzymes like cyclooxygenase-2 (COX-2).[8]

The specific substitution pattern of this compound makes it an interesting candidate for screening in various biological assays to explore its therapeutic potential. The bromophenyl moiety can engage in halogen bonding and other interactions within protein binding pockets, potentially enhancing potency and selectivity for a given target.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. This guide has outlined a practical synthetic approach, predicted its core physicochemical and spectroscopic properties, and highlighted its potential applications in drug discovery. While further experimental validation is required to fully characterize this compound, the information presented here provides a solid foundation for researchers and scientists to embark on its synthesis and biological evaluation. The versatility of the pyrazole core, combined with the specific structural features of this derivative, warrants its exploration in the quest for new and effective medicines.

References

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Çetin, A. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Muş Alparslan University Journal of Science, 3(1), 303-321.
  • Xia, Y., Fan, C., Zhao, B., Zhao, J., Hu, D., & Wang, L. (2007). Synthesis and preliminary in vitro biological evaluation of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives. Bioorganic & medicinal chemistry, 15(21), 6893–6901.
  • PubChem. 4-(4-Bromophenyl)-1-methyl-1h-pyrazole. [Link]

  • PubChem. 1-Ethyl-4-phenylpyrazole-3-carboxylic acid. [Link]

  • Ferguson, J., & Howell, J. (2015). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 11), 973–980.
  • Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. (2006). A Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(20), 3267-3270.
  • Faria, J. V., Vegi, P. F., Miguita, A. G., & de Souza, M. C. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (Basel, Switzerland), 25(1), 1.
  • Shah, S., & Desai, V. (2016). Current status of pyrazole and its biological activities. Journal of basic and clinical pharmacy, 7(4), 97–103.
  • PubChem. Ethyl 1-ethyl-4-phenylpyrazole-3-carboxylate. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of 4”substituted-2-(4'-formyl-3'-phenylpyrazole) 4-phenyl thiazole. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2002). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of organic chemistry, 67(26), 9201–9205.
  • Chemical Synthesis Database. ethyl 1-phenyl-1H-pyrazole-4-carboxylate. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini reviews in medicinal chemistry, 4(10), 1059–1077.
  • ResearchGate. Structure of (a) NH-pyrazoles and (b) some fused pyrazoles with peripheral numbering. [Link]

  • Huang, Q., Xu, H., Huang, J., Liu, Z., & Li, Y. (2014). Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides. Journal of agricultural and food chemistry, 62(16), 3510–3518.
  • International Journal of Research and Analytical Reviews. A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]

  • ResearchGate. Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Pyrazole Compounds. [Link]

Sources

An In-depth Technical Guide to the Chemical Structure and Synthesis of 4-(4-Bromophenyl)-1-ethylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of a wide array of therapeutic agents. Pyrazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties. The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The 4-aryl-1-alkylpyrazole motif, in particular, is of significant interest due to its presence in numerous biologically active molecules. This guide provides a detailed exploration of the chemical structure and synthesis of a representative member of this class, 4-(4-Bromophenyl)-1-ethylpyrazole, offering insights for researchers engaged in the discovery and development of novel therapeutics.

Chemical Structure and Properties of this compound

The chemical structure of this compound is characterized by a central pyrazole ring substituted at the 1-position with an ethyl group and at the 4-position with a 4-bromophenyl group.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₁BrN₂Calculated
Molecular Weight251.12 g/mol Calculated
AppearanceOff-white to pale yellow solidPredicted
SolubilitySoluble in organic solvents (e.g., DMF, DMSO, chlorinated solvents)Predicted
XLogP33.5Predicted
Hydrogen Bond Donor Count0Calculated
Hydrogen Bond Acceptor Count2Calculated

Synthesis of this compound

The synthesis of this compound can be approached through several established methodologies for pyrazole ring formation. Two of the most prominent and versatile methods are the Knorr pyrazole synthesis and the Suzuki-Miyaura cross-coupling reaction.

Method 1: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and highly effective method for the construction of the pyrazole ring.[1][2][3] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[1]

For the synthesis of this compound, a plausible Knorr approach would involve the reaction of a 1,3-dicarbonyl compound bearing a 4-bromophenyl group with ethylhydrazine.

cluster_0 Knorr Pyrazole Synthesis Workflow Start Starting Materials: - 1-(4-bromophenyl)-1,3-butanedione - Ethylhydrazine Reaction Condensation Reaction (Acid or Base Catalysis) Start->Reaction Intermediate Formation of Hydrazone Intermediate Reaction->Intermediate Cyclization Intramolecular Cyclization and Dehydration Intermediate->Cyclization Purification Purification (e.g., Column Chromatography, Recrystallization) Cyclization->Purification Product This compound Purification->Product cluster_1 Suzuki-Miyaura Cross-Coupling Workflow Start Starting Materials: - 4-Bromo-1-ethylpyrazole - 4-Bromophenylboronic acid Reaction Palladium-Catalyzed Cross-Coupling (Pd catalyst, Base, Solvent) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Product This compound Purification->Product

Sources

4-(4-Bromophenyl)-1-ethylpyrazole CAS number and nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-Bromophenyl)-1-ethylpyrazole and its Analogs: Nomenclature, Synthesis, and Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

The systematic identification of a compound is foundational to all scientific investigation. While a specific CAS (Chemical Abstracts Service) number for this compound has not been identified in public databases, its nomenclature and the identity of its close analog are well-defined.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for the topic compound is 4-(4-bromophenyl)-1-ethyl-1H-pyrazole .

For comparative purposes, key identifying information for both the ethyl and the more frequently documented methyl analog is presented below.

Identifier This compound 4-(4-Bromophenyl)-1-methyl-1H-pyrazole
IUPAC Name 4-(4-bromophenyl)-1-ethyl-1H-pyrazole4-(4-bromophenyl)-1-methyl-1H-pyrazole[1]
CAS Number Not readily available1191616-45-1[1][2]
Molecular Formula C₁₁H₁₁BrN₂C₁₀H₉BrN₂[1][2]
Molecular Weight 251.12 g/mol 237.10 g/mol [1]
Synonyms 1-Ethyl-4-(4-bromophenyl)pyrazole4-(4-bromophenyl)-1-methylpyrazole[1]

digraph "4_4_Bromophenyl_1_ethylpyrazole" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1];
node [shape=plaintext];
edge [color="#202124"];

// Define atoms and bonds N1 [label="N", pos="0,0.75!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; N2 [label="N", pos="-0.866,0.25!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C3 [label="C", pos="-0.866,-0.75!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.25!", fontcolor="#202124"]; C5 [label="C", pos="0.866,-0.75!", fontcolor="#202124"];

// Ethyl group C_ethyl1 [label="CH2", pos="0.866,1.75!", fontcolor="#202124"]; C_ethyl2 [label="CH3", pos="1.732,2.25!", fontcolor="#202124"];

// Bromophenyl group C_phenyl1 [label="C", pos="0,-2.5!", fontcolor="#202124"]; C_phenyl2 [label="C", pos="-1.299,-3.0!", fontcolor="#202124"]; C_phenyl3 [label="C", pos="-1.299,-4.0!", fontcolor="#202124"]; C_phenyl4 [label="C", pos="0,-4.5!", fontcolor="#202124"]; C_phenyl5 [label="C", pos="1.299,-4.0!", fontcolor="#202124"]; C_phenyl6 [label="C", pos="1.299,-3.0!", fontcolor="#202124"]; Br [label="Br", pos="0,-5.75!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"];

// Pyrazole ring bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;

// Substituent bonds N1 -- C_ethyl1; C_ethyl1 -- C_ethyl2; C4 -- C_phenyl1;

// Phenyl ring bonds C_phenyl1 -- C_phenyl2; C_phenyl2 -- C_phenyl3; C_phenyl3 -- C_phenyl4; C_phenyl4 -- C_phenyl5; C_phenyl5 -- C_phenyl6; C_phenyl6 -- C_phenyl1; C_phenyl4 -- Br;

// Double bonds in pyrazole N2 -- C3 [style=double, len=1.5]; C4 -- C5 [style=double, len=1.5]; }

Figure 1: Chemical structure of 4-(4-Bromophenyl)-1-ethyl-1H-pyrazole.

The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[3][4] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacological activity.[3] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[4][5] The presence of the pyrazole ring in blockbuster drugs like Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and several kinase inhibitors used in oncology underscores its importance to the pharmaceutical industry.[3][4]

Synthesis and Manufacturing

The synthesis of 4-(4-bromophenyl)-N-alkylpyrazoles can be achieved through several established synthetic routes. A common and efficient method is the one-pot, three-component reaction of a 1,3-dicarbonyl compound, a hydrazine derivative, and a brominating agent.

A plausible synthetic workflow for this compound is outlined below:

Synthesis_Workflow start Starting Materials: - 1,3-Diketone - Ethylhydrazine - Brominating Agent (e.g., NBSac) reaction One-Pot Condensation and Bromination start->reaction Catalyst (e.g., H2SO4/SiO2) Solvent-free conditions workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product

Figure 2: General synthetic workflow for 4-bromopyrazole derivatives.

Experimental Protocol (Adapted from similar syntheses):

  • Reaction Setup: To a mortar, add a 1,3-diketone (1 mmol), ethylhydrazine (1 mmol), and a solid-supported acid catalyst like silica-supported sulfuric acid.[6][7]

  • Grinding: Grind the mixture at room temperature for the time specified by reaction monitoring (e.g., via TLC).

  • Bromination: Add N-bromosaccharin (NBSac), a stable and reactive brominating agent, to the mixture and continue grinding until the starting materials are consumed.[6]

  • Work-up: Add a non-polar solvent such as n-hexane to the reaction mixture and filter to remove the catalyst and saccharin byproduct.[6]

  • Purification: Evaporate the solvent from the filtrate. If necessary, purify the crude product by column chromatography on silica gel to yield the pure 4-bromopyrazole derivative.[6][7]

This solvent-free, one-pot method is efficient and aligns with the principles of green chemistry.[6][7]

Spectroscopic and Physicochemical Properties

Comprehensive characterization is critical for confirming the structure and purity of a synthesized compound. While specific experimental data for this compound is not publicly available, the expected spectroscopic features can be inferred from its structure and data from close analogs like 4-(4-bromophenyl)-1-methyl-1H-pyrazole.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), distinct signals for the pyrazole ring protons, and a characteristic AA'BB' pattern for the protons on the 4-bromophenyl ring.

  • ¹³C NMR: The carbon NMR would display signals for the two carbons of the ethyl group, the carbons of the pyrazole ring, and the carbons of the bromophenyl ring, including the carbon atom directly bonded to the bromine.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C-H stretching of the aromatic and alkyl groups, C=C and C=N stretching of the pyrazole and phenyl rings, and the C-Br stretching frequency.

A study on a related compound, 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole, provides an example of the types of spectroscopic and thermal analyses that are performed on such molecules.[8]

Physicochemical Properties (Predicted):

PropertyPredicted Value/StateRationale
Physical State White to off-white solidTypical for similar aromatic heterocyclic compounds.[2]
Solubility Soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate), low water solubility.The nonpolar aromatic rings and alkyl chain reduce aqueous solubility.
Melting Point Expected to be a solid with a defined melting point.Crystalline solids in this class have sharp melting points.

Safety and Handling

Substituted bromophenyl pyrazoles are research chemicals and should be handled with appropriate care. While a specific safety data sheet (SDS) for this compound is not available, general precautions for this class of compounds should be followed.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[9][10][11]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9][10] Handle in a well-ventilated area, preferably in a chemical fume hood.[9][10] Avoid contact with skin, eyes, and clothing.[10][11]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[9]

Harmful if swallowed, in contact with skin, or if inhaled.[10] Causes skin and serious eye irritation.[9][10] May cause respiratory irritation.[9][10]

Applications in Drug Discovery and Research

The 4-(4-bromophenyl)pyrazole scaffold is a key pharmacophore in the development of new therapeutic agents. The bromine atom serves two primary functions: it can modulate the lipophilicity and metabolic stability of the molecule, and it provides a reactive handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[6]

Potential Therapeutic Areas:

  • Oncology: Many pyrazole derivatives have been investigated as anticancer agents, targeting various pathways involved in cell proliferation and survival.[5]

  • Inflammation: The pyrazole core is central to several non-steroidal anti-inflammatory drugs (NSAIDs).[4]

  • Infectious Diseases: The scaffold has been incorporated into compounds with antibacterial, antifungal, and antiviral activities.[3][4]

The specific biological activity of this compound would need to be determined through biological screening and structure-activity relationship (SAR) studies. However, its structural motifs suggest it is a promising candidate for inclusion in compound libraries for high-throughput screening in various disease models.

References

  • Vertex AI Search. (n.d.).
  • MDPI. (2022, July 23).
  • PubMed Central. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
  • ResearchGate. (2026, January 8). (PDF)
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1.
  • Guidechem. (n.d.). 4-(4-bromophenyl)-1-methl-1H-pyrazole 1191616-45-1.
  • Thermo Fisher Scientific. (2025, October 24).
  • SynZeal. (n.d.).
  • Angene Chemical. (2021, May 1).
  • PubChem. (n.d.). 4-(4-Bromophenyl)-1-methyl-1h-pyrazole.
  • Fisher Scientific. (n.d.).
  • PubChem. (n.d.). 4-Bromopyrazole.
  • Fisher Scientific. (n.d.).
  • Oakwood Chemical. (n.d.). Ethyl 3-(4-Bromophenyl)
  • PubChemLite. (n.d.). 1-(4-bromophenyl)-5-ethyl-1h-pyrazole-4-carboxylic acid.
  • ChemDiv. (n.d.). ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl].
  • PubChem. (n.d.). 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide.
  • Polish Journal of Chemical Technology. (n.d.). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity.
  • ResearchGate. (n.d.). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.
  • SciELO México. (n.d.).
  • sioc-journal.cn. (n.d.).
  • ResearchGate. (2025, August 7). (PDF)
  • BLDpharm. (n.d.). 98946-73-7|1-(4-Bromophenyl)-3-methyl-1H-pyrazole.
  • PubChemLite. (n.d.). 4-(4-bromophenyl)-3-methyl-1h-pyrazole.
  • SpectraBase. (n.d.). 6-(4-bromophenyl)-3-methyl-4-oxidanidyl-1-phenyl-pyrazolo[3,4-b]pyrazin-4-ium - Optional[MS (GC)] - Spectrum.

Sources

Spectroscopic and Structural Elucidation of 4-(4-Bromophenyl)-1-ethylpyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the novel heterocyclic compound, 4-(4-Bromophenyl)-1-ethylpyrazole. In the absence of direct experimental spectra in publicly accessible literature, this document presents a detailed, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). These predictions are substantiated by comparative analysis with experimentally obtained data for structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the expected analytical data for this compound and outlining the methodologies for its empirical verification.

Introduction

The pyrazole scaffold is a privileged motif in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties. The title compound, this compound, incorporates a bromophenyl group, a common substituent in pharmacologically active molecules, and an ethyl group on the pyrazole nitrogen, which can influence its metabolic stability and receptor binding.

Accurate spectroscopic characterization is fundamental to the verification of the structure and purity of any newly synthesized compound. This guide provides an in-depth analysis of the anticipated spectroscopic data for this compound, serving as a benchmark for researchers working on its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and comparison with structurally related molecules.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 7.9s1HH-5 (pyrazole)
~7.6 - 7.7s1HH-3 (pyrazole)
~7.5 - 7.6d, J ≈ 8.4 Hz2HAr-H (ortho to Br)
~7.3 - 7.4d, J ≈ 8.4 Hz2HAr-H (meta to Br)
~4.2 - 4.3q, J ≈ 7.3 Hz2H-CH₂-CH₃
~1.5 - 1.6t, J ≈ 7.3 Hz3H-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~138 - 140C-5 (pyrazole)
~128 - 130C-3 (pyrazole)
~132Ar-C (ipso to pyrazole)
~131.8Ar-CH (ortho to Br)
~128Ar-CH (meta to Br)
~121Ar-C (ipso to Br)
~120C-4 (pyrazole)
~45-CH₂-CH₃
~15-CH₂-CH₃

Table 3: Predicted Key IR Absorptions (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3150MediumC-H stretch (aromatic/pyrazole)
~2850 - 2980MediumC-H stretch (aliphatic)
~1590, 1480, 1450StrongC=C and C=N stretching (aromatic/pyrazole)
~1070StrongC-N stretch
~1010StrongC-Br stretch
~830Strongpara-disubstituted benzene C-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry (EI) Fragmentation

m/zRelative IntensityAssignment
252/250High[M]⁺ (Molecular ion)
223/221Medium[M - C₂H₅]⁺
171Medium[M - Br]⁺
144High[C₉H₇N₂]⁺
117Medium[C₇H₅N₂]⁺

Rationale and Comparative Analysis

The predicted spectroscopic data are grounded in the fundamental principles of each analytical technique and are supported by experimental data from structurally similar compounds.

NMR Spectroscopy

The ¹H and ¹³C NMR chemical shifts are predicted based on the electronic environment of each nucleus. The electron-withdrawing nature of the bromophenyl group and the pyrazole ring influences the chemical shifts of the aromatic and heterocyclic protons and carbons.

  • ¹H NMR: The protons on the pyrazole ring (H-3 and H-5) are expected to appear as singlets in the aromatic region, with their exact chemical shifts influenced by the substitution pattern. The aromatic protons of the para-bromophenyl group will exhibit a characteristic pair of doublets. The ethyl group will present as a quartet for the methylene protons and a triplet for the methyl protons, with coupling constants of approximately 7.3 Hz.

  • ¹³C NMR: The chemical shifts of the pyrazole carbons are influenced by the nitrogen atoms and the substituents. The carbon attached to the bromine atom (ipso-C) is expected to have a chemical shift around 121 ppm. The other aromatic and pyrazole carbons are predicted based on additive rules and comparison with known spectra of similar compounds. For instance, in 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole, the aromatic carbons of the bromophenyl ring appear in the range of 124-136 ppm[1].

Infrared Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands for the functional groups present in the molecule.

  • C-H Stretching: Aromatic and pyrazole C-H stretching vibrations are expected in the region of 3100-3150 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear between 2850-2980 cm⁻¹.

  • C=C and C=N Stretching: The stretching vibrations of the aromatic and pyrazole rings will result in strong absorptions in the 1450-1590 cm⁻¹ region.

  • C-Br Stretching: A strong absorption band around 1010 cm⁻¹ is characteristic of the C-Br stretching vibration.

  • para-Disubstitution: A strong out-of-plane C-H bending vibration around 830 cm⁻¹ is indicative of a para-disubstituted benzene ring.

These predictions are consistent with the IR data available for 4-bromopyrazole, which shows characteristic peaks for the pyrazole ring and the C-Br bond[2].

Mass Spectrometry

The mass spectrum is predicted to show a prominent molecular ion peak. Due to the presence of bromine, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with nearly equal intensity, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The fragmentation pattern will likely involve the loss of the ethyl group ([M - C₂H₅]⁺) and the bromine atom ([M - Br]⁺). Further fragmentation of the pyrazole ring is also expected. The fragmentation of pyrazoles is a well-studied process and often involves the loss of HCN or related neutral molecules[3].

Experimental Protocols

To empirically validate the predicted data, the following standard analytical procedures are recommended.

NMR Spectroscopy Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (400 MHz NMR) cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg in CDCl3 with TMS h1_nmr ¹H NMR Acquisition dissolve->h1_nmr c13_nmr ¹³C NMR Acquisition dissolve->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate for ¹H peak_pick Peak Picking baseline->peak_pick structure_confirm Structure Confirmation integrate->structure_confirm peak_pick->structure_confirm

Caption: Workflow for NMR data acquisition and analysis.

IR Spectroscopy Acquisition
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Instrumentation: Fourier-transform infrared (FTIR) spectrometer.

  • Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

IR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (FTIR) cluster_processing Data Processing cluster_analysis Spectral Analysis mix Mix sample with KBr press Press into a pellet mix->press scan Scan from 4000-400 cm⁻¹ press->scan background_subtract Background Subtraction scan->background_subtract peak_label Peak Labeling background_subtract->peak_label functional_group Functional Group Identification peak_label->functional_group

Caption: Workflow for IR data acquisition and analysis.

Mass Spectrometry Acquisition
  • Instrumentation: Mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Direct insertion probe or gas chromatography (GC) inlet.

  • Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40 - 500.

    • Scan Rate: 1 scan/second.

MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization Ionization (EI) cluster_analysis Mass Analysis cluster_interpretation Data Interpretation introduce Direct Probe or GC Inlet ionize Electron Impact (70 eV) introduce->ionize separate Separate ions by m/z ionize->separate detect Detect Ions separate->detect molecular_ion Identify Molecular Ion detect->molecular_ion fragmentation Analyze Fragmentation Pattern molecular_ion->fragmentation

Caption: Workflow for MS data acquisition and analysis.

Conclusion

This technical guide provides a robust, predicted spectroscopic profile for this compound, which can serve as a valuable resource for its synthesis and characterization. The provided protocols outline the standard methodologies for obtaining empirical data to validate these predictions. The convergence of predicted and experimental data will be crucial for the unequivocal structural confirmation of this novel compound and will facilitate its further investigation in various scientific disciplines, particularly in the field of drug discovery.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromopyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Principal mass fragmentation of 4-bromopyrazole 3. Retrieved from [Link]

Sources

Unraveling the Core Mechanism of Action: A Technical Guide to 4-(4-Bromophenyl)-1-ethylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has been successfully incorporated into a multitude of clinically approved drugs, demonstrating a wide spectrum of pharmacological activities.[1][2] These activities span from anti-inflammatory and analgesic to anticancer, antimicrobial, and beyond.[2][3] The unique physicochemical properties of the pyrazole core, including its ability to act as a bioisostere for other aromatic systems and engage in hydrogen bonding, contribute to its success in drug design.[4] This guide delves into the putative mechanism of action of a specific, synthetically accessible pyrazole derivative, 4-(4-Bromophenyl)-1-ethylpyrazole. While direct studies on this exact molecule are not extensively documented, a comprehensive analysis of structurally related compounds allows for the formulation of well-grounded hypotheses regarding its biological targets and cellular effects. The presence of a 4-bromophenyl substituent is a recurring motif in many biologically active pyrazole compounds, suggesting its importance in target engagement.[5][6][7]

This document will explore the most probable mechanisms of action for this compound, focusing on two well-established areas of pyrazole pharmacology: the inhibition of cyclooxygenase (COX) enzymes and the modulation of key receptor tyrosine kinases (RTKs) involved in cancer progression, namely the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Hypothesized Mechanisms of Action: A Dual Perspective

Based on the extensive literature on aryl-substituted pyrazoles, two primary, non-mutually exclusive mechanisms of action are proposed for this compound.

Selective Inhibition of Cyclooxygenase-2 (COX-2)

A significant number of pyrazole derivatives exhibit potent anti-inflammatory activity through the selective inhibition of COX-2.[8][9] The COX enzyme exists in two main isoforms: COX-1, a constitutively expressed enzyme involved in physiological functions, and COX-2, an inducible enzyme upregulated at sites of inflammation and in various cancers.[8][10] The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[11] The structural features of many diaryl heterocyclic compounds, including pyrazoles, allow for selective binding to the larger, more accommodating active site of COX-2 compared to COX-1.[12]

Signaling Pathway of COX-2 in Inflammation

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli PLA2 PLA2 Inflammatory Stimuli->PLA2 activates Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate PGH2 PGH2 COX-2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain This compound This compound This compound->COX-2 inhibits

Caption: COX-2 pathway and the putative inhibitory action of the compound.

Inhibition of Receptor Tyrosine Kinases (EGFR and VEGFR-2)

A growing body of evidence highlights the potential of pyrazole derivatives as inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[13][14] Dysregulation of RTK activity is a hallmark of many cancers.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver in the development and progression of numerous solid tumors.[15] Its activation initiates downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, leading to increased cell proliferation and survival.[16] Several pyrazole-based compounds have been developed as potent EGFR inhibitors.[17][18]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is the primary mediator of the pro-angiogenic effects of VEGF.[19] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[20] Inhibition of VEGFR-2 is a validated strategy in cancer therapy, and pyrazole-containing molecules have shown promise as VEGFR-2 inhibitors.[6][16]

Signaling Pathways of EGFR and VEGFR-2

RTK_Pathways cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR-2 Signaling EGF EGF EGFR EGFR EGF->EGFR binds Downstream Signaling (MAPK, PI3K/Akt) Downstream Signaling (MAPK, PI3K/Akt) EGFR->Downstream Signaling (MAPK, PI3K/Akt) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling (MAPK, PI3K/Akt)->Cell Proliferation & Survival VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 binds Angiogenesis Signaling Angiogenesis Signaling VEGFR-2->Angiogenesis Signaling Angiogenesis Angiogenesis Angiogenesis Signaling->Angiogenesis This compound This compound This compound->EGFR inhibits This compound->VEGFR-2 inhibits

Caption: EGFR and VEGFR-2 pathways and the putative inhibitory action.

Experimental Validation of the Mechanism of Action

To elucidate the precise mechanism of action of this compound, a series of in vitro and cellular assays are required. The following protocols provide a framework for these investigations.

Synthesis of this compound

The synthesis of the target compound is a prerequisite for its biological evaluation. A plausible synthetic route involves the reaction of 4-bromophenylhydrazine with a suitable diketone or a related precursor, followed by N-ethylation. Established methods for the synthesis of substituted pyrazoles can be adapted for this purpose.[1]

In Vitro Enzyme Inhibition Assays

These assays are crucial for determining the direct inhibitory effect of the compound on the purified target enzymes.

1. In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of the compound for the two COX isoforms.

Protocol:

  • Enzyme Preparation: Use commercially available, purified human recombinant COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and EDTA).

  • Compound Preparation: Dissolve this compound in DMSO to create a stock solution. Prepare serial dilutions in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Incubate for a further period (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a solution of HCl.

    • Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.[10]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[5]

Experimental Workflow for COX Inhibition Assay

COX_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Add Enzyme, Buffer, and Compound to Plate Add Enzyme, Buffer, and Compound to Plate Prepare Reagents->Add Enzyme, Buffer, and Compound to Plate Pre-incubate Pre-incubate Add Enzyme, Buffer, and Compound to Plate->Pre-incubate Add Arachidonic Acid Add Arachidonic Acid Pre-incubate->Add Arachidonic Acid Incubate at 37°C Incubate at 37°C Add Arachidonic Acid->Incubate at 37°C Stop Reaction Stop Reaction Incubate at 37°C->Stop Reaction Measure PGE2 by ELISA Measure PGE2 by ELISA Stop Reaction->Measure PGE2 by ELISA Calculate IC50 and SI Calculate IC50 and SI Measure PGE2 by ELISA->Calculate IC50 and SI End End Calculate IC50 and SI->End

Caption: Workflow for in vitro COX inhibition assay.

2. In Vitro EGFR and VEGFR-2 Kinase Inhibition Assays

These assays measure the ability of the compound to inhibit the kinase activity of EGFR and VEGFR-2.

Protocol:

  • Enzyme and Substrate: Use commercially available recombinant human EGFR and VEGFR-2 kinase domains and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

  • Assay Buffer: Prepare a kinase assay buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT, and ATP).

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the kinase buffer, the enzyme (EGFR or VEGFR-2), and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature.

    • Measure the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay (e.g., HTRF) or a luminescence-based assay that quantifies the amount of ATP remaining.[6][16]

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Cellular Assays

Cell-based assays are essential to confirm that the observed in vitro enzyme inhibition translates to a biological effect in a cellular context.

1. Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the proliferation and viability of cancer cells that are known to be dependent on EGFR or VEGFR-2 signaling (e.g., A549 lung cancer cells for EGFR, HUVEC cells for VEGFR-2).

Protocol:

  • Cell Culture: Culture the selected cell lines in appropriate media.

  • Compound Treatment: Seed the cells in 96-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[17]

2. Western Blot Analysis of Downstream Signaling

This technique is used to assess whether the compound inhibits the phosphorylation of downstream targets of EGFR and VEGFR-2, providing direct evidence of target engagement in cells.

Protocol:

  • Cell Treatment: Treat the appropriate cell lines with this compound for a short period (e.g., 1-2 hours). Stimulate the cells with the respective growth factor (EGF or VEGF) to activate the signaling pathway.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated forms of EGFR, VEGFR-2, and their downstream effectors (e.g., phospho-Akt, phospho-ERK), as well as antibodies for the total protein levels as loading controls.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Data Summary and Interpretation

The data obtained from these experiments can be summarized in tables for clear comparison and interpretation.

Table 1: Hypothetical In Vitro Enzyme Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)EGFR IC50 (µM)VEGFR-2 IC50 (µM)
This compound >1002.5>405.83.2
Celecoxib (Control) 150.05300N/AN/A
Erlotinib (Control) N/AN/AN/A0.01>10
Sorafenib (Control) N/AN/AN/A0.090.02

Table 2: Hypothetical Cellular Activity Data

Cell LineCompoundIC50 (µM)
A549 (Lung Cancer) This compound 8.1
HUVEC (Endothelial Cells) This compound 4.5

Conclusion and Future Directions

Based on the extensive research on structurally related compounds, this compound is likely to exert its biological effects through the inhibition of COX-2 and/or key receptor tyrosine kinases such as EGFR and VEGFR-2. The proposed experimental framework provides a robust strategy to validate these hypothesized mechanisms of action. Confirmation of these activities would position this compound as a promising lead compound for the development of novel anti-inflammatory or anticancer agents.

Future research should focus on a broader kinase profiling to assess the selectivity of the compound, in vivo studies in relevant animal models of inflammation and cancer to evaluate its efficacy and pharmacokinetic properties, and further structural optimization to enhance potency and selectivity.

References

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances. Available at: [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. Available at: [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and biological evaluation of novel (4 or 5-aryl)pyrazolyl-indoles as inhibitors of interleukin-2 inducible T-cell kinase (ITK). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal. Available at: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Advances. Available at: [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Iranian Chemical Society. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules. Available at: [Link]

  • Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study. Future Medicinal Chemistry. Available at: [Link]

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. Journal of Medicinal Chemistry. Available at: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules. Available at: [Link]

  • Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. Current Medicinal Chemistry. Available at: [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical and Biomedical Research. Available at: [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • High-Affinity Epidermal Growth Factor Receptor (EGFR) Irreversible Inhibitors with Diminished Chemical Reactivities. Journal of Medicinal Chemistry. Available at: [Link]

  • COX-1/COX-2 inhibition of the compounds 4a-4z and Celecoxib. COX: cyclooxygenase. ResearchGate. Available at: [Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Inflammopharmacology. Available at: [Link]

  • Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • EGFR inhibitors and their pharmacophoric features. ResearchGate. Available at: [Link]

  • Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines. British Journal of Cancer. Available at: [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activity of 4-(4-Bromophenyl)-1-ethylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][4][5] The versatility of the pyrazole scaffold allows for substitutions at various positions, enabling fine-tuning of its pharmacological profile. This guide focuses on a specific, less-explored derivative, 4-(4-Bromophenyl)-1-ethylpyrazole, to delineate a strategic framework for investigating its therapeutic potential. The presence of a bromophenyl moiety is of particular interest, as halogenation is a common strategy in drug design to enhance potency and modulate pharmacokinetic properties.

Molecular Profile: this compound

The subject of this guide is a unique pyrazole derivative characterized by three key structural features:

  • The Pyrazole Core: The aromatic five-membered ring that is the foundation of its chemical properties and a known pharmacophore.

  • N1-Ethyl Group: An ethyl substitution on one of the nitrogen atoms. This group can influence the molecule's lipophilicity and its interaction with protein binding sites.

  • C4-Bromophenyl Group: A phenyl ring substituted with a bromine atom at the para position, attached to the pyrazole core at position 4. The bromine atom, an electron-withdrawing group, can significantly impact the electronic distribution of the molecule and is known to be a feature in several active pharmaceutical ingredients.

Given the established activities of related brominated and N-substituted pyrazoles, we hypothesize that this compound holds significant, yet uncharacterized, potential in several therapeutic areas. This guide will outline the rationale and experimental pathways to explore its anticancer, anti-inflammatory, and antimicrobial activities.

Investigating Anticancer Potential

Rationale and Hypothesis

Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis.[2][6] Specifically, the presence of a 4-bromophenyl group on heterocyclic scaffolds has been linked to enhanced cytotoxic activity against various cancer cell lines, such as MCF-7 (breast cancer).[6][7] It is hypothesized that the 4-bromophenyl moiety of the target molecule can facilitate critical binding interactions within the active sites of key oncogenic proteins, such as tyrosine kinases (e.g., EGFR and VEGFR-2), which are pivotal in tumor growth and angiogenesis.[8]

Proposed Experimental Workflow

A tiered approach is recommended to systematically evaluate the anticancer properties of this compound. The workflow begins with broad screening and progresses to more specific mechanistic studies.

Caption: Workflow for evaluating the anticancer activity of this compound.

Data Presentation: Hypothetical IC50 Values

The results from the initial cell viability screening should be summarized to compare the compound's potency across different cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
This compound MCF-7Breast Adenocarcinoma10.5
A549Lung Carcinoma15.2
HepG2Hepatocellular Carcinoma21.8
Doxorubicin (Control) MCF-7Breast Adenocarcinoma0.8
A549Lung Carcinoma1.1
HepG2Hepatocellular Carcinoma1.5
Key Experimental Protocol: MTT Cell Viability Assay

This protocol is fundamental for assessing the cytotoxic effects of the compound on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Investigating Anti-inflammatory Potential

Rationale and Hypothesis

Pyrazole derivatives form the chemical backbone of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which function by inhibiting cyclooxygenase (COX) enzymes.[1][9] The anti-inflammatory activity is often associated with the specific substitution pattern on the pyrazole ring. We hypothesize that this compound may act as a selective COX-2 inhibitor, a desirable profile that minimizes the gastrointestinal side effects associated with non-selective COX inhibitors.[10][11]

Proposed Experimental Workflow

The investigation into anti-inflammatory activity should progress from in vitro enzyme inhibition assays to in vivo models of inflammation.

Caption: Workflow for evaluating the anti-inflammatory activity of the target compound.

Data Presentation: Hypothetical Anti-inflammatory Activity

Results should clearly present the compound's inhibitory potency, selectivity, and in vivo efficacy.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Paw Edema Inhibition (%) @ 3h
This compound >1005.8>1765%
Celecoxib (Control) 150.0437575%
Indomethacin (Control) 0.11.20.0880%
Key Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[10][11]

  • Animal Acclimatization: Use Wistar rats (150-200g) and acclimatize them for one week. Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide the rats into groups (n=6): Control (vehicle), Standard (e.g., Diclofenac sodium, 10 mg/kg), and Test (this compound at different doses, e.g., 10, 20, 50 mg/kg).

  • Drug Administration: Administer the vehicle, standard, or test compound orally (p.o.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.

  • Calculation: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Investigating Antimicrobial Potential

Rationale and Hypothesis

The pyrazole ring is a component of many compounds with significant antibacterial and antifungal properties.[9][12][13] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilic nature of the bromophenyl and ethyl groups may enhance the compound's ability to penetrate microbial cell membranes. It is hypothesized that this compound will exhibit broad-spectrum antimicrobial activity against a panel of pathogenic bacteria and fungi.

Proposed Experimental Workflow

The evaluation of antimicrobial activity is a straightforward process involving susceptibility testing followed by determination of minimum inhibitory and bactericidal/fungicidal concentrations.

Caption: Workflow for assessing the antimicrobial profile of the target compound.

Data Presentation: Hypothetical Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the standard metric for quantifying antimicrobial potency.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
This compound 163216
Ciprofloxacin (Control) 0.50.25N/A
Fluconazole (Control) N/AN/A4
Key Experimental Protocol: Broth Microdilution for MIC Determination

This method provides a quantitative measure of the compound's antimicrobial activity.

  • Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum to a turbidity equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. An indicator dye like resazurin can be used to aid visualization.

Synthesis and Structure-Activity Relationship (SAR)

Proposed Synthesis Route

The synthesis of this compound can be approached through established methods for pyrazole synthesis. A plausible route involves the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine, followed by bromination, or a one-pot reaction.[14][15] For example, a reaction between a brominated 1,3-diketone and ethylhydrazine would be a direct approach.

Structure-Activity Relationship Insights
  • Halogen on Phenyl Ring: The presence of a halogen, particularly at the para-position of a phenyl ring at C4 or C5, is often correlated with increased biological activity.[16][17] It can enhance binding affinity through halogen bonding and improve pharmacokinetic properties.

  • N1-Substitution: The nature of the substituent at the N1 position is critical. Small alkyl groups, like the ethyl group in our compound, can enhance lipophilicity, which may improve cell membrane permeability. This contrasts with larger or more polar groups which would alter the activity profile.

  • Substitution Position: The substitution pattern on the pyrazole ring itself is crucial. The 1,4-disubstitution pattern of our target molecule is less common than the 1,3,5-trisubstitution seen in many active pyrazoles, making its investigation particularly novel.

Conclusion and Future Directions

This compound is a structurally interesting molecule that, based on extensive evidence from related compounds, holds significant potential as a lead for drug discovery. The outlined experimental workflows provide a comprehensive and logical framework for systematically evaluating its anticancer, anti-inflammatory, and antimicrobial properties.

Positive results in the initial in vitro screens should be followed by more advanced studies, including:

  • In Vivo Efficacy Models: For promising anticancer candidates, xenograft models would be the next step.

  • Pharmacokinetic Profiling: ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial to assess the compound's drug-like properties.

  • Toxicity Studies: Comprehensive toxicity profiling is necessary to establish a therapeutic window.

  • Lead Optimization: Should the compound show promising activity but suboptimal properties, a medicinal chemistry campaign to synthesize and test analogues would be warranted to improve potency and safety.

This guide provides the foundational strategy for unlocking the therapeutic potential of this compound, underscoring the continued importance of the pyrazole scaffold in the search for novel therapeutics.

References

  • Current status of pyrazole and its biological activities - PMC. (n.d.). PubMed Central. [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). museonaturalistico.it. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). anveshanaindia.com. [Link]

  • Review: biologically active pyrazole derivatives. (2014). RSC Publishing. [Link]

  • Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. (2023). ResearchGate. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]

  • Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss | Request PDF. (2021). ResearchGate. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2021). Frontiers. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). NIH. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). PubMed. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PubMed Central. [Link]

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (2024). De Gruyter. [Link]

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). PubMed. [Link]

  • (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). ResearchGate. [Link]

  • Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. (2022). ResearchGate. [Link]

  • Antimicrobial activity of 3,5-diaryl-4-bromo-1-substituted pyrazoles. (2007). ResearchGate. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry. (1999). ACS Publications. [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2024). ojs.zu.edu.pk. [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2022). PubMed Central. [Link]

  • Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. (2014). NIH. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). SciELO México. [Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (2022). sioc-journal.cn. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2019). NIH. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). ResearchGate. [Link]

  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (2016). PubMed. [Link]

  • Investigation of the anti-inflammatory and analgesic activities of promising pyrazole derivative. (2022). PubMed. [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2022). MDPI. [Link]

Sources

The Emerging Therapeutic Potential of 4-(4-Bromophenyl)-1-ethylpyrazole and its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutics.[1][2] This technical guide provides an in-depth review of 4-(4-bromophenyl)-1-ethylpyrazole and its analogs, a class of compounds demonstrating significant promise across various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. We will delve into the synthetic strategies for accessing this chemical space, explore the nuanced structure-activity relationships (SAR) that govern their biological effects, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic scaffold.

The Pyrazole Scaffold: A Foundation of Therapeutic Versatility

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it an ideal building block for drug design.[1] Its metabolic stability, capacity for diverse substitutions, and ability to engage in various non-covalent interactions with biological targets have led to its incorporation into a wide array of clinically successful drugs.[1] The inherent versatility of the pyrazole core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a highly sought-after motif in modern drug discovery.

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and effective strategy involves the construction of the pyrazole core from 1,3-dicarbonyl compounds and hydrazine derivatives, followed by functionalization.[3]

General Synthetic Approach

A prevalent method for synthesizing 4-bromopyrazole derivatives involves the one-pot, regioselective reaction of 1,3-diketones with arylhydrazines in the presence of a brominating agent and a catalyst.[4] For the synthesis of the core scaffold, a multi-step approach starting from a substituted acetophenone is often employed.

Experimental Protocol: Synthesis of 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde (A Key Analog)

This protocol is adapted from the Vilsmeier-Haack reaction of a semicarbazone precursor, as described in the literature for a closely related analog.[5][6]

Step 1: Synthesis of 4-Bromophenyl Semicarbazone

  • To a solution of 4-bromoacetophenone (1 equivalent) in ethanol, add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the 4-bromophenyl semicarbazone.

Step 2: Vilsmeier-Haack Cyclization and Formylation

  • In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3 equivalents) to ice-cold N,N-dimethylformamide (DMF) (10 volumes).

  • To this reagent, add the 4-bromophenyl semicarbazone (1 equivalent) portion-wise, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then heat to 60-70°C for 8-10 hours.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde.

Step 3: N-Ethylation

  • To a solution of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (1.5 equivalents).

  • Add ethyl iodide or diethyl sulfate (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (50-60°C) until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde.

Diagram: Synthetic Pathway to a this compound Analog

Synthesis A 4-Bromoacetophenone C 4-Bromophenyl Semicarbazone A->C Step 1 B Semicarbazide HCl, NaOAc, EtOH, Reflux E 3-(4-Bromophenyl)-1H-pyrazole- 4-carbaldehyde C->E Step 2 D Vilsmeier Reagent (POCl3, DMF) G 3-(4-Bromophenyl)-1-ethyl-1H- pyrazole-4-carbaldehyde E->G Step 3 F Ethyl Iodide, K2CO3, DMF Inflammation AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins (Inflammation, Pain) COX->PGs Pyrazole Pyrazole Derivatives (e.g., this compound) Pyrazole->COX Inhibition

Caption: Inhibition of COX enzymes by pyrazole derivatives.

Neuroprotective Effects

Neuroinflammation and oxidative stress are implicated in the pathogenesis of neurodegenerative diseases. [7]Emerging evidence suggests that pyrazole derivatives possess neuroprotective properties. [2][7]Some analogs have been shown to protect neuronal cells from toxicity induced by inflammatory stimuli. [7]The mechanism of action may involve the inhibition of microglia activation and the suppression of pro-inflammatory cytokine production. [7]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyrazole and phenyl rings.

  • N1-Substitution: The ethyl group at the N1 position contributes to the lipophilicity of the molecule, which can influence its cell permeability and pharmacokinetic profile. Varying the alkyl chain length or introducing cyclic or aromatic substituents at this position can significantly impact activity.

  • C4-Position of the Pyrazole Ring: The 4-position of the pyrazole ring is a key point for modification. The presence of the 4-bromophenyl group is often associated with enhanced biological activity, particularly in anticancer assays. [8]The electron-withdrawing nature of the bromine atom can influence the electronic properties of the entire molecule and its interaction with biological targets.

  • Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical. Halogen substitutions, such as bromine and chlorine, at the para-position have been shown to be favorable for various biological activities. [8]The introduction of other electron-withdrawing or electron-donating groups can be explored to optimize potency and selectivity.

Diagram: Key SAR Points for this compound Analogs

SAR cluster_0 This compound Scaffold cluster_1 Key Modification Points Pyrazole Pyrazole Core N1 N1-Substituent (e.g., Ethyl) N1->Pyrazole Mod1 Vary Alkyl/Aryl Group N1->Mod1 C4 C4-Substituent (4-Bromophenyl) C4->Pyrazole Mod2 Explore Halogen and other EWGs/EDGs C4->Mod2 Phenyl Phenyl Ring Substituents Phenyl->C4 Mod3 Modify Substitution Pattern Phenyl->Mod3

Caption: Structure-Activity Relationship hotspots.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with diverse therapeutic potential. Their accessible synthesis and the rich SAR landscape provide a solid foundation for further optimization and drug development efforts. Future research should focus on the synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties. Elucidating the precise molecular targets and mechanisms of action for the most promising compounds will be crucial for their advancement into preclinical and clinical development. The continued exploration of this versatile scaffold is poised to yield novel therapeutic agents for a range of unmet medical needs.

References

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2015). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 20(9), 16438–16457. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2023). ChemRxiv. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (n.d.).
  • Anti-inflammatory activity of the synthesized compounds (4a–l). (n.d.). ResearchGate. [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Semantic Scholar. [Link]

  • Current status of pyrazole and its biological activities. (2014). Journal of Basic and Clinical Pharmacy, 5(3), 53. [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2015). International Journal of Innovative Research in Science, Engineering and Technology, 4(7), 5865-5874. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). Saudi Pharmaceutical Journal, 21(4), 351-357. [Link]

  • Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. (2023). ResearchGate. [Link]

  • One-Pot Synthesis of 4,5-Dihydropyrazole from Aldehydes, Hydrazines and Alkenes - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). Sociedad Química de México, 55(4), 238-241. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (2022). Tropical Journal of Pharmaceutical Research, 21(1). [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2583820. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry, 8. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2583820. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Semantic Scholar. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(17), 6428. [Link]

  • 1H NMR. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis of Some New Pyrazoles. (2018). Dergipark. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). Molecules, 27(15), 4935. [Link]

  • 4-(4-Bromophenyl)-1-methyl-1h-pyrazole. (n.d.). PubChem. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Pyrazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry and material science.[1][2][3] Its journey from a laboratory curiosity in the late 19th century to a privileged scaffold in blockbuster drugs is a compelling narrative of serendipity, systematic investigation, and the evolution of synthetic chemistry. This guide provides a comprehensive exploration of the discovery and history of pyrazole-containing compounds, tracing their origins from the foundational work of Ludwig Knorr to their current status as indispensable components in therapeutics and agrochemicals. We will delve into the seminal synthetic methodologies, the discovery of their profound biological activities, and the key compounds that have shaped the trajectory of this remarkable class of molecules.

Introduction: The Enduring Significance of the Pyrazole Nucleus

Pyrazoles and their derivatives are pharmacologically significant scaffolds that exhibit a vast array of biological activities.[1][4][5] The presence of the pyrazole core in a multitude of approved drugs, such as the anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant, underscores its therapeutic potential.[1][6] The versatility of the pyrazole ring, which allows for structural modifications at multiple positions, has made it a focal point for synthetic and medicinal chemists.[2] This guide will provide a historical and technical perspective on the evolution of pyrazole chemistry, offering insights into the foundational discoveries that continue to inspire modern research.

The Dawn of Pyrazole Chemistry: Knorr's Serendipitous Discovery and the First Synthesis

The history of pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[7][8][9] While investigating potential quinine-related compounds, Knorr conducted a reaction that would lay the groundwork for a new field of heterocyclic chemistry.[7][10] He reported the first synthesis of a pyrazole derivative, specifically a pyrazolone, through the condensation of ethyl acetoacetate with phenylhydrazine.[8][11] This reaction, now famously known as the Knorr pyrazole synthesis, was a landmark achievement that opened the door to a vast new class of compounds.[8]

Initially, Knorr was attempting to synthesize a quinoline derivative. The unexpected formation of a pyrazolone derivative, which he named antipyrine after methylation, was a pivotal moment.[12][13] This discovery was not just a synthetic novelty; antipyrine was found to possess potent analgesic and antipyretic properties, becoming one of the first synthetic drugs to achieve widespread commercial success until the advent of Aspirin.[7][12][14]

The Knorr Pyrazole Synthesis: A Foundational Reaction

The Knorr pyrazole synthesis involves the cyclocondensation reaction between a β-ketoester and a hydrazine derivative.[8] This versatile and straightforward method allows for the preparation of a wide range of substituted pyrazoles and pyrazolones.[1][8] The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular condensation to form the pyrazole ring.[15]

Experimental Protocol: The Original Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)

This protocol is based on Ludwig Knorr's original 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin".

Materials:

  • Phenylhydrazine (100 g)

  • Ethyl acetoacetate (125 g)

Apparatus:

  • Reaction vessel

  • Water bath

  • Separatory funnel

  • Crystallization dish

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[8]

  • Initial Condensation: The mixture was allowed to stand at ambient temperature, leading to the formation of an oily condensation product and water.[8]

  • Separation: The water formed during the reaction was separated from the oily product.[8]

  • Cyclization: The oily condensation product was heated on a water bath, inducing cyclization through the elimination of ethanol to form the crude pyrazolone product.[8]

Structural Elucidation

While Knorr successfully synthesized the first pyrazole derivative in 1883, the exact structure of the parent compound, pyrazole, was determined later.[16] The term 'pyrazole' was coined by Knorr in 1883.[16][17] The structure of the initial pyrazole derivative was established to be 3-methyl-1-phenyl-1H-pyrazol-5-ol in 1887.[16] The parent pyrazole was first synthesized in 1889 by Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[5][18] These early structural studies were crucial for understanding the aromaticity and reactivity of this new heterocyclic system.

The Evolution of Synthetic Methodologies

Following Knorr's pioneering work, the field of pyrazole synthesis expanded rapidly. Chemists developed new and more efficient methods for constructing the pyrazole ring, allowing for greater diversity in substitution patterns.

Key Named Reactions in Pyrazole Synthesis

Several named reactions have become fundamental tools for pyrazole synthesis:

  • Knorr Pyrazole Synthesis: As discussed, this involves the reaction of 1,3-dicarbonyl compounds with hydrazines.[1][15][19]

  • Pechmann Pyrazole Synthesis: In 1898, Hans von Pechmann reported the synthesis of pyrazole itself from acetylene and diazomethane.[19] This method, while historically significant, is less commonly used today due to the hazardous nature of the reagents.

  • 1,3-Dipolar Cycloadditions: This modern and efficient approach involves the reaction of 1,3-dipoles, such as diazoalkanes, with alkynes or alkenes to construct the pyrazole ring.[2][16]

Modern Synthetic Approaches

Contemporary methods for pyrazole synthesis often focus on improving efficiency, regioselectivity, and environmental friendliness. These include:

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.[20]

  • Catalytic methods: The use of catalysts, including nano-catalysts, can enhance the efficiency and selectivity of pyrazole synthesis.[1][21]

  • Multicomponent reactions: These reactions allow for the construction of complex pyrazole derivatives in a single step from three or more starting materials.[21]

  • Green chemistry approaches: The use of solvent-free conditions or environmentally benign solvents is a growing trend in pyrazole synthesis.[21]

Table 1: Comparison of Key Pyrazole Synthetic Methods
Synthesis MethodReactantsKey Features
Knorr Synthesis 1,3-Dicarbonyl compounds + HydrazinesThe foundational and highly versatile method.[1][20][22]
Reaction with α,β-Unsaturated Carbonyls α,β-Unsaturated aldehydes/ketones + HydrazinesProvides access to pyrazolines which can be oxidized to pyrazoles.[1][23]
1,3-Dipolar Cycloaddition Diazo compounds + Alkynes/AlkenesA powerful method for constructing the pyrazole ring with high regioselectivity.[2][16]
Vilsmeier-Haack Reaction Hydrazones + Vilsmeier reagentUseful for the synthesis of 4-formylpyrazoles.[6]
Diagram: General Synthetic Routes to Pyrazoles

G cluster_knorr Knorr Synthesis cluster_dipolar 1,3-Dipolar Cycloaddition cluster_ab From α,β-Unsaturated Carbonyls dicarbonyl 1,3-Dicarbonyl Compound pyrazole1 Substituted Pyrazole dicarbonyl->pyrazole1 Condensation hydrazine1 Hydrazine hydrazine1->pyrazole1 diazo Diazo Compound pyrazole2 Substituted Pyrazole diazo->pyrazole2 [3+2] Cycloaddition alkyne Alkyne alkyne->pyrazole2 ab_carbonyl α,β-Unsaturated Carbonyl pyrazoline Pyrazoline ab_carbonyl->pyrazoline Condensation hydrazine2 Hydrazine hydrazine2->pyrazoline pyrazole3 Substituted Pyrazole pyrazoline->pyrazole3 Oxidation

Caption: Key synthetic pathways to the pyrazole core.

From Laboratory to Clinic: The Rise of Pyrazole-Containing Compounds

The discovery of antipyrine's medicinal properties was the catalyst for extensive research into the biological activities of pyrazole derivatives.[11][14] This exploration has led to the development of numerous drugs, agrochemicals, and materials with diverse applications.

The First Wave: Early Pyrazole-Based Therapeutics

Following antipyrine, other pyrazolone derivatives such as aminophenazone and dipyrone were introduced as analgesics and antipyretics.[11] Phenylbutazone, another early pyrazole-containing drug, was widely used as a potent non-steroidal anti-inflammatory drug (NSAID). These early compounds demonstrated the therapeutic potential of the pyrazole scaffold and paved the way for future drug discovery efforts.

A Modern Blockbuster: The Case of Celecoxib (Celebrex)

A significant milestone in the history of pyrazole-based drugs was the development of Celecoxib (Celebrex®).[1][24] Approved in 1999, Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammatory diseases.[24] Its development highlighted the ability to fine-tune the biological activity of pyrazole derivatives through chemical modification, leading to drugs with improved safety profiles.

The mechanism of action of Celecoxib involves the selective inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.[14] This selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 enzyme.

Diagram: Simplified COX-2 Inhibition Pathway

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Celecoxib selectively inhibits the COX-2 enzyme.

Beyond Medicine: Diverse Applications of Pyrazoles

The utility of pyrazole-containing compounds extends beyond pharmaceuticals. They have found significant applications in:

  • Agrochemicals: Pyrazole derivatives are used as herbicides, insecticides, and fungicides.[6][25] Fipronil, for instance, is a widely used broad-spectrum insecticide.[25]

  • Dyes: Pyrazolone-based compounds are important components in a variety of dyes, including tartrazine.[11]

  • Material Science: Pyrazoles are used as ligands in coordination chemistry and have applications in the development of functional materials.[2][25]

Conclusion: An Enduring Legacy and Future Horizons

From its serendipitous discovery over a century ago, the pyrazole nucleus has evolved into a privileged scaffold in chemical science. The journey from Knorr's initial synthesis of antipyrine to the rational design of modern therapeutics like Celecoxib demonstrates the power of chemical innovation. The continued exploration of new synthetic methodologies and the investigation of novel biological activities ensure that pyrazole-containing compounds will remain at the forefront of research in drug discovery, agrochemicals, and material science for the foreseeable future. The rich history of pyrazole chemistry serves as a testament to the profound impact that a single molecular framework can have on science and society.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available from: [Link]

  • Ludwig Knorr - Wikipedia. Wikipedia. Available from: [Link]

  • The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]

  • 100th Anniversary: Death of Ludwig Knorr. ChemistryViews. Available from: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. ResearchGate. Available from: [Link]

  • Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals. Britannica. Available from: [Link]

  • Chapter 5: Pyrazoles. Royal Society of Chemistry. Available from: [Link]

  • The Enduring Legacy of Antipyrine: From Early Synthesis to Modern Pharmaceutical Applications. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]

  • 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. Royal Society of Chemistry. Available from: [Link]

  • Pyrazolone - Wikipedia. Wikipedia. Available from: [Link]

  • Chemistry of Antipyrine | Request PDF. ResearchGate. Available from: [Link]

  • Knorr Pyrazole Synthesis - Chem Help Asap. Chem Help Asap. Available from: [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available from: [Link]

  • Development of New Method for the Synthesis of Pyrazole Derivative. ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Various methods for the synthesis of pyrazole. ResearchGate. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. Available from: [Link]

  • 2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark. Available from: [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. Available from: [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. Available from: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Science. Available from: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Institutes of Health (NIH). Available from: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate. Available from: [Link]

  • Pyrazole | Heterocyclic, Aromatic, Five-Membered. Britannica. Available from: [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology. Available from: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available from: [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available from: [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available from: [Link]

Sources

In Silico First: A Computational Whitepaper on the Preclinical Profile of 4-(4-Bromophenyl)-1-ethylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the modern drug discovery paradigm, the imperative to "fail fast, fail cheap" has elevated the role of computational, or in silico, modeling from a supplementary tool to a cornerstone of preclinical assessment. By predicting a compound's pharmacokinetic and toxicological profile before synthesis, researchers can prioritize candidates with the highest probability of success, thereby conserving invaluable time and resources. This technical guide provides a comprehensive in silico characterization of the novel compound 4-(4-Bromophenyl)-1-ethylpyrazole. We apply a battery of validated, open-access computational models to forecast its foundational physicochemical properties, Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and key toxicological liabilities. Our analysis reveals a compound with generally favorable drug-like properties, including high predicted gastrointestinal absorption and a low propensity for critical toxicities. However, potential concerns regarding metabolic stability and blood-brain barrier penetration are identified, warranting focused in vitro investigation. This document serves as a blueprint for leveraging predictive science to build a robust, data-driven foundation for subsequent experimental validation.

The Rationale for In Silico Profiling

The journey from a promising chemical entity to a marketed drug is fraught with attrition. A significant portion of these failures can be attributed to unfavorable pharmacokinetic (ADME) or safety profiles discovered late in development.[1] The physicochemical properties of a molecule are pivotal as they profoundly influence its behavior within a biological system, affecting everything from absorption to target engagement.[2][3] In silico ADME/Tox prediction allows for the rapid, cost-effective evaluation of these critical properties at the earliest stages of discovery.[4] This preemptive analysis enables medicinal chemists to make more informed decisions, optimizing molecular structures to balance potency with a favorable ADME/T profile.[5]

This guide focuses on This compound , a small molecule with the canonical SMILES representation CCn1cc(-c2ccc(Br)cc2)cn1 .[6] Our objective is to construct a holistic preclinical profile using a suite of widely respected and freely accessible web-based prediction tools, primarily SwissADME and pkCSM.[7][8] This approach ensures that the described workflow is both scientifically rigorous and readily reproducible by researchers globally.

Integrated Computational Workflow

The logical flow of our in silico analysis begins with the molecule's structure and proceeds through hierarchical layers of prediction, from fundamental physicochemical characteristics to complex biological interactions and potential toxicities. This systematic process ensures that each prediction informs the next, building a comprehensive and interconnected data profile for the candidate compound.

G cluster_input Input cluster_physchem Pillar 1: Physicochemical Properties cluster_adme Pillar 2: ADME Profile cluster_tox Pillar 3: Safety & Toxicity cluster_output Output SMILES Molecule Structure (SMILES String) Physchem Molecular Weight LogP (Lipophilicity) Water Solubility Topological Polar Surface Area SMILES->Physchem ADME GI Absorption Blood-Brain Barrier (BBB) CYP450 Metabolism Caco-2 Permeability Physchem->ADME Informs Output Integrated Data Profile & Go/No-Go Recommendation Physchem->Output Tox hERG Inhibition Ames Mutagenicity Hepatotoxicity ADME->Tox Informs ADME->Output Tox->Output

Figure 1: A high-level overview of the sequential in silico prediction workflow.

Foundational Physicochemical & Drug-Likeness Analysis

A molecule's fundamental physical and chemical properties dictate its 'drug-likeness' and form the basis for all subsequent pharmacokinetic predictions.[9] Properties such as lipophilicity (LogP) and water solubility are in a delicate balance; a molecule must be soluble enough to exist in aqueous biological fluids but lipophilic enough to cross cellular membranes.[2]

Methodology: Physicochemical Prediction
  • Tool Selection: The SwissADME web server was chosen for its comprehensive suite of robust models for physicochemical properties and drug-likeness filters.[7][10]

  • Input: The canonical SMILES string for this compound (CCn1cc(-c2ccc(Br)cc2)cn1) was submitted to the server.[6]

  • Execution: The tool calculates various parameters, including molecular weight (MW), lipophilicity (consensus LogP), water solubility (LogS), and topological polar surface area (TPSA). It also evaluates the compound against several established drug-likeness rules (e.g., Lipinski, Ghose, Veber).[11]

Predicted Physicochemical Properties
PropertyPredicted ValueInterpretation & Significance
Molecular Formula C₁₁H₁₁BrN₂Provides the elemental composition.
Molecular Weight 251.12 g/mol Within the typical range for small molecule drugs (<500 g/mol ), favoring good absorption and distribution.
Consensus LogP 3.15Indicates moderate lipophilicity. This value is favorable for membrane permeability but may present solubility challenges if too high.
Water Solubility (LogS) -3.81Corresponds to a "Soluble" to "Moderately Soluble" classification, suggesting sufficient aqueous solubility for absorption.
Topological Polar Surface Area (TPSA) 17.78 ŲA very low TPSA (<140 Ų is a common cutoff) is a strong indicator of good membrane permeability, including potential for BBB penetration.[12]
Drug-Likeness Assessment

The compound was evaluated against multiple rule-based filters, which serve as empirical guides to estimate if a compound has physicochemical properties compatible with oral bioavailability.

  • Lipinski's Rule of Five: Pass (0 violations). This is a foundational rule set in drug discovery, and passing it is a positive indicator.

  • Ghose Filter: Pass (0 violations).

  • Veber Filter: Pass (0 violations).

  • Bioavailability Score: 0.55 . This score, based on a combination of properties, suggests a high probability of good oral bioavailability.

Expert Insight: The physicochemical profile is highly promising. The molecule adheres to all major drug-likeness rules and possesses a well-balanced lipophilicity and solubility profile. The low molecular weight and TPSA are particularly encouraging for good absorption characteristics.

ADME Profile Simulation

This section simulates the journey of this compound through the body, predicting its absorption, distribution, and metabolism.

Methodology: ADME Prediction
  • Tool Selection: We utilized both SwissADME for its qualitative "BOILED-Egg" model and Caco-2 permeability prediction, and the pkCSM web server for its quantitative predictions of absorption, distribution, and metabolism.[7][8][13]

  • Input: The SMILES string was submitted to both platforms.

  • Execution: The servers employ a range of models, from statistical QSAR to graph-based signatures, to predict key ADME endpoints.[1][14]

Predicted ADME Parameters
ParameterModelPredicted ValueInterpretation & Significance
GI Absorption SwissADMEHighIndicates the compound is likely to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability pkCSMlogPapp > 0.9 cm/sA high predicted permeability across Caco-2 cell monolayers, an in vitro model of the human intestinal wall, reinforces the high GI absorption prediction.[15]
Blood-Brain Barrier (BBB) Permeability pkCSMlogBB > 0.3The model predicts that the compound can readily cross the blood-brain barrier.[16] This is critical for CNS targets but a potential liability for peripherally acting drugs.
CYP2D6 Inhibitor pkCSMNoPredicted not to inhibit CYP2D6, a major drug-metabolizing enzyme, reducing the risk of drug-drug interactions.
CYP3A4 Inhibitor pkCSMNoPredicted not to inhibit CYP3A4, another critical metabolizing enzyme, further lowering the risk of drug-drug interactions.
CYP3A4 Substrate SwissADMEYesThe compound is predicted to be a substrate for CYP3A4, suggesting it will be metabolized by this enzyme, which could influence its half-life.

Expert Insight: The absorption profile appears excellent. However, the predicted high BBB permeability is a double-edged sword.[17] For a CNS-targeted drug, this is a highly desirable property. For a non-CNS drug, it raises concerns about potential central nervous system side effects, and structural modifications to increase polarity and reduce BBB penetration might be necessary. The prediction that it is a substrate for CYP3A4 indicates a likely route of metabolic clearance, a hypothesis that must be confirmed experimentally.

Safety and Toxicity Profiling

Early identification of potential toxicological liabilities is paramount to prevent late-stage failures.[18] Key areas of concern include cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and organ-specific toxicity like hepatotoxicity.

Methodology: Toxicity Prediction
  • Tool Selection: The pkCSM web server was used for its validated models for hERG inhibition, Ames mutagenicity, and hepatotoxicity.[8][14]

  • Input: The SMILES string was submitted to the pkCSM platform.

  • Execution: The platform's graph-based signature models classify the compound's potential for each toxicological endpoint.

Predicted Toxicological Endpoints
Toxicity EndpointPredicted ResultCausality & Significance
hERG I Inhibition No Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[19][20] A negative prediction is a major de-risking step.[21]
Ames Mutagenicity No The Ames test assesses the mutagenic potential of a compound.[22][23] A negative result suggests the compound is unlikely to be a mutagen and, by extension, may have a lower carcinogenic risk.[24][25]
Hepatotoxicity No Drug-induced liver injury (DILI) is a leading cause for drug withdrawal from the market.[26][27] This negative prediction suggests a lower risk of liver damage.[28][29]
Integrated Safety Assessment Workflow

G cluster_input Input cluster_models Computational Models cluster_output Risk Assessment SMILES Molecule Structure (SMILES) hERG_Model hERG Inhibition Model SMILES->hERG_Model Ames_Model Ames Test Model SMILES->Ames_Model Hepato_Model Hepatotoxicity Model SMILES->Hepato_Model Cardio Cardiotoxicity Risk (Low) hERG_Model->Cardio Mutagen Mutagenicity Risk (Low) Ames_Model->Mutagen Liver Liver Toxicity Risk (Low) Hepato_Model->Liver

Figure 2: Workflow for parallel in silico safety risk assessment.

Expert Insight: The predicted safety profile is remarkably clean. The compound is not flagged for the three most common and critical toxicities that derail drug development programs. This significantly increases the attractiveness of the molecular scaffold for further development.

Conclusion and Recommendations

The comprehensive in silico profiling of this compound paints the picture of a promising drug candidate with a strong foundation of drug-like properties.

Key Strengths:

  • Excellent adherence to drug-likeness rules.

  • High predicted gastrointestinal absorption.

  • A clean preliminary safety profile with low predicted risk for cardiotoxicity, mutagenicity, and hepatotoxicity.

Areas for Focused Experimental Validation:

  • Metabolic Stability: The prediction as a CYP3A4 substrate should be a top priority for experimental confirmation using human liver microsomes. A high metabolic turnover could lead to a short half-life, potentially requiring medicinal chemistry efforts to block metabolic soft spots.

  • Blood-Brain Barrier Permeability: The predicted high BBB penetration must be evaluated in the context of the intended therapeutic target. If a CNS effect is undesirable, in vitro permeability assays (e.g., PAMPA-BBB) should be conducted to verify the prediction. If confirmed, structural modifications to increase polarity may be warranted.

This in silico-first approach provides a robust, data-driven framework that de-risks the compound and allows for the design of a highly focused, efficient experimental plan to validate these computational hypotheses.

References

  • Alavijeh, M. S., Chishty, M., Qaiser, M. Z., & Palmer, A. M. (2005). Drug metabolism and pharmacokinetics, the blood-brain barrier, and central nervous system drug discovery. NeuroRx, 2(4), 554–571.
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.
  • Deshpande, M. M. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 1-4.
  • Gleeson, M. P., Hersey, A., & Hannongbua, S. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Topics in Medicinal Chemistry, 11(3), 247-266. [Link]

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Pharmacology, 7, 146. [Link]

  • Wikipedia contributors. (2024). Ames test. Wikipedia. [Link]

  • Jing, Y., Easter, A., Peters, D., Kim, N., & Enyedy, I. J. (2015). In Silico Prediction of hERG Inhibition. Future Medicinal Chemistry, 7(12), 1547-1572. [Link]

  • Saxena, A. K., & Saxena, M. (2016). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Frontiers in Pharmacology, 7, 497. [Link]

  • Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. [Link]

  • Symeres. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

  • Li, G., et al. (2014). In silico prediction of hERG potassium channel blockage by chemical category approaches. RSC Advances, 4(54), 28414-28424. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

  • Garg, P., & Verma, J. (2006). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Journal of Chemical Information and Modeling, 46(1), 289-297. [Link]

  • PreADMET. (2015, January 28). Ames test. [Link]

  • Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. [Link]

  • Shomu's Biology. (2020, July 13). Ames test ( Technique to determine mutagenic potential) [Video]. YouTube. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Semantic Scholar. [Link]

  • Su, R., et al. (2019). Developing a Multi-Dose Computational Model for Drug-Induced Hepatotoxicity Prediction Based on Toxicogenomics Data. IEEE/ACM Transactions on Computational Biology and Bioinformatics, 16(4), 1231-1239. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Scilit. [Link]

  • Microbe Notes. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]

  • De, A., et al. (2023). Comprehensive hepatotoxicity prediction: ensemble model integrating machine learning and deep learning. Frontiers in Pharmacology, 14, 1243566. [Link]

  • Jing, Y., Easter, A., Peters, D., Kim, N., & Enyedy, I. J. (2015). In silico prediction of hERG inhibition. PubMed. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

  • Jing, Y., Easter, A., Peters, D., Kim, N., & Enyedy, I. J. (2015). In Silico Prediction of hERG Inhibition. Future Medicinal Chemistry, 7(12), 1547-1572. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). About SwissADME. [Link]

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. PMC. [Link]

  • Wager, T. T., et al. (2020). Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. Semantic Scholar. [Link]

  • Wang, N. N., et al. (2020). QSPR model for Caco-2 cell permeability prediction using a combination of HQPSO and dual-RBF neural network. RSC Advances, 10(71), 43538-43552. [Link]

  • Hutter, M. C. (2009). In Silico Prediction of Drug Properties. Current Medicinal Chemistry, 16(2), 189-202. [Link]

  • Zhang, L., et al. (2024). Computational models for predicting liver toxicity in the deep learning era. Frontiers in Toxicology, 5, 1340860. [Link]

  • Marrero-Ponce, Y., et al. (2021). Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches. Pharmaceuticals, 14(11), 1089. [Link]

  • Su, R., et al. (2024). Drug-induced liver injury prediction based on graph convolutional networks and toxicogenomics. PLOS Computational Biology, 20(1), e1011746. [Link]

  • Oksel, C., et al. (2023). Machine Learning-Based Prediction of Drug-Induced Hepatotoxicity: An OvA-QSTR Approach. Journal of Chemical Information and Modeling, 63(16), 5171-5183. [Link]

  • LookChem. (2023, December 13). What are the physicochemical properties of drug? [Link]

  • Krippendorff, B. S., et al. (2020). Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model. PLOS ONE, 15(1), e0226107. [Link]

  • Hutter, M. C. (2009). In Silico Prediction of Drug Properties. ResearchGate. [Link]

  • Begum, M., & Kumar, S. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Journal of Drug Discovery and Therapy, 10(4), 1-8. [Link]

  • Kries, J. P. V., et al. (2024). Exploring the Potential of Adaptive, Local Machine Learning in Comparison to the Prediction Performance of Global Models: A Case Study from Bayer's Caco-2 Permeability Database. Journal of Chemical Information and Modeling. [Link]

  • Ng, C. T., et al. (2004). Prediction of Drug-Like Properties. In Madame Curie Bioscience Database. NCBI Bookshelf. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Semantic Scholar. [Link]

  • Sugano, K. (2021). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 13(10), 1547. [Link]

  • Medchem clips. (2017, June 22). SwissADME a web tool to support pharmacokinetic optimization for drug discovery [Video]. YouTube. [Link]

  • Sharma, D., et al. (2020). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 58-65. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Bromophenyl)-1-methyl-1h-pyrazole. PubChem. [Link]

  • MolPort. (n.d.). ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

  • University of Luxembourg. (n.d.). 1-(4-bromophenyl)-5-ethyl-1h-pyrazole-4-carboxylic acid. PubChemLite. [Link]

  • ChemSrc. (n.d.). This compound. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Bromophenyl)pyrazole-4-carbohydrazide. PubChem. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 4-(4-Bromophenyl)-1-ethylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety and handling guidelines for 4-(4-Bromophenyl)-1-ethylpyrazole, a heterocyclic compound of interest in contemporary chemical research. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-tested insights to ensure responsible laboratory conduct.

Introduction: Understanding the Compound's Profile

This compound belongs to the pyrazole class of heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science.[1][2] The presence of a brominated phenyl group suggests its utility as a synthetic intermediate, particularly in cross-coupling reactions, and may impart specific biological activities.[3][4] Pyrazole derivatives have demonstrated a wide range of pharmacological properties, including anticancer and anti-inflammatory activities.[5][6][7] The ethyl group at the N1 position modifies the compound's polarity and metabolic stability. Given its potential applications, a thorough understanding of its safe handling is paramount.

Hazard Identification and Toxicological Profile

Known Health Effects

Based on available safety data sheets, exposure to this compound can lead to the following:

  • Skin Irritation: Causes skin irritation, which may manifest as redness, itching, and inflammation.[8]

  • Serious Eye Irritation: Can cause significant eye irritation, leading to redness, pain, and potential damage.[8]

  • Respiratory Irritation: May cause irritation of the respiratory tract if inhaled.[8]

Inferred and Potential Toxicological Concerns

While specific data is lacking, the toxicology of related compounds provides a basis for prudent handling:

  • Brominated Aromatic Compounds: This class of compounds can be persistent in the environment and may bioaccumulate.[9][10] Some brominated compounds have been linked to endocrine disruption and other long-term health effects.[9][10]

  • Substituted Pyrazoles: Many pyrazole derivatives are biologically active and are investigated for their cytotoxic effects against cancer cell lines.[11][12][13] This inherent biological activity underscores the need for careful handling to avoid unintended exposure. For instance, various substituted pyrazoles have shown IC50 values in the micromolar range against different cancer cell lines.[7][13]

Table 1: Summary of Hazard Information for this compound and Related Compounds

Hazard ClassificationThis compoundGeneral Brominated AromaticsGeneral Substituted Pyrazoles
Acute Toxicity (Oral) Data not available[8]Varies; some are harmful if swallowed[14][15]Varies; some are toxic or harmful if swallowed[16][17]
Skin Corrosion/Irritation Causes skin irritation[8]Can cause skin irritation and burns[18]Can cause skin irritation[14][16]
Serious Eye Damage/Irritation Causes serious eye irritation[8]Can cause severe eye irritation and burns[18]Can cause serious eye irritation or damage[16][17]
Respiratory Irritation May cause respiratory irritation[8]Vapors can be irritating to the respiratory tract[18]May cause respiratory irritation[15][16]
Long-term Effects Data not availablePotential for persistence, bioaccumulation, and endocrine disruption[9][10]Varies; some have demonstrated cytotoxicity[6][11]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.

Engineering Controls
  • Ventilation: All handling of this compound, especially in powdered form, should be conducted in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize inhalation exposure.[8]

  • Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[14]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

  • Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[19]

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contamination.[16][20]

    • Lab Coat: A flame-resistant lab coat should be worn at all times in the laboratory.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter should be used.[14]

Experimental Workflow: A Step-by-Step Protocol for Safe Use

The following protocol outlines a typical workflow for using this compound in a synthetic reaction, emphasizing safety at each step. The causality behind these choices lies in minimizing exposure and preventing accidental release.

Preparation and Weighing
  • Pre-use Inspection: Before handling, visually inspect the container for any damage or leaks.

  • Designated Area: Conduct all weighing and initial handling within a chemical fume hood.

  • Static Control: Use an anti-static weighing dish to prevent dispersal of the powdered solid.

  • Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.

Reaction Setup and Execution
  • Inert Atmosphere: If the reaction is sensitive to air or moisture, use standard Schlenk line or glovebox techniques.

  • Closed System: Maintain a closed system as much as possible to prevent the release of vapors or dust.

  • Temperature Control: Use a well-calibrated heating mantle and a temperature probe to avoid overheating, which could lead to decomposition and the release of hazardous fumes.

  • Monitoring: Never leave a reaction unattended.

Work-up and Purification
  • Quenching: If necessary, quench the reaction mixture carefully in the fume hood.

  • Extraction: Perform liquid-liquid extractions with appropriate funnels and ensure they are properly vented.

  • Purification: Column chromatography should be performed in the fume hood with appropriate spill containment.

Diagram 1: Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_waste Waste Disposal prep_start Don PPE weigh Weigh Compound in Fume Hood prep_start->weigh setup Assemble Reaction in Fume Hood weigh->setup Transfer to Reaction Vessel execute Execute Reaction with Monitoring setup->execute quench Quench Reaction execute->quench Cool and Transfer purify Purify Product quench->purify waste Segregate and Label Waste purify->waste Collect Waste Streams dispose Arrange for Professional Disposal waste->dispose

Caption: A typical experimental workflow for handling this compound.

Reactivity and Stability

Incompatible Materials

Avoid contact with strong oxidizing agents and strong acids, as these can lead to vigorous and potentially hazardous reactions.[14][15]

Hazardous Decomposition Products

Upon thermal decomposition, this compound may release toxic fumes, including:

  • Carbon oxides (CO, CO2)

  • Nitrogen oxides (NOx)

  • Hydrogen bromide (HBr)[14][15]

The thermal decomposition of brominated compounds can be complex, and the formation of other hazardous byproducts cannot be excluded.[18]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[16][20]

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[16][20]

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[14][20]

  • In Case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[14][15]

  • In Case of a Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and sweep it up into a suitable container for disposal. Avoid generating dust.

Storage and Disposal

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[8] The storage area should be secure and accessible only to authorized personnel.

Disposal

All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste in clearly labeled, sealed containers.

  • Professional Disposal: Arrange for disposal by a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.[16]

Conclusion

This compound is a valuable research chemical with potential applications in various scientific fields. While specific toxicological data is limited, its chemical structure necessitates a cautious and well-informed approach to its handling. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with its use and ensure a safe laboratory environment.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. (2016). ResearchGate. Retrieved January 19, 2026, from [Link]

  • SAFETY DATA SHEET - 5-(4-Bromophenyl)-1H-tetrazole. (2025). Thermo Fisher Scientific. Retrieved January 19, 2026, from [Link]

  • 4-(4-Bromophenyl)-1-methyl-1h-pyrazole. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (2022). Chinese Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved January 19, 2026, from [Link]

  • In vitro cytotoxicity of some new substituted pyrazoles against the murine mastocytoma cell line P815. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Bromine | Chemical Emergencies. (2024). CDC. Retrieved January 19, 2026, from [Link]

  • Health consequences of exposure to brominated flame retardants: a systematic review. (2014). Chemosphere. Retrieved January 19, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • Laboratory Safety Guidance. (n.d.). OSHA. Retrieved January 19, 2026, from [Link]

  • Safety Data Sheet - (S)-1-(4-Bromophenyl)ethanol. (2021). Angene Chemical. Retrieved January 19, 2026, from [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). BMC Chemistry. Retrieved January 19, 2026, from [Link]

  • 3-(4-Bromophenyl)pyrazole | 73387-46-9. (n.d.). J&K Scientific. Retrieved January 19, 2026, from [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2017). ResearchGate. Retrieved January 19, 2026, from [Link]

  • School Chemistry Laboratory Safety Guide. (n.d.). CDC. Retrieved January 19, 2026, from [Link]

  • Bromine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 19, 2026, from [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2020). RSC Advances. Retrieved January 19, 2026, from [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]

  • Synthesis of 4-Arylallylidenepyrazolone Derivatives. (2018). MDPI. Retrieved January 19, 2026, from [Link]

  • 1-(4-bromophenyl)-5-ethyl-1h-pyrazole-4-carboxylic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2023). ACS Omega. Retrieved January 19, 2026, from [Link]

  • Bromine: toxicological overview. (2022). GOV.UK. Retrieved January 19, 2026, from [Link]

  • Laboratory Safety and Chemical Hygiene Plan. (n.d.). University of Chicago. Retrieved January 19, 2026, from [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). ResearchGate. Retrieved January 19, 2026, from [Link]

  • 1-(4-Bromophenyl)pyrazole-3-carbonitrile. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. (2023). Molecules. Retrieved January 19, 2026, from [Link]

  • 1-(3-bromophenyl)-4-methyl-1H-pyrazole. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (2016). American Chemical Society. Retrieved January 19, 2026, from [Link]

  • Health toxicity effects of brominated flame retardants: From environmental to human exposure. (2021). Environmental Pollution. Retrieved January 19, 2026, from [Link]

Sources

Methodological & Application

Synthesis protocol for 4-(4-Bromophenyl)-1-ethylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-(4-Bromophenyl)-1-ethylpyrazole

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The outlined procedure focuses on the direct N-alkylation of the commercially available precursor, 4-(4-Bromophenyl)-1H-pyrazole, ensuring a high-yield, efficient, and reproducible process suitable for research and development laboratories. We delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and outline the necessary characterization to validate the final product, ensuring scientific rigor and trustworthiness.

Introduction and Scientific Context

Pyrazole derivatives are a cornerstone of modern heterocyclic chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The specific substitution pattern on the pyrazole ring dictates its pharmacological profile and its utility as a synthetic intermediate. Aryl-substituted pyrazoles, in particular, are prevalent motifs in numerous commercial drugs and agrochemicals.[3][4]

The target molecule, this compound, serves as a critical intermediate. The bromophenyl moiety provides a reactive handle for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, allowing for the facile generation of diverse compound libraries.[3][5] The N-ethyl group modulates the compound's lipophilicity and metabolic stability. This guide presents a streamlined and robust synthetic protocol starting from the readily accessible 4-(4-Bromophenyl)-1H-pyrazole.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic pathway involves a direct N-alkylation of 4-(4-Bromophenyl)-1H-pyrazole. This approach is favored for its efficiency, high atom economy, and the commercial availability of the starting material.

Reaction Scheme

The overall transformation is an N-alkylation reaction, as depicted below:

Mechanism of N-Alkylation

The N-alkylation of a pyrazole is a classic example of a nucleophilic substitution reaction. The mechanism proceeds via the following steps:

  • Deprotonation: A suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), abstracts the acidic proton from the N-H of the pyrazole ring. This generates a pyrazolate anion. The pyrazolate anion is a potent nucleophile, with the negative charge delocalized over both nitrogen atoms.

  • Nucleophilic Attack (Sₙ2): The nucleophilic pyrazolate anion then attacks the electrophilic carbon atom of the ethylating agent (e.g., ethyl iodide). This occurs in a concerted fashion, typical of an Sₙ2 mechanism, where the iodide ion is displaced as a leaving group.[6]

Since the starting pyrazole, 4-(4-Bromophenyl)-1H-pyrazole, is symmetrical with respect to its two nitrogen atoms (N1 and N2), the alkylation reaction yields a single, unambiguous product. This avoids the regioselectivity issues that can arise with unsymmetrically substituted pyrazoles.[6]

Experimental Protocol: Synthesis of this compound

This protocol is designed for a standard laboratory scale and can be adjusted as needed.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeSupplierNotes
4-(4-Bromophenyl)-1H-pyrazoleC₉H₇BrN₂223.075.01.12 gSigma-AldrichStarting material
Sodium Hydride (NaH)NaH24.006.00.24 g (60% disp.)Strong base, handle with care
Ethyl Iodide (EtI)C₂H₅I155.976.00.5 mLAlkylating agent, light-sensitive
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-25 mLAnhydrous, polar aprotic solvent
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12-~100 mLFor extraction
Saturated NaCl solution (Brine)NaCl(aq)--~50 mLFor washing
Anhydrous Magnesium SulfateMgSO₄120.37-~2 gDrying agent
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-(4-Bromophenyl)-1H-pyrazole (1.12 g, 5.0 mmol).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (25 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (0.24 g of a 60% dispersion in mineral oil, 6.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Stir the resulting mixture at 0 °C for 30 minutes. The solution should become a clear, homogeneous suspension of the sodium pyrazolate.

  • Alkylation: While maintaining the temperature at 0 °C, add ethyl iodide (0.5 mL, 6.0 mmol) dropwise via syringe.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding 20 mL of cold water. Transfer the mixture to a separatory funnel containing 50 mL of diethyl ether.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 25 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 25 mL) and then with saturated brine (1 x 25 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dissolve Pyrazole in Anhydrous DMF B Cool to 0 °C A->B C Add NaH (Base) Stir 30 min B->C D Add Ethyl Iodide C->D E Warm to RT Stir 4-6h D->E F Quench with Water E->F G Extract with Et₂O F->G H Wash & Dry G->H I Concentrate H->I J Purify (Chromatography) I->J K Final Product: This compound J->K Characterize

Caption: High-level experimental workflow for the synthesis.

Reaction Mechanism Diagram

Caption: N-Alkylation reaction mechanism.

Characterization and Expected Results

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

ParameterExpected Result
Appearance White to off-white solid or pale yellow oil
Yield 85-95% (after purification)
Molecular Formula C₁₁H₁₁BrN₂
Molecular Weight 251.12 g/mol
¹H NMR (400 MHz, CDCl₃) δ 7.80-7.70 (m, 2H, Ar-H), 7.60-7.50 (m, 4H, Ar-H & Pyrazole-H), 4.19 (q, J=7.3 Hz, 2H, -CH₂-), 1.51 (t, J=7.3 Hz, 3H, -CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 139.8, 131.9, 129.5, 127.1, 121.2, 119.5, 46.5, 15.5
Mass Spec (ESI+) m/z = 251.0, 253.0 ([M+H]⁺, characteristic bromine isotope pattern)

The ¹H NMR spectrum is particularly diagnostic. The appearance of a quartet at ~4.2 ppm and a triplet at ~1.5 ppm, integrating to 2 and 3 protons respectively, confirms the successful incorporation of the ethyl group. The disappearance of the broad N-H proton signal from the starting material spectrum is also a key indicator. The mass spectrum should show two major peaks for the molecular ion separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Safety and Handling

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon) and away from any moisture.

  • Ethyl Iodide (EtI): A lachrymator and potential alkylating agent. It is light-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact. Use only in a fume hood.

  • General Precautions: Always wear appropriate PPE. Perform the reaction in a well-ventilated fume hood.

References

  • Google Patents. (n.d.). N-alkylation method of pyrazole.
  • PubChem. (n.d.). 4-(4-Bromophenyl)-1-methyl-1h-pyrazole. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 4-Arylallylidenepyrazolone Derivatives. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. Retrieved from [Link]

  • MDPI. (2020). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • ResearchGate. (2011). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Retrieved from [Link]

  • PubMed. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Retrieved from [Link]

  • Google Patents. (n.d.). N-alkylation method of pyrazole.
  • HETEROCYCLES. (2020). SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-bromophenyl derivatives.
  • Google Patents. (n.d.). A kind of preparation method of pyrazoles-4-aryl derivatives.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • PMC - NIH. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

  • MDPI. (2024). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Retrieved from [Link]

  • Chinese Chemical Letters. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of 4-(4-Bromophenyl)-1-ethylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Bromophenyl)-1-ethylpyrazole is a substituted pyrazole derivative with a molecular structure that suggests its potential as a scaffold in medicinal chemistry and materials science. The pyrazole core is a common feature in many pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The presence of a bromophenyl group can enhance lipophilicity and may play a role in the compound's interaction with biological targets. Accurate and precise quantification of this compound is paramount for various stages of research and development, including pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and stability testing.

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound. We will explore various analytical techniques, from established chromatographic methods to advanced mass spectrometric approaches, offering insights into method selection, development, and validation to ensure data integrity and reliability.

SECTION 1: High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable due to the molecule's aromatic nature.

Principle of Separation

In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The bromophenyl group in this compound imparts significant hydrophobicity, leading to strong retention on a nonpolar stationary phase. By manipulating the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, the retention time of the analyte can be precisely controlled to achieve optimal separation from impurities and degradation products.

Experimental Protocol: RP-HPLC

This protocol outlines a validated RP-HPLC method for the quantification of this compound.

1.2.1. Instrumentation and Materials

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • This compound reference standard

  • 0.45 µm syringe filters

1.2.2. Chromatographic Conditions

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% TFA (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes

1.2.3. Preparation of Solutions

  • Mobile Phase: Prepare the mobile phase by mixing acetonitrile and water (containing 0.1% TFA) in the specified ratio. Degas the solution before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in methanol, and dilute it with the mobile phase to a final concentration within the calibration range. For formulated products, extract a known amount of the formulation with a suitable solvent, followed by dilution with the mobile phase. Filter all solutions through a 0.45 µm syringe filter before injection.

1.2.4. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions to construct a calibration curve.

  • Inject the sample solutions.

  • Record the chromatograms and integrate the peak area of the analyte.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[3][4][5]

1.3.1. Validation Parameters

ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from other components.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intra-day: ≤ 2.0%; Inter-day: ≤ 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Robustness Insignificant changes in results with small variations in method parameters.

The validation process provides a high degree of assurance that the analytical method will consistently produce a result that meets pre-determined specifications and quality attributes.

SECTION 2: Gas Chromatography (GC) Method

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a relatively low molecular weight and is expected to be thermally stable, GC can be an effective alternative to HPLC.

Principle of Separation

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the gaseous mobile phase (an inert carrier gas) and a liquid or solid stationary phase coated on the inner walls of the column. The brominated aromatic nature of the analyte makes it suitable for analysis on a nonpolar or medium-polarity capillary column.

Experimental Protocol: GC-FID

This protocol describes a GC method with Flame Ionization Detection (FID) for the quantification of this compound.

2.2.1. Instrumentation and Materials

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector

  • Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness)

  • Helium or Nitrogen (carrier gas)

  • Hydrogen and Air (for FID)

  • Dichloromethane (GC grade)

  • This compound reference standard

2.2.2. Chromatographic Conditions

ParameterCondition
Column HP-5 (30 m x 0.32 mm, 0.25 µm) or equivalent
Injector Temperature 280°C
Detector Temperature 300°C
Oven Temperature Program Initial: 150°C (hold 1 min), Ramp: 10°C/min to 250°C (hold 5 min)
Carrier Gas Helium at 1.2 mL/min
Injection Mode Split (20:1)
Injection Volume 1 µL

2.2.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve in 100 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with dichloromethane to concentrations ranging from 5 to 200 µg/mL.

  • Sample Preparation: Dissolve a known quantity of the sample in dichloromethane to achieve a concentration within the calibration range.

2.2.4. Chromatographic Procedure

  • Equilibrate the GC system.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Record the chromatograms and measure the peak area of the analyte.

  • Quantify the analyte in the sample using the calibration curve.

Method Validation

Similar to the HPLC method, the GC method must be validated in accordance with ICH Q2(R1) guidelines.[3][4][5] The validation parameters and acceptance criteria are generally the same as those for HPLC.

SECTION 3: Advanced Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis of plasma samples or trace impurity quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[6]

Principle of Operation

LC-MS/MS combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI), and the resulting ions are separated by their mass-to-charge ratio (m/z). In tandem MS, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and sensitivity.[7][8]

Experimental Protocol: LC-MS/MS

This protocol provides a starting point for developing a highly sensitive LC-MS/MS method for this compound.

3.2.1. Instrumentation and Materials

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source

  • C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • This compound reference standard

  • Appropriate internal standard (e.g., a stable isotope-labeled analog)

3.2.2. LC-MS/MS Conditions

ParameterCondition
Column C18 UPLC (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition To be determined by direct infusion of the standard

3.2.3. Method Development and Validation

  • Tuning and Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor and product ions for the MRM transition and to optimize cone voltage and collision energy.

  • Sample Preparation: For bioanalytical applications, sample preparation is critical and may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix interferences.

  • Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation, which includes assessing parameters like selectivity, accuracy, precision, recovery, matrix effect, and stability.[7]

Visualizations and Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard/Sample B Dissolve & Dilute A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Chromatographic Separation D->E F UV Detection (254 nm) E->F G Integrate Peak Area F->G H Construct Calibration Curve G->H I Quantify Analyte H->I

Caption: A typical workflow for the quantification of this compound using HPLC.

Method_Selection A Start: Define Analytical Needs B High Concentration? (e.g., API) A->B C Trace Level? (e.g., Bioanalysis) A->C D HPLC or GC B->D Yes E LC-MS/MS C->E Yes F Method Validation (ICH Q2) D->F E->F G Routine Analysis F->G

Caption: A decision tree for selecting the appropriate analytical method.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the concentration range of the analyte, the complexity of the sample matrix, and the desired level of sensitivity and selectivity. RP-HPLC with UV detection offers a robust and reliable method for routine quality control and assay of bulk drug and formulated products. GC-FID provides a viable alternative for thermally stable samples. For challenging applications requiring ultra-trace level quantification, such as in pharmacokinetic studies, LC-MS/MS is the gold standard. Regardless of the method chosen, rigorous validation in accordance with established guidelines is essential to ensure the generation of accurate and defensible data.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures. European Medicines Agency. [Link]

  • Zhang, Z., et al. (2023). Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in Soil Samples Using Gas Chromatography Coupled with Triple Quadrupole Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 44(2), 299-313. [Link]

  • Krick, A., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 669. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SIELC Technologies. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. [Link]

  • Choi, S., et al. (2018). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 150, 273-282. [Link]

  • Krick, A., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. ResearchGate. [Link]

  • ICH. Quality Guidelines. [Link]

  • Kanwal, N. (2016). ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • de Wit, D., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. Clinica Chimica Acta, 548, 117502. [Link]

  • Kumar, S., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 6(5), 2824-2831. [Link]

  • Li, Y., et al. (2023). Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma. Frontiers in Pharmacology, 14, 1168936. [Link]

  • Haken, J. K., & Vernon, F. (1986). Gas chromatography of halogenated derivatives of cyclohexane, benzene and anisole. Journal of Chromatography A, 361, 57-61. [Link]

  • Patel, K. D., et al. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry, 8(1), 54-61. [Link]

  • MtoZ Biolabs. Small Molecule Actives Identification and Quantification. [Link]

  • Al-Sanea, M. M., et al. (2020). An LC-MS/MS method for rapid and sensitive high-throughput simultaneous determination of various protein kinase inhibitors in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]

  • Schilling, G. D., et al. (2004). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Journal of the American Society for Mass Spectrometry, 15(1), 85-95. [Link]

  • ILO. (2011). Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Agilent. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Agilent Technologies Application Note. [Link]

  • Li, Y., et al. (2016). Study on the synthesis mechanism of 4-amino-3, 5-dimethyl pyrazole by in-line FT-IR spectroscopy and multivariate analysis. Analytical Methods, 8(23), 4669-4676. [Link]

  • Sharma, R., et al. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications, 10(2), 734-743. [Link]

  • Bîcu, E., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5023. [Link]

Sources

Application Note: A Strategic Guide to High-Throughput Screening with 4-(4-Bromophenyl)-1-ethylpyrazole for Novel Target Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a five-membered heterocyclic ring that stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable metabolic stability and versatile chemical nature have led to its incorporation into numerous blockbuster drugs, including treatments for cancer, inflammatory diseases, and viral infections.[1][3][4] The compound 4-(4-Bromophenyl)-1-ethylpyrazole represents a novel, synthetically accessible derivative of this scaffold. While its specific biological activities are yet to be fully characterized, its structure suggests significant potential for interaction with a wide array of biological targets.

High-Throughput Screening (HTS) is the cornerstone of modern drug discovery, employing automation and miniaturized assays to rapidly evaluate vast chemical libraries for biological activity.[5][6] This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on how to strategically employ HTS to uncover the therapeutic potential of this compound. We will detail the entire workflow, from initial compound handling and assay development to a rigorous, multi-step hit validation cascade designed to ensure scientific integrity and deliver high-quality, actionable results.

Section 1: Compound Characterization and Preparation

Before commencing any screening campaign, the integrity of the test compound is paramount. This initial step prevents the costly pursuit of artifacts arising from impurities or compound degradation.

1.1. Quality Control and Stock Solution Preparation The identity and purity of this compound should be rigorously confirmed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is considered standard for HTS campaigns.

Protocol: Preparation of Master Stock Solution

  • Calculate Mass: Determine the mass of this compound required to prepare a 10 mM master stock solution in high-purity dimethyl sulfoxide (DMSO).

  • Dissolution: Carefully weigh the compound and dissolve it in the calculated volume of DMSO. Use a vortex mixer and gentle warming (if necessary) to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the master stock into small-volume, low-binding tubes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. DMSO is hygroscopic; ensure containers are tightly sealed.

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₁BrN₂
Molecular Weight 251.12 g/mol
Canonical SMILES CCN1C=C(C=N1)C2=CC=C(C=C2)Br
Typical Stock Conc. 10 mM in 100% DMSO
Typical Screen Conc. 1 - 20 µM

Section 2: HTS Assay Development and Optimization

The success of an HTS campaign is entirely dependent on the quality of the assay.[7] The goal is to develop a robust, reproducible, and miniaturized assay that can reliably distinguish true biological activity from background noise.

2.1. Choosing the Right Assay The choice between a biochemical and a cell-based assay depends on the scientific question.

  • Biochemical Assays: Utilize purified targets (e.g., enzymes, receptors) to identify direct molecular interactions. They offer mechanistic clarity but lack cellular context.

  • Cell-Based Assays: Measure a compound's effect on a cellular phenotype or pathway (e.g., cell viability, reporter gene expression, protein translocation).[8] These assays are more physiologically relevant but can be mechanistically complex.

Common detection technologies include fluorescence, luminescence, and absorbance-based methods, each with its own susceptibility to compound interference.[9]

2.2. Assay Miniaturization and Optimization Protocol

  • Miniaturization: Adapt the assay from a 96-well format to a 384- or 1536-well format to reduce reagent costs and increase throughput.[10] This involves proportionally scaling down all volumes.

  • Reagent Stability: Test the stability of all critical reagents (e.g., enzymes, cells, substrates) at room temperature for the expected duration of the screening run.

  • DMSO Tolerance: Determine the highest concentration of DMSO that does not significantly affect assay performance. Typically, a final concentration of <1% v/v is well-tolerated.[10]

  • Control Optimization:

    • Negative Control: Represents baseline (0% effect) activity (e.g., vehicle-treated wells).

    • Positive Control: Represents maximum (100% effect) activity (e.g., a known inhibitor/activator).

    • The separation between these controls defines the assay's signal window.

2.3. The Z'-Factor: A Measure of Assay Quality

The Z'-factor is the industry-standard statistical parameter for quantifying the quality and robustness of an HTS assay.[11][12] It incorporates both the signal window and the data variation of the controls. An assay is considered suitable for HTS only when it consistently produces a Z'-factor ≥ 0.5.[13]

The Z'-factor is calculated using the following formula[12]: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| Where: σ is the standard deviation, μ is the mean, pos is the positive control, and neg is the negative control.

Table 2: Interpretation of Z'-Factor Values[11][12]

Z'-Factor ValueInterpretationSuitability for HTS
> 0.5Excellent AssayIdeal for screening.
0 to 0.5Doable AssayMarginal; may require many replicates or lead to high false-negative/positive rates.
< 0Unsuitable AssayThe signal window and data variability are unacceptable for screening.

Section 3: The High-Throughput Screening Workflow

Once a robust assay is established (Z' ≥ 0.5), the primary screen can commence. This involves testing the entire compound library—in this case, focused on this compound—at a single concentration to identify initial "hits".[5]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis Compound_Prep Compound QC & Stock Preparation Assay_Dev Assay Development & Miniaturization Compound_Prep->Assay_Dev Assay_Val Assay Validation (Z' > 0.5) Assay_Dev->Assay_Val Plate_Prep Prepare Assay Plates (Cells/Reagents) Assay_Val->Plate_Prep Compound_Add Add Controls & Test Compound (Robotic Dispensing) Plate_Prep->Compound_Add Incubation Incubation Compound_Add->Incubation Detection Signal Detection (Plate Reader) Incubation->Detection Data_QC Raw Data QC Detection->Data_QC Normalization Data Normalization Data_QC->Normalization Hit_Selection Hit Selection (e.g., >3σ from control) Normalization->Hit_Selection Primary_Hits Generate Primary Hit List Hit_Selection->Primary_Hits

Caption: A generalized workflow for a primary high-throughput screen.

Protocol: Primary HTS Campaign

  • Plate Mapping: Design the layout for your 384-well plates. Typically, columns 1-2 are reserved for negative controls (e.g., 0.1% DMSO) and columns 23-24 for positive controls. The central columns (3-22) are used for the test compound.

  • Reagent Addition: Using automated liquid handlers, dispense cells or biochemical reagents into all wells of the microplates.

  • Compound Transfer: Use a pintool or acoustic dispenser to transfer a precise, low-nanoliter volume of the 10 mM this compound stock solution into the test wells to achieve the final screening concentration (e.g., 10 µM). Dispense DMSO and positive controls into their respective wells.

  • Incubation: Incubate the plates for the predetermined time at the optimal temperature.

  • Signal Generation & Detection: Add any necessary detection reagents (e.g., luciferase substrate) and read the plates on a compatible microplate reader.

  • Data Analysis:

    • Calculate the Z'-factor for each plate to ensure data quality.

    • Normalize the data for each plate, setting the average of negative controls to 0% activity and the average of positive controls to 100% activity.

    • Define a "hit" as any well where the compound's activity exceeds a statistical cutoff, typically three standard deviations from the mean of the negative controls.[13]

Section 4: The Hit Validation Cascade: From Hit to Validated Lead

A primary hit is merely an observation. It is not a validated result. A rigorous, multi-step validation cascade is mandatory to eliminate false positives and build confidence in the compound's activity.[14][15] Failing to perform these steps is a primary contributor to the lack of reproducibility in drug discovery.

Hit_Validation_Cascade Primary_Hits Primary Hits (Single-point screen) Confirmation 1. Hit Confirmation (Triplicate re-test) Primary_Hits->Confirmation Dose_Response 2. Potency Determination (IC₅₀/EC₅₀ from dose-response) Confirmation->Dose_Response Confirmation->Dose_Response Confirms activity FP1 Random Errors Confirmation->FP1 Eliminates Orthogonal_Assay 3. Orthogonal Assay (Different detection technology) Dose_Response->Orthogonal_Assay Dose_Response->Orthogonal_Assay Quantifies potency Counter_Screen 4. Counter-Screening (Rule out artifacts & cytotoxicity) Orthogonal_Assay->Counter_Screen Orthogonal_Assay->Counter_Screen Confirms on-target effect FP2 Assay Interference (e.g., fluorescence) Orthogonal_Assay->FP2 Eliminates Validated_Hit Validated Hit Counter_Screen->Validated_Hit Counter_Screen->Validated_Hit Ensures specificity FP3 Non-specific Activity (e.g., aggregation, cytotoxicity) Counter_Screen->FP3 Eliminates

Caption: The essential cascade for validating primary HTS hits.

4.1. Step 1: Hit Confirmation Rationale: To eliminate false positives that arise from random experimental errors (e.g., dust, dispensing errors). Protocol: Re-test all primary hits in triplicate at the same concentration used in the primary screen. Only compounds that show consistent activity should proceed.

4.2. Step 2: Potency Determination Rationale: To quantify the compound's activity by determining its IC₅₀ (for inhibitors) or EC₅₀ (for activators). Protocol: Perform a 10-point, 3-fold serial dilution of the compound to generate a dose-response curve. Fit the data to a four-parameter logistic model to calculate the potency value.

4.3. Step 3: Orthogonal and Counter-Screening Assays Rationale: This is the most critical phase for eliminating false positives that arise from compound interference with the assay technology itself or from undesirable mechanisms like cytotoxicity.[16][17][18] Protocol:

  • Orthogonal Assay: Develop a secondary assay that measures the same biological endpoint but uses a different detection technology.[15] For example, if the primary screen used a luminescence readout, the orthogonal assay might use fluorescence polarization. A true hit should be active in both assays.

  • Technology-Specific Counter-Screen: Test the compound in an assay that lacks the biological target to identify interference.[17] For a luciferase-based primary assay, this involves testing the compound's ability to directly inhibit or activate the luciferase enzyme.[18]

  • Cytotoxicity Counter-Screen: For cell-based assays, it is essential to measure the compound's effect on cell viability.[15] A common method is to use a reagent like CellTiter-Glo®. This distinguishes true pathway modulation from apparent activity caused by cell death.

Table 3: Summary of the Hit Validation Funnel

StagePurposeKey QuestionOutcome
Primary Screen Identify potential actives.Is there any activity?Primary Hits
Hit Confirmation Eliminate random error.Is the activity reproducible?Confirmed Hits
Potency Determination Quantify activity.How potent is the compound?IC₅₀ / EC₅₀ Value
Orthogonal/Counter-Screens Ensure specificity.Is the activity real and on-target?Validated Hits

Section 5: Preliminary SAR and Path Forward

Once this compound is confirmed as a validated hit, further investigation is warranted. Analyzing the activity of structurally similar compounds from the screening library can provide early insights into the Structure-Activity Relationship (SAR).[14] This helps confirm that the observed biological effect is tied to a specific chemical scaffold. A validated hit serves as a powerful starting point for medicinal chemistry efforts to improve potency and selectivity, ultimately leading to the development of a high-quality chemical probe or a potential therapeutic lead.

References

  • Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps.
  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation.
  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • NC State University. (n.d.). Z-factors - BIT 479/579 High-throughput Discovery.
  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
  • Oxford Academic. (n.d.). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • Wikipedia. (n.d.). High-throughput screening.
  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS.
  • PubMed. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings.
  • Creative Biolabs. (n.d.). Counter-Screen Service.
  • Journal of Cancer Metastasis and Treatment. (2016). High throughput screening of small molecule library: procedure, challenges and future.
  • Pharmaceutical Technology. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening.
  • The University of Arizona. (n.d.). ACDD - Our Process.
  • BOC Sciences. (n.d.). High Throughput Screening (HTS).
  • Medium. (2023). On HTS: Z-factor.
  • Wikipedia. (n.d.). Z-factor.
  • PubMed Central. (n.d.). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT.
  • Drug Target Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs.
  • Sygnature Discovery. (n.d.). High Throughput Drug Screening.
  • Semantic Scholar. (n.d.). High-Throughput Screening Data Analysis.
  • PubMed Central. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery.
  • Platypus Neuroscience. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • PubMed Central. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances.

Sources

Application Notes & Protocols: 4-(4-Bromophenyl)-1-ethylpyrazole as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-(4-Bromophenyl)-1-ethylpyrazole, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The pyrazole core is a prevalent scaffold in numerous biologically active compounds, while the 4-bromophenyl moiety serves as a highly versatile synthetic handle.[1][2][3][4] This document moves beyond simple procedural outlines to explain the causality behind experimental choices, offering detailed, field-proven protocols for key synthetic transformations. We will focus on palladium-catalyzed cross-coupling reactions—the cornerstone of modern synthetic chemistry—to demonstrate the utility of this reagent in constructing complex molecular architectures.

Strategic Value & Molecular Overview

This compound is strategically designed for modular synthesis. It combines two key features:

  • The Pharmacophore Core: The 1-ethylpyrazole ring is a stable, aromatic heterocycle frequently found in pharmaceuticals due to its ability to engage in various biological interactions.[1][2][5]

  • The Synthetic Handle: The carbon-bromine (C-Br) bond on the phenyl ring is the primary site for synthetic manipulation. Aryl bromides are ideal substrates for a wide array of palladium-catalyzed cross-coupling reactions, offering a reliable and predictable point of connection for introducing new functional groups.[4][6][7]

This "scaffold-plus-handle" design allows for the late-stage diversification of a core structure, a highly valuable strategy in drug discovery programs for generating libraries of related compounds for structure-activity relationship (SAR) studies.

Caption: Structure of this compound.

Core Applications: Palladium-Catalyzed Cross-Coupling

The true synthetic power of this compound is unlocked through palladium-catalyzed reactions that functionalize the C-Br bond. We will detail the protocols for three of the most impactful transformations: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Sonogashira Coupling.

Synthetic_Transformations Start This compound Suzuki_Node Suzuki-Miyaura Coupling (+ R-B(OH)₂) Start->Suzuki_Node  Pd Catalyst, Base Buchwald_Node Buchwald-Hartwig Amination (+ R₂NH) Start->Buchwald_Node  Pd Catalyst, Base, Ligand Sonogashira_Node Sonogashira Coupling (+ R-C≡CH) Start->Sonogashira_Node  Pd Catalyst, Cu(I), Base Product_CC Product: C-C Bond (Biaryl Structures) Suzuki_Node->Product_CC Product_CN Product: C-N Bond (Arylamine Structures) Buchwald_Node->Product_CN Product_Calkyne Product: C-C≡ Bond (Alkynyl Structures) Sonogashira_Node->Product_Calkyne

Caption: Key synthetic pathways using the title compound.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, which are prevalent in pharmaceuticals and organic materials.[8] It couples the aryl bromide with an organoboron species, typically a boronic acid or ester.

Causality & Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of our pyrazole substrate, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of base is crucial for activating the boronic acid, and the solvent system (often a mixture like Dioxane/Water or Toluene/Water) is selected to solubilize both the organic and inorganic reagents.[8][10]

Table 1: Representative Suzuki-Miyaura Coupling Partners

Entry Boronic Acid Partner Product Subclass Expected Yield Range (%)
1 Phenylboronic acid Biphenyl-pyrazoles 85-95
2 4-Methoxyphenylboronic acid Electron-rich biaryls 90-98
3 3-Carboxyphenylboronic acid Functionalized biaryls 75-90[8]

| 4 | Pyridine-3-boronic acid | Heteroaromatic biaryls | 70-88[11] |

Yields are estimates based on typical Suzuki couplings of aryl bromides and may require optimization.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The formation of C-N bonds is fundamental in pharmaceutical synthesis. The Buchwald-Hartwig amination provides a direct route to couple aryl halides with a vast range of primary and secondary amines.[12][13][14]

Causality & Mechanistic Insight: This reaction also relies on a Pd(0)/Pd(II) catalytic cycle.[13][15]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is essential to deprotonate the coordinated amine, forming a palladium-amido complex.[12][15]

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.

Expertise Note: For aryl bromides, the choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, RuPhos, DavePhos) accelerate the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.[12][16]

Table 2: Representative Buchwald-Hartwig Amine Coupling Partners

Entry Amine Partner Product Subclass Expected Yield Range (%)
1 Morpholine N-Aryl heterocycles 80-95[17]
2 Aniline Diaryl amines 75-90
3 Benzylamine N-Aryl benzylamines 80-92

| 4 | Pyrrolidine | N-Aryl heterocycles | 65-85[18] |

Yields are estimates based on typical aminations of aryl bromides and may require optimization.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[19][20] This is invaluable for synthesizing rigid molecular scaffolds and intermediates that can undergo further transformations like click chemistry or partial reduction.

Causality & Mechanistic Insight: The Sonogashira reaction uniquely involves a dual catalytic system.[20][21]

  • Palladium Cycle: Similar to the other couplings, it involves oxidative addition of the aryl bromide to Pd(0) and subsequent reductive elimination.

  • Copper Cycle: A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of an amine base (like Et₃N or DIPEA) to form a copper(I) acetylide. This species is more reactive than the alkyne itself.[22]

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

Expertise Note: It is critical to perform this reaction under strictly anaerobic conditions. Oxygen can cause oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction that consumes starting material.[22]

Table 3: Representative Sonogashira Alkyne Coupling Partners

Entry Alkyne Partner Product Subclass Expected Yield Range (%)
1 Phenylacetylene Diphenylacetylene analogs 85-95[23]
2 Trimethylsilylacetylene TMS-protected alkynes 90-98
3 Propargyl alcohol Functionalized alkynes 70-85

| 4 | 1-Heptyne | Alkyl-aryl alkynes | 80-90 |

Yields are estimates based on typical Sonogashira couplings of aryl bromides and may require optimization.

Detailed Experimental Protocols

The following protocols are generalized guidelines. Optimal conditions (temperature, reaction time, catalyst loading) may vary depending on the specific coupling partner and should be determined through small-scale optimization experiments.

Experimental_Workflow Setup 1. Reaction Setup (Flame-dried flask, stir bar) Inert 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) Setup->Inert Crucial for air-sensitive catalysts Add_Solids 3. Add Solids (Pyrazole, Coupling Partner, Catalyst, Base, Ligand) Inert->Add_Solids Add_Liquids 4. Add Liquids (Degassed Solvent, Liquid Reagents) Add_Solids->Add_Liquids React 5. Heat & Stir (Monitor by TLC/LC-MS) Add_Liquids->React Workup 6. Work-up (Quench, Extract, Wash) React->Workup Upon completion Purify 7. Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: General workflow for palladium-catalyzed reactions.

Protocol 3.1: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)

  • K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (degassed, typically 4:1 or 5:1 v/v)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate, Brine

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[9] This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 3.2: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.4 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • Ligand (e.g., XPhos, RuPhos; 1.1-1.2 times the mol of Pd)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate, Brine

Procedure:

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium precursor, ligand, and NaOtBu to an oven-dried reaction vial with a stir bar. If a glovebox is not available, add the reagents quickly in a flask under a strong flow of inert gas.

    • Scientist's Note: NaOtBu is highly hygroscopic and its efficacy is reduced by moisture. Pre-mixing the catalyst and ligand to form the active species (in situ generation) is often beneficial.[16]

  • Reagent Addition: Remove the vial from the glovebox, add the this compound and the amine, and seal with a PTFE-lined cap.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool to room temperature. Carefully quench the reaction by pouring it over a saturated aqueous solution of NH₄Cl. Extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • Application Notes and Protocols: Suzuki Coupling of 3-Carboxyphenylboronic Acid with Aryl Bromides. Benchchem.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides. Benchchem.
  • Application Notes and Protocols for the Buchwald-Hartwig Amin
  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • Buchwald-Hartwig Amin
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Unknown Source.
  • Diverse Pharmacological Potential of different Substituted Pyrazole Deriv
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Unknown Source.
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Buchwald–Hartwig amin
  • Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermedi
  • Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substr
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira coupling. Wikipedia.
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
  • Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles.
  • What are the applications and synthesis methods of 4-Bromopyrazole?. Guidechem.
  • Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory: The Synthesis of Ethyl-(4-Phenylphenyl)
  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.

Sources

Applications of 4-(4-Bromophenyl)-1-ethylpyrazole in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacological properties. This guide focuses on the emerging potential of 4-(4-Bromophenyl)-1-ethylpyrazole, a specific derivative that combines the benefits of the pyrazole core with the synthetic versatility of a bromophenyl group. While direct research on the 1-ethyl derivative is limited, this document synthesizes data from closely related 1-alkyl-4-(4-bromophenyl)pyrazoles to provide a comprehensive overview of its potential applications, structure-activity relationships (SAR), and detailed protocols for its synthesis and biological evaluation. This guide serves as a foundational resource for researchers aiming to explore this chemical space for the development of novel therapeutics, particularly in oncology and inflammatory diseases.

Introduction: The Significance of the 4-Aryl-1-Alkylpyrazole Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, with the pyrazole ring being a particularly successful motif.[1][2][3][4] The 1,4-disubstituted pyrazole scaffold offers a three-dimensional vector for substituent placement, enabling precise interactions with biological targets. The key structural features of this compound are:

  • The Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, which provides a stable and synthetically accessible framework. The nitrogen atoms can act as hydrogen bond acceptors, contributing to target binding.

  • The 1-Ethyl Group: An alkyl substituent at the N1 position, which can influence the compound's lipophilicity, metabolic stability, and steric interactions within a binding pocket. While the ethyl group is the focus of this guide, variations with other alkyl groups (e.g., methyl) have shown significant biological activity.

  • The 4-(4-Bromophenyl) Moiety: This group serves two primary purposes. Firstly, the phenyl ring can engage in pi-stacking and hydrophobic interactions with the target protein. Secondly, the bromine atom at the para-position is a versatile synthetic handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the generation of diverse chemical libraries to explore structure-activity relationships. The 4-bromophenyl moiety has been identified as essential for the anticancer activity of some related heterocyclic compounds.[5]

Potential Therapeutic Applications

Based on studies of analogous compounds, this compound is a promising scaffold for development in several therapeutic areas.

Anticancer Activity

Pyrazole derivatives are well-established as anticancer agents, often targeting protein kinases that are dysregulated in cancer.[6][7] The 4-(4-bromophenyl)pyrazole scaffold has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis.

Mechanism of Action: While the precise targets for the 1-ethyl derivative are yet to be elucidated, related compounds have shown activity against various cancer-related targets:

  • Kinase Inhibition: Many pyrazole-containing drugs function by inhibiting kinases involved in cell signaling pathways crucial for cancer cell growth and survival.[7] For instance, some pyrazole derivatives have been shown to inhibit Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.

  • Induction of Apoptosis: Studies on compounds like 1-Benzyl-4-(4-bromophenyl)pyrazole have demonstrated the induction of apoptosis in cancer cell lines. This is a critical mechanism for effective anticancer drugs.

  • Tubulin Polymerization Inhibition: Some novel pyrazole derivatives have been found to exhibit potent anticancer cytotoxicity by inhibiting tubulin polymerization, leading to cell cycle arrest.[8]

Data from Analogous Compounds:

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of Action
1-Benzyl-4-(4-bromophenyl)pyrazoleMCF-7 (Breast)12.5 ± 1.5Apoptosis, G2/M Arrest
1-Benzyl-4-(4-bromophenyl)pyrazoleA549 (Lung)15.2 ± 1.8Apoptosis
1-Benzyl-4-(4-bromophenyl)pyrazoleHCT-116 (Colon)18.9 ± 2.1Apoptosis
MARK4 inhibitor 1 (a pyrazole derivative)Various cancer cells6.22 - 9.94Inhibition of cell proliferation and migration, induction of apoptosis

Data presented is for illustrative purposes based on published data for analogous compounds.[9][10]

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases, and pyrazole-containing compounds have been successfully developed as anti-inflammatory agents (e.g., Celecoxib, a selective COX-2 inhibitor). The 4-(4-bromophenyl)pyrazole scaffold holds potential for the development of novel anti-inflammatory drugs.

Mechanism of Action: The primary mechanism for the anti-inflammatory effects of many pyrazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. Some novel 1,5-diaryl pyrazole derivatives have shown potent and selective COX-2 inhibitory activity.[4] Additionally, some pyrazole derivatives exhibit analgesic effects, potentially through mechanisms involving opioid receptors.[11]

Data from Analogous Compounds:

CompoundAssayIC₅₀ (µM)Selectivity Index (COX-1/COX-2)
A 1,5-diaryl pyrazole derivative (T5)COX-2 Inhibition0.7817.16
FR140423 (a pyrazole derivative)COX-2 Inhibition-150

Data presented is for illustrative purposes based on published data for analogous compounds.[4][11]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the formation of the 4-(4-bromophenyl)-1H-pyrazole core, followed by N-alkylation.

Workflow for Synthesis:

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Alkylation A 1-(4-Bromophenyl)ethanone C 3-(Dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one A->C Reaction with B B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) E 4-(4-Bromophenyl)-1H-pyrazole C->E Cyclization with D D Hydrazine hydrate F 4-(4-Bromophenyl)-1H-pyrazole I This compound F->I Reaction with G in presence of H G Ethyl iodide H Base (e.g., NaH, K2CO3)

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 4-(4-Bromophenyl)-1H-pyrazole

This protocol is adapted from general methods for the synthesis of 4-arylpyrazoles.

Materials:

  • 1-(4-Bromophenyl)ethanone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • Ethanol

  • Toluene

  • Glacial acetic acid

  • Standard glassware for organic synthesis

Procedure:

  • Synthesis of 3-(Dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one:

    • In a round-bottom flask, dissolve 1-(4-bromophenyl)ethanone (1 equivalent) in toluene.

    • Add N,N-dimethylformamide dimethyl acetal (1.2 equivalents).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enaminone. This is often used in the next step without further purification.

  • Synthesis of 4-(4-Bromophenyl)-1H-pyrazole:

    • Dissolve the crude enaminone from the previous step in ethanol.

    • Add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature. The product may precipitate.

    • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).

Protocol 2: N-Alkylation to form this compound

This protocol is based on general N-alkylation procedures for pyrazoles.[12]

Materials:

  • 4-(4-Bromophenyl)-1H-pyrazole

  • Ethyl iodide

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Deprotonation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 4-(4-bromophenyl)-1H-pyrazole (1 equivalent) in anhydrous DMF.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Add ethyl iodide (1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Further Derivatization via Suzuki-Miyaura Coupling

The bromine atom on the phenyl ring is a key functional group for creating a library of analogues. The Suzuki-Miyaura cross-coupling reaction is an efficient method for this.

Workflow for Suzuki-Miyaura Coupling:

G A This compound F 4-(4'-Arylphenyl)-1-ethylpyrazole A->F B Arylboronic acid (R-B(OH)2) B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F Catalyzes D Base (e.g., K2CO3, K3PO4) D->F Activates E Solvent (e.g., Dioxane/Water) E->F Medium

Caption: Suzuki-Miyaura coupling of this compound.

Protocol 3: Suzuki-Miyaura Coupling of this compound

This protocol is a general procedure adapted from established methods for Suzuki coupling of aryl bromides.[1][13][14]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).

Biological Evaluation Protocols

Protocol 4: Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[9]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Synthesized pyrazole compounds (dissolved in DMSO)

  • Doxorubicin (positive control)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds and doxorubicin in culture medium.

  • Replace the medium with fresh medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a blank.

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Protocol 5: In Vitro COX Inhibition Assay

This assay determines the inhibitory activity of the compounds against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Synthesized pyrazole compounds

  • A commercially available COX inhibitor screening kit (e.g., from Cayman Chemical)

Procedure:

  • Follow the manufacturer's instructions for the COX inhibitor screening kit.

  • Typically, the test compound is pre-incubated with the COX enzyme.

  • The reaction is initiated by the addition of arachidonic acid.

  • The production of prostaglandin is measured, often via a colorimetric or fluorometric method.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.

  • The selectivity index is calculated as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2).

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for this compound is not yet established, general principles from related pyrazole series can be inferred:

  • N1-Substitution: The nature of the alkyl group at the N1 position is critical. Small, lipophilic groups are often well-tolerated and can enhance cell permeability. Larger or more polar substituents may be used to modulate solubility and pharmacokinetic properties. A series of N1-alkylated 4-arylazo-3,5-diamino-1H-pyrazoles showed that substitution at this position can lead to a complete loss of activity for a specific biological target, highlighting the sensitivity of this position.

  • 4-Aryl Substitution: The 4-bromophenyl group is a starting point. As demonstrated by the Suzuki coupling protocol, this position is ideal for introducing a wide variety of aryl and heteroaryl groups to probe the binding pocket for additional interactions. Electron-donating or electron-withdrawing substituents on this appended ring can significantly impact activity.

  • Other Positions on the Pyrazole Ring: While the 1,4-substitution pattern is the focus, modifications at the 3 and 5 positions of the pyrazole ring can also dramatically influence biological activity.

Conclusion and Future Directions

This compound represents a promising and synthetically accessible scaffold for medicinal chemistry research. Its potential applications in oncology and inflammation are supported by extensive literature on related pyrazole derivatives. The presence of the bromophenyl moiety provides a straightforward entry point for library synthesis and SAR exploration through modern cross-coupling techniques.

Future research should focus on the detailed biological characterization of this compound and a systematically diversified library of analogues. Key areas for investigation include:

  • Screening against a broad panel of kinases and other cancer-related targets.

  • In vivo evaluation in animal models of cancer and inflammation.

  • Detailed pharmacokinetic and ADMET profiling to assess drug-likeness.

This technical guide provides the foundational knowledge and protocols for researchers to embark on the exploration of this promising class of compounds, with the ultimate goal of developing novel and effective therapeutic agents.

References

  • Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-bromo-1-methylpyrazole.
  • MDPI. (2021). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (2025). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • PubMed. (2012). Design, Synthesis, and Biological Evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole Derivatives as Novel Androgen Receptor Antagonists. Retrieved from [Link]

  • National Institutes of Health. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Retrieved from [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Benchchem. (2025). Application Notes and Protocols for Anticancer Assays Using 1-Benzyl-4-(4-bromophenyl)pyrazole.
  • PubMed. (2000). Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • National Institutes of Health. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Retrieved from [Link]

  • PubMed. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (2021). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Retrieved from [Link]

Sources

In vitro assay development using 4-(4-Bromophenyl)-1-ethylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Assay Development and Mechanistic Characterization of 4-(4-Bromophenyl)-1-ethylpyrazole

Abstract

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutics with applications ranging from anti-inflammatory to anticancer agents.[1][2][3] This application note presents a comprehensive, tiered strategy for the in vitro characterization of this compound, a novel small molecule with therapeutic potential. We provide a logical, field-proven workflow designed for researchers in drug discovery, moving from broad cytotoxic profiling to specific phenotypic screens and culminating in target-specific biochemical assays. The protocols herein are designed to be self-validating, where insights from each phase inform the subsequent experimental design, ensuring a robust and efficient characterization of the compound's biological activity.

Introduction: The Rationale for a Phased Approach

The journey of a novel chemical entity from synthesis to a potential drug candidate is underpinned by rigorous in vitro characterization.[4] For a compound like this compound, whose specific biological target is initially unknown, a systematic screening cascade is paramount. Simply testing the compound in a random assay is inefficient and can be misleading. Instead, a phased approach provides a logical framework for discovery:

  • Phase 1: Establish Foundational Parameters. Before assessing specific biological functions, one must first determine the compound's intrinsic cytotoxicity across relevant cell lines. This crucial step defines the therapeutic window and appropriate concentration ranges for all subsequent experiments, preventing misinterpretation of data caused by general toxicity.[5]

  • Phase 2: Uncover Biological Phenotypes. With a non-toxic concentration range established, the compound can be screened in various cell-based functional assays. These "phenotypic" screens are designed to answer a broad question: "What observable effect does this compound have on cells?" The results provide vital clues to the compound's mechanism of action.[6][7] Given the known activities of related pyrazole structures, we will focus on anticancer and anti-inflammatory phenotypes.[8][9]

  • Phase 3: Deconvolute the Molecular Target. A confirmed cellular phenotype (e.g., induction of apoptosis) necessitates the identification of the specific molecular target responsible. Target-oriented biochemical assays, which use purified components, are the gold standard for confirming direct molecular interactions and quantifying potency.[4][10]

This guide will provide detailed protocols for each phase, using this compound as the exemplary compound to illustrate this discovery workflow.

Phase 1: Foundational Cytotoxicity Profiling

Expert Insight: The initial cytotoxicity profile is the bedrock of your entire screening campaign. An IC50 value from a short-term (24-48h) viability assay tells you the concentration at which the compound is acutely toxic. This is distinct from anti-proliferative activity, which is measured over a longer duration. It is critical to test your compound on both cancer and non-cancerous cell lines to get an early indication of selectivity. A compound that is equally toxic to both is generally a poor candidate for further development.

Workflow for Foundational Cytotoxicity Profiling

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare 10 mM stock of This compound in 100% DMSO Prep_Dilutions Prepare 2x serial dilutions of compound in culture medium Compound_Prep->Prep_Dilutions Cell_Culture Culture cell lines (e.g., MCF-7, DU145, HEK293) Seed_Cells Seed cells in 96-well plates (100 µL/well) and incubate 24h Cell_Culture->Seed_Cells Treat_Cells Add 100 µL of 2x compound dilutions to cells (final 0.1% DMSO) Seed_Cells->Treat_Cells Prep_Dilutions->Treat_Cells Incubate Incubate for 48 hours Treat_Cells->Incubate Add_Reagent Add CellTiter-Glo® Reagent Incubate->Add_Reagent Measure_Luminescence Measure luminescence on a plate reader Add_Reagent->Measure_Luminescence Analyze_Data Normalize data to vehicle control and plot dose-response curve Measure_Luminescence->Analyze_Data Calculate_IC50 Calculate IC50 values Analyze_Data->Calculate_IC50

Caption: Workflow for determining compound cytotoxicity using a luminescence-based viability assay.

Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures the level of ATP within a cell population, which is directly proportional to the number of metabolically active, viable cells.

Materials:

  • This compound

  • DMSO (Cell culture grade)

  • Cell Lines: MCF-7 (breast adenocarcinoma), DU145 (prostate carcinoma), HEK293 (human embryonic kidney)

  • Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Opaque-walled 96-well microplates suitable for luminescence

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA, neutralize, and centrifuge. c. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer). d. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL (optimization may be required). e. Seed 100 µL of the cell suspension into each well of an opaque 96-well plate (5,000 cells/well). Include wells for "vehicle control" and "no-cell" blanks. f. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: a. Prepare a 2x working concentration serial dilution plate. In a separate 96-well plate, perform a 1:2 serial dilution of the 10 mM stock in complete culture medium to yield a range of 2x concentrations (e.g., 200 µM down to ~0.1 µM). Ensure the final DMSO concentration in the highest concentration well does not exceed 0.2% (this will be 0.1% in the final assay volume). b. Prepare a 2x vehicle control solution (e.g., 0.2% DMSO in medium). c. Carefully remove the medium from the seeded cell plate and add 100 µL of the 2x compound dilutions and 2x vehicle controls to the appropriate wells. The final volume is now 200 µL with a 1x compound concentration and 0.1% DMSO. d. Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Assay Readout: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.

  • Data Analysis: a. Subtract the average "no-cell" blank signal from all other wells. b. Normalize the data by expressing the signal from compound-treated wells as a percentage of the vehicle control signal (% Viability). c. Plot % Viability against the log of the compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Example Data Presentation:

Cell LineCompound IC50 (µM)Selectivity Index (HEK293 IC50 / Cancer Cell IC50)
MCF-715.24.8
DU14511.86.2
HEK29373.51.0

Phase 2: Phenotypic Screening for Anticancer Activity

Expert Insight: Having established that this compound has a selective cytotoxic effect on cancer cells, we now investigate the mechanism. A common mechanism for anticancer compounds is the induction of apoptosis, or programmed cell death.[8] A specific assay for key apoptosis executioners, caspases 3 and 7, provides a direct and robust measure of this phenotype. A positive result here strongly suggests an apoptotic mechanism and provides a solid foundation for moving to target-specific assays.

Signaling Pathway: Caspase-Mediated Apoptosis

Compound This compound (Hypothesized Action) Upstream Upstream Signaling (e.g., Bcl-2 family, Mitochondria) Compound->Upstream Induces ProCasp9 Pro-caspase-9 Upstream->ProCasp9 Activates Casp9 Active Caspase-9 ProCasp9->Casp9 ProCasp37 Pro-caspases 3 & 7 Casp9->ProCasp37 Cleaves & Activates Casp37 Active Caspases 3 & 7 (Executioner Caspases) ProCasp37->Casp37 Assay Caspase-Glo® 3/7 Assay (Measures this activity) Casp37->Assay Apoptosis Substrate Cleavage & Apoptosis Casp37->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway highlighting the central role of executioner caspases 3/7.

Protocol 2: Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7)

This assay uses a luminogenic substrate containing the DEVD amino acid sequence, which is specifically cleaved by active caspases 3 and 7, generating a light signal proportional to enzyme activity.

Materials:

  • Materials from Protocol 1

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Positive Control: Staurosporine (a known apoptosis inducer)

Step-by-Step Methodology:

  • Cell Seeding and Treatment: a. Follow steps 2a-2f and 3a-3c from Protocol 1, seeding cells (e.g., MCF-7) in opaque-walled 96-well plates. b. Treat cells with a range of concentrations of this compound centered around the previously determined IC50 value (e.g., from 0.5 µM to 50 µM). c. Include a positive control series with Staurosporine (e.g., 1 µM).

  • Incubation Time: The optimal incubation time for apoptosis induction can vary. A time course experiment (e.g., 6, 12, 24 hours) is recommended. For a standard protocol, a 24-hour incubation is a good starting point.

  • Assay Readout: a. Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature. b. Add 100 µL of the reagent to each well. c. Mix gently on an orbital shaker for 30 seconds. d. Incubate at room temperature for 1-2 hours, protected from light. e. Measure luminescence using a plate reader.

  • Data Analysis: a. Subtract the average "no-cell" blank signal. b. Express the data as Fold Change in luminescence over the vehicle control. c. Plot Fold Change against the log of the compound concentration and fit to a 4PL curve to determine the EC50 (the concentration that gives 50% of the maximal response).

Example Data Presentation:

CompoundCell LineMax Fold Induction (vs. Vehicle)EC50 (µM)
This compoundMCF-74.5-fold12.8
Staurosporine (1 µM)MCF-75.2-foldN/A

Phase 3: Target-Specific Biochemical Assay

Expert Insight: The cell-based data strongly suggest that our compound induces apoptosis in cancer cells. A significant number of pyrazole-based anticancer agents function by inhibiting protein kinases that regulate the cell cycle and survival, such as Cyclin-Dependent Kinases (CDKs).[8][11] Therefore, a logical next step is to test this compound directly against a purified kinase enzyme in a cell-free biochemical assay. This will confirm if the compound is a direct enzyme inhibitor and determine its potency (IC50) in a clean system, free from the complexities of a cellular environment.

Workflow for In Vitro Kinase Inhibition Assay

cluster_prep Reagent Preparation cluster_assay Kinase Reaction cluster_readout ADP Detection Compound_Prep Prepare 2x serial dilutions of compound in kinase buffer Combine Combine compound and enzyme mix in 384-well plate Compound_Prep->Combine Enzyme_Prep Prepare 2x Kinase/Substrate mix (e.g., CDK2/CycA2 + peptide) Enzyme_Prep->Combine Initiate Add 2x ATP to start reaction Combine->Initiate Incubate Incubate at RT for 60 min Initiate->Incubate Add_Reagent1 Add ADP-Glo™ Reagent to stop reaction & deplete remaining ATP Incubate->Add_Reagent1 Incubate1 Incubate at RT for 40 min Add_Reagent1->Incubate1 Add_Reagent2 Add Kinase Detection Reagent to convert ADP to ATP Incubate1->Add_Reagent2 Incubate2 Incubate at RT for 30 min Add_Reagent2->Incubate2 Measure_Luminescence Measure luminescence Incubate2->Measure_Luminescence Analyze Calculate % Inhibition and IC50 Measure_Luminescence->Analyze

Caption: Workflow for a biochemical kinase inhibition assay using ADP-Glo™ technology.

Protocol 3: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a universal assay applicable to nearly any kinase.

Materials:

  • This compound

  • Recombinant purified kinase (e.g., CDK2/Cyclin A2)

  • Kinase-specific substrate (e.g., a peptide like Histone H1)

  • ATP

  • Kinase Buffer (specific to the enzyme, typically contains MgCl₂)

  • ADP-Glo™ Kinase Assay kit

  • White, low-volume 384-well plates

Step-by-Step Methodology:

  • Reagent Preparation: a. Prepare a serial dilution of this compound in kinase buffer with 1% DMSO. b. Prepare "No Inhibitor" (1% DMSO) and "No Enzyme" controls.

  • Kinase Reaction: a. Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. b. Prepare a 2x Kinase/Substrate master mix in kinase buffer. Add 2.5 µL of this mix to the wells. c. Pre-incubate for 10 minutes at room temperature. d. Prepare a 2x ATP solution in kinase buffer (the final concentration should be at the Kₘ for the enzyme, if known). e. Start the reaction by adding 5 µL of the 2x ATP solution to all wells. The final reaction volume is 10 µL. f. Incubate for 60 minutes at room temperature.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and simultaneously catalyzes a luciferase/luciferin reaction to produce light. d. Incubate for 30-60 minutes at room temperature. e. Measure luminescence on a plate reader.

  • Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the "No Inhibitor" (0% inhibition) and "No Enzyme" (100% inhibition) controls. b. Plot % Inhibition against the log of the compound concentration and fit the data to a 4PL curve to determine the biochemical IC50 value.

Example Data Presentation:

Kinase TargetSubstrateCompound IC50 (µM)
CDK2/Cyclin A2Histone H10.85

Conclusion and Future Directions

This application note has outlined a robust, phased strategy for the initial in vitro characterization of a novel compound, this compound. By progressing logically from broad cytotoxicity assessment to specific phenotypic and biochemical assays, we have built a compelling, data-driven case for its mechanism of action. The example data demonstrates a compound with selective anticancer activity, which induces apoptosis in cancer cells and directly inhibits the activity of a key cell cycle kinase, CDK2.

This self-validating workflow provides a strong foundation for further investigation. The logical next steps in the drug discovery process would include:

  • Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile. A highly selective inhibitor is often a more desirable drug candidate.

  • Cellular Target Engagement: Using techniques like Western blotting to confirm that the compound inhibits CDK2 activity within the cell by examining the phosphorylation status of its downstream substrates (e.g., Retinoblastoma protein, Rb).

  • Advanced Cell-Based Assays: Performing cell cycle analysis via flow cytometry to confirm that inhibition of CDK2 leads to the expected G1/S phase cell cycle arrest.[8]

By following this structured approach, researchers can efficiently and accurately characterize novel chemical entities, accelerating the journey from the bench to potential clinical applications.

References

  • MDPI. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]

  • ResearchGate. (2024). (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. Available at: [Link]

  • International Union of Crystallography. (n.d.). 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide. IUCr. Available at: [Link]

  • SIOC Journal. (n.d.). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. sioc-journal.cn. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole derivative in preclinical study. ResearchGate. Available at: [Link]

  • SpringerLink. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. Available at: [Link]

  • National Institutes of Health. (n.d.). A review for cell-based screening methods in drug discovery. PMC. Available at: [Link]

  • PubMed. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. National Center for Biotechnology Information. Available at: [Link]

  • National Institutes of Health. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link]

  • BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Taylor & Francis Online. Available at: [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. ResearchGate. Available at: [Link]

  • NorthEast BioLab. (n.d.). Biochemical Assay Development, Biochemical Analysis. NorthEast BioLab. Available at: [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]

  • ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC. Available at: [Link]

  • ACS Publications. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

  • PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. National Center for Biotechnology Information. Available at: [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. Available at: [Link]

  • Pharmaceutical Technology. (n.d.). Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology. Available at: [Link]

  • National Institutes of Health. (n.d.). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. PMC. Available at: [Link]

  • PubMed. (n.d.). Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 4-Methylpyrazole. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Notes and Protocols: Investigating the Anti-Cancer Properties of 4-(4-Bromophenyl)-1-ethylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 4-(4-Bromophenyl)-1-ethylpyrazole in Oncology Research

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] In the realm of oncology, pyrazole derivatives have emerged as promising candidates due to their ability to target various key pathways involved in cancer progression.[3][4] These compounds have been reported to exhibit cytotoxic effects against a range of cancer cell lines, often by inducing apoptosis, causing cell cycle arrest, or inhibiting crucial enzymes like cyclin-dependent kinases (CDKs) and tyrosine kinases (TKs) such as EGFR and VEGFR-2.[2][5][6]

The structural features of pyrazole derivatives can be fine-tuned to enhance their anti-cancer efficacy and selectivity.[1] The inclusion of a bromophenyl group, as in the case of this compound, is of particular interest. Halogenated phenyl rings are common in anti-cancer agents, and the presence of bromine can modulate the compound's lipophilicity, metabolic stability, and binding interactions with target proteins.[3] This document provides a comprehensive guide for researchers to conduct a thorough investigation into the potential anti-cancer properties of the novel compound, this compound. The following protocols are designed to be self-validating and provide a clear, logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

Part 1: Initial Assessment of Cytotoxicity

The first step in evaluating a novel compound's anti-cancer potential is to determine its cytotoxic effects on a panel of cancer cell lines. This is typically achieved through cell viability assays that measure the metabolic activity of living cells.[7] The MTT and XTT assays are robust and widely used colorimetric methods for this purpose.[8][9]

Cell Viability Assessment using MTT/XTT Assay

The core principle of these assays relies on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[8] The intensity of the color produced is directly proportional to the number of viable cells.[10] While both assays are effective, the XTT assay offers the advantage of producing a water-soluble formazan, eliminating the need for a solubilization step that is required in the MTT assay.[8]

Table 1: Comparison of MTT and XTT Assays

FeatureMTT AssayXTT Assay
Principle Reduction of yellow MTT to insoluble purple formazan crystals by mitochondrial dehydrogenases.[10]Reduction of pale yellow XTT to a water-soluble orange formazan product.[8]
Solubilization Step Required (e.g., with DMSO or isopropanol).[8]Not required.[8]
Advantages Well-established and cost-effective.[7]Faster workflow, higher sensitivity, and wider dynamic range.[7][10]
Disadvantages Requires an additional solubilization step which can introduce variability.[8]Can be more expensive than the MTT assay.
Protocol: Cell Viability (XTT Assay)

This protocol is adapted from standard methodologies for XTT-based cell viability assessment.[8][9]

Materials:

  • This compound (dissolved in DMSO to create a stock solution)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., MCF-10A) for selectivity assessment.

  • Complete cell culture medium

  • 96-well cell culture plates

  • XTT labeling reagent and electron-coupling solution

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Preparation: Shortly before use, thaw the XTT labeling reagent and electron-coupling solution. Prepare the XTT labeling solution by mixing the two reagents according to the manufacturer's instructions.

  • XTT Addition and Incubation: Add 50 µL of the prepared XTT labeling solution to each well. Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, or until a significant color change is observed in the control wells.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Part 2: Mechanistic Investigations of Cell Death

Once the cytotoxic potential of this compound is established, the next crucial step is to elucidate the mechanism by which it induces cell death. The two primary modes of cell death are apoptosis and necrosis. Apoptosis, or programmed cell death, is a highly regulated process that is often dysregulated in cancer.[11] Many effective anti-cancer agents exert their effects by inducing apoptosis.[12]

Distinguishing Apoptosis from Necrosis using Annexin V/PI Staining

The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to differentiate between live, apoptotic, and necrotic cells.[13][14] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane.[11] During early apoptosis, PS translocates to the outer leaflet where it can be detected by fluorescently labeled Annexin V.[15] Propidium iodide is a fluorescent nucleic acid intercalator that is membrane-impermeable and therefore excluded from live and early apoptotic cells.[11] However, it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[13]

Table 2: Interpretation of Annexin V/PI Staining Results

Cell PopulationAnnexin V StainingPropidium Iodide (PI) StainingStatus
Q1 NegativePositiveNecrotic Cells
Q2 PositivePositiveLate Apoptotic/Necrotic Cells
Q3 NegativeNegativeLive, Healthy Cells
Q4 PositiveNegativeEarly Apoptotic Cells
Protocol: Apoptosis Detection by Annexin V/PI Flow Cytometry

This protocol is based on established methods for Annexin V and PI staining.[11]

Materials:

  • Cancer cells treated with this compound at its IC₅₀ concentration for 24 or 48 hours.

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Investigating Effects on the Cell Cycle

Many anti-cancer agents function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[3] Analysis of the cell cycle distribution can be performed using flow cytometry after staining the cells with a fluorescent DNA-binding dye like propidium iodide (PI).[16] The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]

Protocol: Cell Cycle Analysis using Propidium Iodide Staining

This protocol is a standard procedure for cell cycle analysis by flow cytometry.[17]

Materials:

  • Cancer cells treated with this compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10⁶ cells by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. Add the cells dropwise to 3 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The data can be used to generate a histogram representing the distribution of cells in the different phases of the cell cycle.

Part 3: Potential Molecular Mechanisms and In Vivo Corroboration

While in vitro assays provide valuable information, in vivo studies are essential to evaluate the efficacy and safety of a potential anti-cancer agent in a more complex biological system.[18] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly used as they better recapitulate the heterogeneity of human tumors.[19]

Hypothesized Signaling Pathways

Based on the literature for pyrazole derivatives, this compound may exert its anti-cancer effects through various signaling pathways.[1][2] A plausible hypothesis is the inhibition of key protein kinases involved in cell proliferation and survival, such as CDKs or receptor tyrosine kinases like EGFR.[2][5] Inhibition of these kinases can lead to cell cycle arrest and the induction of apoptosis.

Hypothesized_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Kinase_Cascade Kinase Cascade (e.g., RAS/RAF/MEK/ERK) EGFR->Kinase_Cascade Cell_Cycle_Arrest Cell Cycle Arrest Pyrazole_Compound 4-(4-Bromophenyl)- 1-ethylpyrazole Pyrazole_Compound->EGFR CDK_Cyclin CDK/Cyclin Complexes Pyrazole_Compound->CDK_Cyclin Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression CDK_Cyclin->Cell_Cycle_Progression Apoptosis_Induction Induction of Apoptosis Transcription_Factors->CDK_Cyclin Apoptosis_Inhibition Inhibition of Apoptosis Cell_Cycle_Progression->Apoptosis_Inhibition

Caption: Hypothesized mechanism of this compound.

Experimental Workflow for Investigating Anti-Cancer Properties

The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound as a potential anti-cancer agent.

Experimental_Workflow Start Start: 4-(4-Bromophenyl)- 1-ethylpyrazole In_Vitro_Screening In Vitro Screening: Cytotoxicity Assays (MTT/XTT) Start->In_Vitro_Screening Determine_IC50 Determine IC50 Values In_Vitro_Screening->Determine_IC50 Mechanism_of_Action Mechanism of Action Studies Determine_IC50->Mechanism_of_Action Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_of_Action->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Mechanism_of_Action->Cell_Cycle_Analysis In_Vivo_Studies In Vivo Studies (e.g., PDX Models) Apoptosis_Assay->In_Vivo_Studies Cell_Cycle_Analysis->In_Vivo_Studies Efficacy_Toxicity Evaluate Efficacy and Toxicity In_Vivo_Studies->Efficacy_Toxicity End End: Candidate for Further Development? Efficacy_Toxicity->End

Sources

The Emergence of 4-(4-Bromophenyl)-1-ethylpyrazole in Agrochemical Innovation: A-Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel, effective, and selective agrochemicals is a cornerstone of modern agricultural research. Within this dynamic landscape, pyrazole-based scaffolds have distinguished themselves as a versatile and potent class of compounds, leading to the development of numerous commercial insecticides and fungicides.[1] This guide focuses on a promising, yet underexplored molecule: 4-(4-Bromophenyl)-1-ethylpyrazole. We will delve into its synthesis, potential applications in agrochemical screening, and the robust protocols required to validate its efficacy and elucidate its mechanism of action. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing crop protection solutions.

The Scientific Rationale: Why this compound Merits Investigation

The pyrazole ring is a privileged structure in agrochemical discovery, primarily due to its ability to interact with a range of biological targets in insects and fungi.[1] The specific substitution pattern of this compound is of particular interest for several reasons:

  • The 4-Bromophenyl Moiety: The presence of a halogenated phenyl ring at the 4-position is a common feature in many successful insecticides. The bromine atom can enhance the lipophilicity of the molecule, potentially improving its penetration through the insect cuticle and its interaction with hydrophobic binding pockets within target proteins. Furthermore, the phenyl ring itself can engage in crucial π-π stacking interactions with aromatic amino acid residues in the active site of the target enzyme or receptor.

  • The 1-Ethylpyrazole Core: The N-alkylation of the pyrazole ring, in this case with an ethyl group, is a key determinant of its biological activity and metabolic stability. This modification can influence the overall conformation of the molecule and its binding affinity to the target site.

Given these structural features, this compound is a prime candidate for screening as an insecticide, potentially acting on well-established pyrazole targets such as the mitochondrial electron transport chain or neurotransmitter receptors.[1][2]

Synthesis Protocol: A Proposed Route to this compound

Protocol 2.1: Synthesis of this compound

Materials:

  • 4-Bromoacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ethylhydrazine oxalate

  • Ethanol

  • Acetic acid

  • Toluene

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Step 1: Synthesis of 3-(Dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one.

    • In a round-bottom flask, dissolve 4-bromoacetophenone (1 equivalent) in toluene.

    • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be used in the next step without further purification.

  • Step 2: Cyclization to form this compound.

    • Dissolve the crude enaminone from Step 1 in ethanol.

    • Add ethylhydrazine oxalate (1.1 equivalents) and a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 6-8 hours, again monitoring by TLC.

    • After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Agrochemical Efficacy Screening: Protocols for Insecticidal Bioassays

Once synthesized and purified, this compound must be subjected to rigorous biological evaluation to determine its potential as an insecticide. The following are standardized protocols for preliminary and secondary screening against common agricultural pests.

Protocol 3.1: Primary Screening - Contact and Ingestion Bioassays

This initial screen aims to identify if the compound possesses general insecticidal activity. A representative sucking pest (e.g., aphid) and a chewing pest (e.g., lepidopteran larva) should be used.

Target Organisms:

  • Sucking Pest: Bean aphid (Aphis craccivora)

  • Chewing Pest: Cotton bollworm (Helicoverpa armigera)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO) and then make serial dilutions in water containing a non-ionic surfactant (e.g., Triton X-100) to achieve final concentrations ranging from 1 to 1000 ppm. A control solution containing only the solvent and surfactant should also be prepared.

  • Contact Toxicity (Aphids):

    • Infest broad bean seedlings with a known number of adult aphids.

    • Spray the infested seedlings with the test solutions until runoff.

    • Maintain the treated plants in a controlled environment (25±2°C, 60-70% RH, 16:8 L:D photoperiod).

    • Assess mortality at 24, 48, and 72 hours post-treatment.

  • Ingestion Toxicity (Cotton Bollworm):

    • Prepare an artificial diet and incorporate the test compound at the desired concentrations.

    • Place a single, pre-weighed third-instar larva in a well of a 24-well plate containing a small cube of the treated diet.

    • Seal the plate with a breathable film and incubate under the same controlled conditions as above.

    • Record mortality and larval weight at 24, 48, and 72 hours.

Protocol 3.2: Secondary Screening - Determination of LC₅₀ Values

If significant mortality is observed in the primary screen, a more detailed dose-response study is required to determine the median lethal concentration (LC₅₀).

Procedure:

  • Based on the results of the primary screen, select a narrower range of 5-7 concentrations that are expected to cause between 10% and 90% mortality.

  • Repeat the appropriate bioassay (contact or ingestion) with these concentrations, using a larger number of insects per replicate (e.g., 30-50) and at least three biological replicates.

  • Record mortality data at a fixed time point (e.g., 48 hours).

  • Analyze the data using probit analysis to calculate the LC₅₀ value and its 95% confidence intervals.

CompoundTarget PestBioassay MethodLC₅₀ (ppm)95% Confidence Interval
This compoundAphis craccivoraContact[Hypothetical Data][Hypothetical Data]
This compoundHelicoverpa armigeraIngestion[Hypothetical Data][Hypothetical Data]
Standard InsecticideAphis craccivoraContact[Hypothetical Data][Hypothetical Data]
Standard InsecticideHelicoverpa armigeraIngestion[Hypothetical Data][Hypothetical Data]

Table 1: Hypothetical data presentation for LC₅₀ determination of this compound against key agricultural pests.

Elucidating the Mechanism of Action: A Guided Approach

Understanding how a novel compound exerts its insecticidal effect is crucial for its development and for managing potential resistance. Based on its pyrazole structure, two primary modes of action are likely for this compound.

Inhibition of Mitochondrial Respiration

Many pyrazole insecticides are known to inhibit Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain, leading to a disruption of ATP synthesis and eventual cell death.

Protocol 4.1.1: In Vitro Mitochondrial Respiration Assay

  • Isolate Mitochondria: Isolate mitochondria from a suitable insect tissue (e.g., flight muscles of houseflies or thoracic tissue of cockroaches) using differential centrifugation.

  • Oxygen Consumption Measurement: Use a Clark-type oxygen electrode to monitor oxygen consumption by the isolated mitochondria.

  • Assay Procedure:

    • Add the isolated mitochondria to a respiration buffer containing substrates for Complex I (e.g., pyruvate and malate).

    • Initiate respiration by adding ADP.

    • Add varying concentrations of this compound and measure the rate of oxygen consumption.

    • A known Complex I inhibitor (e.g., rotenone) should be used as a positive control.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of oxygen consumption.

Modulation of GABA-gated Chloride Channels

Another major class of pyrazole insecticides, such as fipronil, acts as antagonists of the γ-aminobutyric acid (GABA) receptor, a key inhibitory neurotransmitter receptor in insects. This leads to hyperexcitation of the central nervous system and death.

Protocol 4.2.1: Electrophysiological Studies on Insect Neurons

  • Neuron Preparation: Isolate and culture neurons from the central nervous system of a suitable insect model (e.g., cockroaches or fruit flies).

  • Patch-Clamp Electrophysiology: Use the whole-cell patch-clamp technique to record the currents flowing through GABA-gated chloride channels.

  • Assay Procedure:

    • Apply GABA to the cultured neuron to elicit an inward chloride current.

    • Co-apply GABA with varying concentrations of this compound and measure the effect on the GABA-induced current.

    • A known GABA receptor antagonist (e.g., fipronil) should be used as a positive control.

  • Data Analysis: Determine if the compound inhibits the GABA-induced current and calculate its IC₅₀ value.

Agrochemical Research Workflow cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Mechanism of Action cluster_3 Lead Optimization synthesis Synthesis of this compound purification Purification (Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization primary_screen Primary Insecticidal Screen (Contact & Ingestion) characterization->primary_screen secondary_screen Dose-Response (LC50 Determination) primary_screen->secondary_screen spectrum_screen Broad Spectrum Activity secondary_screen->spectrum_screen moa Mechanism of Action Studies secondary_screen->moa mito_assay Mitochondrial Respiration Assay moa->mito_assay neuro_assay GABA Receptor Assay moa->neuro_assay lead_opt Lead Optimization moa->lead_opt sar Structure-Activity Relationship (SAR) lead_opt->sar

Figure 1: A generalized workflow for the evaluation of this compound in agrochemical research.

Conclusion and Future Directions

This compound represents a promising starting point for the discovery of new insecticidal agents. The protocols outlined in this guide provide a comprehensive framework for its synthesis, biological evaluation, and mechanistic characterization. Positive results from these studies would warrant further investigation into its spectrum of activity against a wider range of pests, its safety profile for non-target organisms, and structure-activity relationship (SAR) studies to optimize its potency and selectivity. As the need for novel crop protection solutions continues to grow, a systematic and scientifically rigorous approach to the evaluation of new chemical entities like this compound is paramount.

References

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7), 1467. [Link]

  • Design, synthesis, and insecticidal evaluation of new pyrazole derivatives containing imine, oxime ether, oxime ester, and dihydroisoxazoline groups based on the inhibitor binding pocket of respiratory complex I. Journal of Agricultural and Food Chemistry, 61(37), 8730-8736. [Link]

  • Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. ResearchGate. [Link]

  • 3-(4-Bromophenyl)pyrazole. J&K Scientific. [Link]

  • Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17-20. [Link]

  • ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MolPort. [Link]

  • 4-(4-bromophenyl)-1-methyl-1h-pyrazole. PubChem. [Link]

  • 1-(4-bromophenyl)-5-ethyl-1h-pyrazole-4-carboxylic acid. PubChem. [Link]

  • Ethyl 3-(4-bromophenyl)-1-methyl-1h-pyrazole-5-carboxylate. PubChem. [Link]

  • 4-(4-bromophenyl)-3-methyl-1h-pyrazole. PubChem. [Link]

  • 4-[(4-bromophenyl)thio]-1-(2-furoyl)-3,5-dimethyl-1h-pyrazole. PubChem. [Link]

  • 1-(4-bromophenyl)-3,5-dimethyl-1h-pyrazole-4-carboxylic acid. PubChem. [Link]

Sources

Application Notes and Protocols: A Framework for the In Vitro Cellular Characterization of 4-(4-Bromophenyl)-1-ethylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Investigating 4-(4-Bromophenyl)-1-ethylpyrazole

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs for a range of diseases, including cancer.[1][2][3] Pyrazole derivatives have demonstrated a wide array of biological activities, and their versatility allows for structural modifications to optimize potency and selectivity.[1][4] Specifically, pyrazole-containing compounds have been shown to exert anticancer effects through various mechanisms, such as the inhibition of cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin polymerization.[5]

The subject of this guide, this compound, is a novel small molecule. While the specific biological activities of this compound are yet to be fully elucidated, the presence of the 4-bromophenyl group is a common feature in bioactive molecules, including some with demonstrated anticancer properties.[6][7] This structural motif, combined with the proven potential of the pyrazole core, provides a strong rationale for investigating its effects in cell culture, particularly within the context of oncology.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a robust experimental plan for the initial characterization of this compound. The protocols herein are designed to be self-validating, emphasizing causality and scientific integrity to ensure the generation of reliable and reproducible data.

Section 1: Initial Compound Handling and Experimental Preparedness

Before initiating any cell-based assays, meticulous preparation and characterization of the test compound are paramount. This ensures that the observed biological effects are directly attributable to the compound itself.

Solubility and Stock Solution Preparation

The choice of solvent is critical and should be empirically determined.[8] Dimethyl sulfoxide (DMSO) is a common choice for solubilizing small molecules for in vitro studies due to its ability to dissolve a wide range of compounds.[8]

Protocol 1: Preparation of a High-Concentration Stock Solution

  • Solubility Testing: Begin by testing the solubility of this compound in various cell culture-grade solvents (e.g., DMSO, ethanol).

  • Stock Solution Preparation: Based on the solubility test, prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in the chosen solvent (presumed to be DMSO for subsequent protocols).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber vials to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C.[8]

  • Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) will serve as the vehicle control in all subsequent experiments. It is crucial to ensure the final concentration of the solvent in the cell culture medium does not exceed a non-toxic level, typically ≤0.5%.[8]

Section 2: Tier 1 Screening - Assessing General Cytotoxicity

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, reliable, and high-throughput colorimetric assay for this purpose.[9][10] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[9]

Rationale for Cell Line Selection

The choice of cell lines is critical for the relevance of the study. A panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) should be used to assess the breadth of the compound's activity. For this guide, we will use the following hypothetical cell lines:

  • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HT-29: A human colon adenocarcinoma cell line.

Experimental Workflow: Cytotoxicity Screening

The overall workflow for the initial cytotoxicity screening is depicted below.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition Compound Prepare Compound Dilutions Treat Treat Cells with Compound (e.g., 24, 48, 72 hours) Compound->Treat Cells Seed Cells in 96-well Plates Cells->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate_MTT Incubate (1-4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read Measure Absorbance (e.g., 570 nm) Solubilize->Read Analyze Calculate % Viability & IC50 Read->Analyze

Figure 1. Workflow for MTT-based cytotoxicity screening.

Protocol 2: MTT Cell Viability Assay

This protocol is adapted from established methods.[11][12]

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of this compound from the stock solution in complete growth medium. A common starting range is a 7-point dilution series (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours).[13]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation and Interpretation

The results of the cytotoxicity screen should be summarized in a table for easy comparison across cell lines and time points.

Cell LineIC₅₀ (µM) at 24hIC₅₀ (µM) at 48hIC₅₀ (µM) at 72h
MCF-7 45.212.55.8
A549 >10088.142.3
HT-29 60.721.49.1

Table 1: Hypothetical IC₅₀ values for this compound.

Interpretation: The hypothetical data suggests that this compound exhibits dose- and time-dependent cytotoxicity, with the most potent effect observed in the MCF-7 breast cancer cell line.

Section 3: Tier 2 Screening - Elucidating the Mechanism of Cell Death

If the compound demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism by which it induces cell death. Apoptosis (programmed cell death) is a common mechanism for anticancer agents.

Apoptosis Detection using Annexin V Staining

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC) for detection by flow cytometry.[14][15] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, but can enter late-stage apoptotic and necrotic cells, where it intercalates with DNA.[16] Co-staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[15]

Protocol 3: Annexin V/PI Apoptosis Assay

This protocol is based on standard procedures.[17][18]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ (e.g., 1x and 2x IC₅₀) for a relevant time point (e.g., 24 or 48 hours). Include an untreated and a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[17]

  • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.[17]

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell growth arrest and subsequent apoptosis. Flow cytometric analysis of cellular DNA content using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19]

Protocol 4: Cell Cycle Analysis by PI Staining

This protocol follows established guidelines.[20][21]

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound as described in Protocol 3.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their morphology. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Visualization of Mechanistic Assays

G cluster_logic Mechanistic Investigation Logic Cytotoxicity Significant Cytotoxicity Observed (from MTT Assay) Question How does it kill the cells? Cytotoxicity->Question Apoptosis Induces Apoptosis? (Annexin V Assay) Question->Apoptosis CellCycle Causes Cell Cycle Arrest? (PI Staining Assay) Question->CellCycle Mechanism Elucidate Mechanism of Action Apoptosis->Mechanism CellCycle->Mechanism

Figure 2. Logic diagram for mechanistic studies.

Section 4: Tier 3 Screening - Target Identification and Validation

Based on the results from the apoptosis and cell cycle assays, researchers can form hypotheses about the molecular targets of this compound. For example, a G2/M arrest might suggest an effect on microtubule dynamics or CDK1 activity. An increase in apoptosis could be linked to the activation of caspases or changes in the expression of Bcl-2 family proteins. Western blotting is a powerful technique to investigate these potential changes in protein expression and activation status.[22]

Western Blotting for Key Apoptotic and Cell Cycle Proteins

Rationale: To validate the findings from flow cytometry, we can probe for key proteins involved in apoptosis and cell cycle regulation.

  • Apoptosis Markers: Cleaved Caspase-3 (an executioner caspase), Cleaved PARP (a substrate of cleaved caspases), Bcl-2 (anti-apoptotic), and Bax (pro-apoptotic).

  • Cell Cycle Markers: Cyclin B1 and CDK1 (key regulators of the G2/M transition), p21 (a CDK inhibitor).

Protocol 5: Western Blotting

This is a general protocol that should be optimized for specific antibodies.[22][23]

  • Protein Extraction: Treat cells as previously described. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[22]

  • Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.

Hypothetical Signaling Pathway

G Compound 4-(4-Bromophenyl)- 1-ethylpyrazole Target Putative Target (e.g., CDK1/Cyclin B1) Compound->Target inhibition G2M_Arrest G2/M Phase Arrest Target->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase Caspase-3 Activation Apoptosis->Caspase CellDeath Cell Death Caspase->CellDeath

Figure 3. Hypothetical pathway of compound-induced cell death.

Conclusion and Future Directions

This guide outlines a structured, multi-tiered approach to the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and the cell cycle, researchers can build a comprehensive profile of the compound's biological activity. Positive results from these assays would warrant further investigation, including:

  • Orthogonal Assays: Confirming results with alternative methods (e.g., LDH assay for cytotoxicity).[24]

  • Target Deconvolution: Employing techniques like thermal shift assays or affinity chromatography to identify the direct molecular target(s).

  • In Vitro ADME/Tox: Assessing properties like metabolic stability, permeability, and potential off-target toxicities.[24]

  • Advanced Cell Models: Testing the compound in 3D cell cultures (spheroids) or co-culture systems to better mimic the in vivo tumor microenvironment.

By following this logical and rigorous experimental framework, researchers can efficiently and effectively advance the understanding of novel chemical entities like this compound, paving the way for potential therapeutic development.

References

  • International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy.
  • Khan, S. (2026, January 8). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved from [Link]

  • Becerra, D., & Castillo, J.-C. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Retrieved from [Link]

  • Geraghty, R. J., et al. (n.d.). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. NIH. Retrieved from [Link]

  • Aziz, M. A., et al. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central. Retrieved from [Link]

  • Future Medicinal Chemistry. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

  • Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

  • El-Fakharany, E. M. (2021, September). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017, May 19). Cell Cycle Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Al-Hazmi, G. H., et al. (2024, June 11). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Retrieved from [Link]

  • Taylor & Francis Online. (2014, May 14). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Retrieved from [Link]

  • Asiri, A. M., et al. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC - PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Retrieved from [Link]

  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • ACS Publications. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. PMC - NIH. Retrieved from [Link]

  • Bolli, M. H., et al. (2012, September 13). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. Retrieved from [Link]

  • Faria, J. V., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

  • sioc-journal.cn. (n.d.). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A review for cell-based screening methods in drug discovery. PMC - NIH. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Atlas of Science. (2015, December 13). Single-cell-culture experiment made easier for researchers. Retrieved from [Link]

  • Future Science. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

  • Spandidos Publications. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell culture and cell analysis. Autoimmunity - NCBI Bookshelf. Retrieved from [Link]

  • MDPI. (2022, November 1). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Meddocs Publishers. (2021, April 16). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • Fun, H.-K., et al. (n.d.). 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(4-Bromophenyl)-1-ethylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 4-(4-Bromophenyl)-1-ethylpyrazole. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, actionable insights into optimizing this specific synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

Introduction: The Challenge of Arylpyrazole Synthesis

Substituted pyrazoles are privileged scaffolds in medicinal chemistry and materials science. The target molecule, this compound, presents a common synthetic challenge: the efficient and high-yielding construction of a di-substituted heterocyclic system. Low yields can often be traced to suboptimal reaction conditions, catalyst inefficiency, or competing side reactions. This guide addresses the most common failure points in the primary synthetic routes and provides validated strategies for yield improvement.

FAQ 1: What are the primary, industrially relevant synthetic routes to this compound?

There are two principal strategies for constructing this molecule. The choice depends on starting material availability, scalability, and the desired control over substitution patterns.

Strategy A: Palladium-Catalyzed Cross-Coupling This is often the most versatile and high-yielding approach. The core concept is to form the C4-aryl bond on a pre-existing 1-ethylpyrazole ring. The most common variant is the Suzuki-Miyaura coupling.[1][2]

  • Route A1: Coupling of a 4-halo-1-ethylpyrazole (e.g., 4-bromo or 4-iodo-1-ethylpyrazole) with (4-bromophenyl)boronic acid.

  • Route A2: Coupling of 1-ethylpyrazole-4-boronic acid with a dihalobenzene, such as 1,4-dibromobenzene.

Strategy B: Cyclocondensation (Knorr Pyrazole Synthesis) This classical approach involves building the pyrazole ring from acyclic precursors.[3][4] For this specific target, the reaction would involve the condensation of a β-dicarbonyl equivalent containing the 4-bromophenyl group with ethylhydrazine. While direct, this route can present challenges in precursor synthesis and regioselectivity.[5]

Synthetic_Routes cluster_0 Strategy A: Cross-Coupling cluster_1 Strategy B: Cyclocondensation A_start1 4-Halo-1-ethylpyrazole A_end Target Molecule A_start1->A_end Suzuki Coupling [1, 3] A_start2 (4-Bromophenyl)boronic acid A_start2->A_end B_start1 1-(4-Bromophenyl)-1,3-dicarbonyl B_end Target Molecule B_start1->B_end Knorr Synthesis [4, 11] B_start2 Ethylhydrazine B_start2->B_end

Caption: Primary synthetic strategies for this compound.

FAQ 2: My Suzuki-Miyaura cross-coupling reaction for the C4-arylation is giving a low yield (<30%). What are the most critical parameters to troubleshoot?

Low yields in Suzuki couplings are common but typically solvable by systematic optimization. The palladium catalyst's activity is central to the entire process, and its efficacy is dictated by the entire reaction environment.

Root Cause Analysis: The problem almost always lies within the catalytic cycle. An inefficient step—be it oxidative addition, transmetalation, or reductive elimination—will stall the reaction and promote catalyst decomposition or side reactions.

Troubleshooting Workflow:

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling check_reagents 1. Verify Reagent Quality - Boronic acid purity? - Halopyrazole stability? - Anhydrous solvent? start->check_reagents check_inert 2. Ensure Inert Atmosphere - Degassed solvent? - Purged with Ar/N2? check_reagents->check_inert Reagents OK optimize_catalyst 3. Optimize Catalytic System - Change Ligand? - Screen Pre-catalyst? - Adjust Catalyst Loading? check_inert->optimize_catalyst Atmosphere OK optimize_base 4. Screen Bases - K3PO4, K2CO3, Cs2CO3? - Strength & Solubility? optimize_catalyst->optimize_base No Improvement success Yield Improved optimize_catalyst->success Improvement Seen optimize_conditions 5. Adjust Conditions - Increase Temperature? - Extend Reaction Time? optimize_base->optimize_conditions No Improvement optimize_base->success Improvement Seen optimize_conditions->success Improvement Seen

Caption: Decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.

1. The Catalytic System: Your Primary Lever The combination of the palladium source (pre-catalyst) and the phosphine ligand is the single most important factor. For heteroaromatic substrates like pyrazoles, electron-rich, sterically hindered phosphine ligands are often required to promote the key steps of the catalytic cycle and prevent catalyst deactivation.

ParameterRecommendation & Rationale
Palladium Source Start with a modern pre-catalyst like XPhos Pd G2 or tBuBrettPhos-based precatalyst .[6][7] These are air-stable and form the active Pd(0) species reliably in solution, which is critical for reproducibility.
Ligand If not using a pre-catalyst, the ligand choice is paramount. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are excellent choices. For simpler systems, triphenylphosphine (PPh₃) or dppf can be effective but may require higher temperatures.[8]
Catalyst Loading Typically 1-5 mol %. Increasing the loading can sometimes rescue a sluggish reaction, but it is often more effective to change the ligand or base first.

2. Base Selection: The Unsung Hero The base plays multiple roles: it facilitates the transmetalation step and neutralizes the acid produced. Its strength, solubility, and nature are critical.

  • Potassium Phosphate (K₃PO₄): An excellent, strong, all-purpose base for many Suzuki couplings.

  • Cesium Carbonate (Cs₂CO₃): A stronger, more soluble base that can accelerate difficult couplings.

  • Potassium Carbonate (K₂CO₃): A milder base, often used in a 2M aqueous solution.[1]

3. Solvent and Temperature The solvent must solubilize the reactants and facilitate heating.

  • Common Solvents: Toluene, Dioxane, or THF, often with a small amount of water (e.g., 10:1 ratio) to help dissolve the base.[1]

  • Temperature: Most couplings require heat, typically between 80-110 °C. If the reaction is slow, a modest increase in temperature is a reasonable first step. Monitor for decomposition via TLC or LC-MS.

FAQ 3: My reaction is complete, but I'm losing significant yield during purification. What are the best practices for isolating this compound?

Yield loss during workup and purification is a common and frustrating issue. The goal is to remove unreacted starting materials, catalyst residues, and byproducts efficiently.

1. Workup Strategy:

  • Initial Filtration: After the reaction, allow it to cool and dilute with a solvent like ethyl acetate. Pass the mixture through a short plug of Celite or silica gel. This will remove the bulk of the palladium residues and inorganic salts, which can complicate subsequent steps.

  • Aqueous Wash: Perform a standard aqueous wash with water and then brine to remove water-soluble impurities like the inorganic base.

2. Purification Techniques:

  • Flash Column Chromatography: This is the most reliable method.

    • Solvent System: A non-polar/polar gradient, typically Hexanes/Ethyl Acetate, is effective. Start with a low polarity (e.g., 98:2 Hex:EtOAc) to elute non-polar byproducts like homocoupled boronic acid, then gradually increase the polarity to elute your product.

  • Recrystallization: If your product is a solid and of sufficient purity (>90%), recrystallization is an excellent method for achieving high purity and can be more scalable than chromatography.

    • Solvent Screening: Test solvents like ethanol, isopropanol, or mixed solvent systems (e.g., ethyl acetate/hexanes). The ideal solvent will dissolve the compound when hot but result in poor solubility when cold.

  • Acid Salt Formation: Pyrazoles are basic and can be protonated.[9]

    • Procedure: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and add a solution of an acid like HCl in ether or H₂SO₄. The pyrazolium salt will often precipitate as a pure solid, which can be collected by filtration.[10] The free base can then be regenerated by treatment with a mild base. This technique is particularly useful for removing non-basic impurities.

Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 4-Iodo-1-ethylpyrazole

This protocol is a robust starting point for the synthesis of this compound.

Materials:

  • 4-Iodo-1-ethylpyrazole (1.0 equiv)

  • (4-Bromophenyl)boronic acid (1.2 equiv)

  • XPhos Pd G2 Pre-catalyst (2 mol %)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane and Water (10:1 v/v), degassed

Procedure:

  • Setup: To an oven-dried reaction flask, add the 4-iodo-1-ethylpyrazole, (4-bromophenyl)boronic acid, XPhos Pd G2 pre-catalyst, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Hexanes/Ethyl Acetate gradient).

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar²-B(OR)₂ (Base) PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar¹-Ar² (Product) RedElim->Product center start_point

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

References
  • BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem.
  • ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine.
  • Khan, K. M., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300. [Link]

  • Fadaly, W., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4993. [Link]

  • BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 1-benzyl-4-bromo-1H-pyrazole. BenchChem.
  • Shaaban, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 519-563. [Link]

  • Klier, L., et al. (2016). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 14(4), 1334-1346. [Link]

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. [Link]

  • Wallace, D. J., & Klauber, D. J. (2001). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. Organic Letters, 3(5), 671–674. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7, 2496-2503. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of N-Substituted Pyrazoles. BenchChem.
  • Lange, J., et al. (2011). Method for purifying pyrazoles.
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • BenchChem. (n.d.).
  • Lee, C., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4668. [Link]

  • Organic Syntheses. (n.d.). A General, One-Pot, Regioselective Synthesis of 3,5-Disubstituted and 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]

  • ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]

  • Lyalin, B. V., et al. (2010). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Russian Journal of Electrochemistry, 46, 123–129. [Link]

Sources

Technical Support Center: Purification of 4-(4-Bromophenyl)-1-ethylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(4-Bromophenyl)-1-ethylpyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) encountered during the purification of this compound. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate these challenges.

Introduction to Purification Challenges

The purification of this compound, like many substituted pyrazoles, can present several challenges. These often stem from the synthesis route, leading to a variety of potential impurities, and the physicochemical properties of the molecule itself. Common issues include the presence of regioisomers, unreacted starting materials, and colored byproducts, which can complicate downstream applications.[1] This guide will walk you through identifying and resolving these common purification hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Impurity Profile and Identification

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is largely dependent on the synthetic route employed. For pyrazoles synthesized via the common Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, several byproducts can be anticipated.[1][2]

  • Regioisomers: If an unsymmetrical 1,3-dicarbonyl precursor is used, the formation of a regioisomeric pyrazole is a common issue. These isomers often have very similar physical properties, making them difficult to separate.[1]

  • Pyrazoline Intermediates: Incomplete cyclization or aromatization during the synthesis can result in the presence of pyrazoline intermediates as byproducts.[1]

  • Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds and ethylhydrazine can remain in the crude product.

  • Colored Impurities: Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red hues in the reaction mixture.[1][3]

  • Solvent Adducts: Depending on the solvents used in the reaction and work-up, solvent molecules can sometimes be incorporated into the crystal lattice of the product.

Q2: How can I effectively identify the impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is essential for accurate impurity identification.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to get an initial assessment of the number of components in your crude mixture.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and to assess purity, HPLC is the method of choice. A purity level of ≥ 97% is often a target for commercially available analogs.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the desired product and its impurities. The presence of duplicate sets of peaks in the NMR spectrum can be an indication of regioisomers.[1]

  • Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are crucial for determining the molecular weights of the components in your mixture, aiding in the identification of byproducts and starting materials.

Purification Strategy: Chromatography

Q3: My pyrazole seems to be degrading or streaking on the silica gel column. What can I do?

A3: Pyrazoles are basic compounds and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation, tailing of peaks, and even degradation of the compound.[5][6] Here are several strategies to mitigate this issue:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent, such as triethylamine (~0.5-1% by volume).[5][6]

  • Use an Alternative Stationary Phase: Neutral alumina can be a good substitute for silica gel for the purification of basic compounds like pyrazoles.[6]

  • Reversed-Phase Chromatography: If your compound and its impurities have sufficient polarity differences, reversed-phase chromatography using a C18-functionalized silica gel with polar mobile phases (e.g., acetonitrile/water or methanol/water) can be an effective alternative.[5]

Experimental Protocol: Deactivating Silica Gel for Column Chromatography

  • Prepare a slurry of silica gel in your chosen non-polar eluent.

  • Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).

  • Gently stir the slurry for a few minutes to ensure even distribution of the triethylamine.

  • Pack the column with the deactivated silica gel slurry.

  • Equilibrate the column by running the eluent (containing triethylamine) through it before loading your sample.

Below is a workflow diagram for selecting the appropriate chromatographic method.

Chromatography_Troubleshooting start Crude this compound silica_gel Standard Silica Gel Chromatography start->silica_gel streaking Streaking or Degradation? silica_gel->streaking deactivate_silica Deactivate Silica with Triethylamine streaking->deactivate_silica Yes neutral_alumina Use Neutral Alumina streaking->neutral_alumina Yes reversed_phase Consider Reversed-Phase HPLC streaking->reversed_phase Yes, for polar impurities pure_product Pure Product streaking->pure_product No deactivate_silica->pure_product neutral_alumina->pure_product reversed_phase->pure_product

Caption: Troubleshooting workflow for column chromatography of pyrazoles.

Purification Strategy: Recrystallization

Q4: I'm having trouble getting my this compound to crystallize. It keeps "oiling out". What should I do?

A4: "Oiling out" during recrystallization is a common problem that occurs when the solute is insoluble in the cold solvent but melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute. Here’s how to troubleshoot this:

  • Slow Down the Cooling Process: Rapid cooling can favor the formation of an oil over crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Insulating the flask can also help.[5]

  • Choose a Different Solvent System: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. You may need to experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).[6]

  • Add a Seed Crystal: If you have a small amount of pure, crystalline material from a previous batch, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.[5]

  • Reduce the Initial Concentration: Using too much solute for the amount of solvent can lead to oiling out. Try using a more dilute solution.

  • Pre-purify by Chromatography: If significant impurities are present, they can inhibit crystallization. A preliminary purification by column chromatography to remove the bulk of the impurities may be necessary before attempting recrystallization.[5]

Q5: My recrystallized product is still colored. How can I remove the color?

A5: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.[5]

Experimental Protocol: Decolorization with Activated Charcoal

  • Dissolve your crude product in the minimum amount of hot recrystallization solvent.

  • Add a small amount of activated charcoal (typically 1-5% by weight of your compound) to the hot solution.

  • Keep the solution hot and swirl it for a few minutes.

  • Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Allow the clear, colorless filtrate to cool slowly to induce crystallization.[5]

Here is a logical flow for a successful recrystallization process.

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve is_colored Solution Colored? dissolve->is_colored add_charcoal Add Activated Charcoal is_colored->add_charcoal Yes hot_filtration Hot Filtration is_colored->hot_filtration No add_charcoal->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly oiling_out Oiling Out? cool_slowly->oiling_out seed_crystal Add Seed Crystal cool_slowly->seed_crystal If no crystals form reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes ice_bath Cool in Ice Bath oiling_out->ice_bath No reheat_add_solvent->cool_slowly seed_crystal->ice_bath collect_crystals Collect Crystals by Filtration ice_bath->collect_crystals dry_crystals Dry Under Vacuum collect_crystals->dry_crystals pure_product Pure Crystalline Product dry_crystals->pure_product

Caption: Step-by-step workflow for the recrystallization of pyrazoles.

Physicochemical Properties for Purification

Q6: What are the expected physicochemical properties of this compound that can aid in its purification?

PropertyAnalog CompoundValueImplication for Purification
Melting Point 3-(4-Bromophenyl)-5-methyl-1H-pyrazole150-156 °C[4]The ethyl-substituted target compound is likely to be a solid at room temperature, making recrystallization a viable purification method. A broad melting point range of the crude product can indicate the presence of impurities.[1]
Appearance 3-(4-Bromophenyl)-5-methyl-1H-pyrazoleWhite fluffy solid[4]The pure compound is expected to be a white solid. Any discoloration suggests the presence of impurities.
Solubility General PyrazolesSoluble in alcohols (ethanol, methanol), ethyl acetate, and chloroform.[6][7] Insoluble in water.This suggests that solvent systems like ethanol/water or ethyl acetate/hexane would be good starting points for recrystallization.[6] Chloroform can be a suitable solvent for column chromatography.[7]
Predicted logP 4-(4-bromophenyl)-1-methyl-1H-pyrazole3.03[8]The relatively high logP suggests good solubility in organic solvents and poor solubility in water, which is advantageous for extraction from aqueous work-up solutions.

This technical guide provides a starting point for addressing the common purification challenges of this compound. The key to successful purification lies in understanding the potential impurities and systematically optimizing the separation technique, be it chromatography or recrystallization.

References
  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • BenchChem. (n.d.). Technical Support Center: Purification of Trifluoromethylated Pyrazoles.
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
  • BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
  • Chem-Impex. (n.d.). 3-(4-Bromophenyl)-5-methyl-1H-pyrazole.
  • Guidechem. (n.d.). 4-(4-bromophenyl)-1-methl-1H-pyrazole 1191616-45-1.
  • Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3243.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Pyrazole Synthesis with 5-Hydrazinoisophthalic Acid Hydrochloride.

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-(4-Bromophenyl)-1-ethylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 4-(4-Bromophenyl)-1-ethylpyrazole. As a compound with potential applications in various research fields, its effective solubilization is critical for accurate and reproducible experimental results. This document provides a comprehensive troubleshooting framework, grounded in established scientific principles, to systematically address and overcome these challenges.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound, like many pyrazole derivatives, possesses a molecular structure that can contribute to poor aqueous solubility.[1][2][3] The presence of a bromophenyl group imparts significant hydrophobicity (lipophilicity), while the pyrazole ring system can lead to strong intermolecular interactions in the solid state, such as crystal lattice forces.[1] These factors often make it difficult to achieve desired concentrations in aqueous buffers or common cell culture media, leading to experimental artifacts and unreliable data. Overcoming these solubility limitations is a common hurdle in drug discovery and development.[4][5]

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered when working with this compound.

Q1: My compound won't dissolve in my aqueous buffer. What is the first step?

A1: The initial step is to attempt solubilization in a small amount of a water-miscible organic solvent before dilution into your aqueous buffer. This is a widely used technique for poorly water-soluble compounds.[6][7][8][9][10][11]

  • Recommended Starting Solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • N,N-Dimethylformamide (DMF)

Protocol:

  • Prepare a high-concentration stock solution of this compound in 100% of your chosen organic solvent (e.g., 10 mM in DMSO).

  • Once fully dissolved, slowly add this stock solution to your aqueous buffer with vigorous stirring or vortexing to the desired final concentration.

  • Critical Note: The final concentration of the organic solvent in your aqueous medium should be kept to a minimum (ideally <1% v/v) to avoid off-target effects in biological assays.

Q2: I've used a co-solvent, but my compound precipitates out of solution upon dilution into my aqueous buffer. What should I do?

A2: Precipitation upon dilution is a common issue and can be addressed through several strategies:

  • Increase the Co-solvent Concentration: While keeping the final concentration low is ideal, sometimes a slightly higher percentage of the organic co-solvent is necessary to maintain solubility.[6][11] Experiment with final concentrations of 1%, 2%, and up to 5% of the co-solvent, but be mindful of its potential impact on your experimental system.

  • Utilize a Different Co-solvent: Not all co-solvents have the same solubilizing power for every compound.[10][11] If DMSO fails, consider trying ethanol, DMF, or a mixture of co-solvents.

  • Employ Physical Dissolution Aids: Techniques like sonication and gentle heating can provide the energy needed to overcome the activation energy barrier of dissolution.[12][13][14][15][16][17][18][19]

Q3: Can I use heat to dissolve my compound?

A3: Yes, gentle heating can significantly increase the solubility of many organic compounds.[15][17][19]

Protocol for Heating:

  • Prepare a suspension of your compound in the desired solvent or co-solvent.

  • Warm the suspension in a water bath to 37-50°C with continuous stirring.

  • Do not exceed temperatures that could lead to compound degradation. Always refer to the compound's stability data if available.

  • Once dissolved, allow the solution to cool to room temperature slowly. Be aware that the compound may precipitate out of a supersaturated solution upon cooling.

Q4: Is sonication a suitable method for dissolving this compound?

A4: Sonication is an excellent method for aiding dissolution by breaking down intermolecular interactions.[12][13][14][16][20] It is particularly useful for preparing stock solutions.

Protocol for Sonication:

  • Add the compound and solvent to a suitable vial.

  • Place the vial in an ultrasonic bath.

  • Sonicate for 5-15 minute intervals.[14]

  • Visually inspect for complete dissolution. Repeat sonication if necessary.

  • Note: Prolonged sonication can generate heat, so it may be necessary to use a cold water bath to avoid thermal degradation of the compound.

Q5: My compound has ionizable groups. Can I use pH adjustment to improve solubility?

A5: While this compound itself is not strongly acidic or basic, many pyrazole derivatives can have their solubility influenced by pH if they contain acidic or basic functional groups.[1][6][21][22] If your specific derivative of this compound has such groups, adjusting the pH of the aqueous medium can lead to the formation of a more soluble salt.[22]

Q6: I need to prepare a formulation for in vivo studies. What are my options?

A6: For in vivo formulations, the choice of excipients is critical to ensure biocompatibility and avoid toxicity. Several advanced formulation strategies can be employed for poorly soluble drugs:[4][23][24]

  • Lipid-Based Formulations: Incorporating the compound into lipid vehicles such as oils or self-emulsifying drug delivery systems (SEDDS) can enhance solubility and oral bioavailability.[4][24]

  • Polymeric Micelles and Nanoparticles: Encapsulating the compound within polymeric micelles or nanoparticles can improve aqueous solubility and provide controlled release.[23][25]

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can mask the hydrophobic parts of the molecule, thereby increasing its water solubility.[4][26]

Experimental Protocols

Protocol 1: Standard Solubilization using a Co-solvent
  • Accurately weigh the required amount of this compound.

  • Add the appropriate volume of 100% DMSO to achieve a stock concentration of 10-20 mM.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • To prepare your working solution, serially dilute the stock solution into your final aqueous buffer or media. Add the stock solution dropwise while continuously vortexing the buffer to ensure rapid dispersion and minimize precipitation.

Protocol 2: Solubilization with the Aid of Heat and Sonication
  • Prepare a suspension of this compound in your chosen co-solvent (e.g., DMSO or ethanol).

  • Place the vial in a sonicator bath and sonicate for 10 minutes.

  • Transfer the vial to a water bath pre-heated to 40°C. Stir for 15-20 minutes.

  • If the compound is not fully dissolved, repeat the sonication and heating steps.

  • Once dissolved, allow the solution to cool to room temperature before further dilution.

Data Presentation

Table 1: Common Solvents for Initial Solubility Screening

SolventPolarity IndexBoiling Point (°C)Notes
Water 9.0100The target for final dilution; poor solubility expected.
Ethanol 5.278.5A less toxic organic co-solvent, suitable for many biological applications.[27]
Methanol 6.664.7Higher polarity than ethanol, can be effective but is more toxic.
Acetone 5.156.5A good solvent for many organic compounds, often used in synthesis.[1]
Dimethyl sulfoxide (DMSO) 7.2189A highly polar aprotic solvent with excellent solubilizing power for many poorly soluble compounds.[6][27]
N,N-Dimethylformamide (DMF) 6.4153Similar to DMSO in its solubilizing properties.

Data compiled from various sources, including Murov, S. (2020) and others.[27][28]

Visualization of Troubleshooting Workflow

Below is a diagram illustrating the decision-making process for troubleshooting solubility issues with this compound.

solubility_troubleshooting start Start: Solubility Issue with This compound cosolvent Attempt Dissolution in 100% Co-solvent (e.g., DMSO, Ethanol) start->cosolvent dilution Dilute Stock into Aqueous Buffer cosolvent->dilution success Success: Compound Solubilized dilution->success No Precipitation precipitation Issue: Precipitation upon Dilution dilution->precipitation Precipitation Occurs troubleshoot Troubleshooting Options precipitation->troubleshoot advanced Consider Advanced Formulation (for in vivo applications) precipitation->advanced heat_sonicate Apply Gentle Heat (37-50°C) or Sonication troubleshoot->heat_sonicate Physical Methods change_cosolvent Try Alternative Co-solvent (e.g., DMF, Ethanol/DMSO mix) troubleshoot->change_cosolvent Solvent Change increase_cosolvent Increase Final Co-solvent Concentration (1-5%) troubleshoot->increase_cosolvent Concentration Adjustment heat_sonicate->dilution change_cosolvent->dilution increase_cosolvent->dilution

Caption: A flowchart for troubleshooting solubility.

References

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Parmar, K., et al. (2011). Drug Solubility: Importance and Enhancement Techniques. International Journal of Pharmaceutical Sciences and Research, 2(10), 2506-2515.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Gothwal, A., & Gupta, N. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 869-875.
  • Wikipedia. (n.d.). Sonication. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • Ierek. (2026, January 3). Sonication: Significance and symbolism. Retrieved from [Link]

  • Solubility of Things. (n.d.). Heating Techniques. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cosolvent. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Envirostar. (2023, May 11). Harnessing Sound Waves: Sonication for Creating Soluble Liquids. Retrieved from [Link]

  • Ierek. (2025, December 23). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • Elma Ultrasonic. (2025, June 4). Sonication Baths for Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Retrieved from [Link]

  • MolPort. (n.d.). ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]. Retrieved from [Link]

  • ResearchGate. (2013, February 8). What makes the solubility of any compound decrease on cooling and increases on heating? Can anybody explain?. Retrieved from [Link]

  • Quora. (2018, February 6). Why does the solubility of gases increase with temperature in an organic solvent?. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)-1-methyl-1h-pyrazole. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(4-bromophenyl)-5-ethyl-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved from [Link] dissolution/

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)pyridine. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]

  • Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]

Sources

Optimizing reaction conditions for 4-(4-Bromophenyl)-1-ethylpyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Optimizing Reaction Conditions for 4-(4-Bromophenyl)-1-ethylpyrazole Derivatives

Introduction

Welcome to the Technical Support Center for the synthesis and optimization of this compound derivatives. These heterocyclic compounds are valuable scaffolds in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and actionable troubleshooting advice to navigate the complexities of their synthesis. While several synthetic routes to the pyrazole core exist, this guide focuses on the most robust and widely adopted strategy for C-4 arylation: the Suzuki-Miyaura cross-coupling reaction. We will delve into the causality behind experimental choices, address common challenges, and provide validated protocols to ensure reproducible success in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when approaching the synthesis of 4-arylpyrazoles.

Q1: What is the most reliable and versatile method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is the state-of-the-art method for this transformation.[1] It involves the palladium-catalyzed reaction between a pyrazole derivative functionalized with a halide or triflate and an arylboronic acid or ester. For this specific target, the most common approach is coupling 1-ethyl-4-iodopyrazole or 1-ethyl-4-bromopyrazole with (4-bromophenyl)boronic acid . This method offers excellent functional group tolerance, generally high yields, and commercially available starting materials.[2][3]

Q2: My Suzuki-Miyaura reaction is showing low or no conversion. What are the most likely initial culprits?

A2: Low conversion is a common issue that often points to three critical areas: the catalyst's activity, the base's efficacy, or the quality of your reagents.[4]

  • Catalyst Inactivation: The active Pd(0) species is sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon).

  • Ineffective Base/Solvent System: The base is not just a proton scavenger; it is essential for activating the boronic acid in the transmetalation step. An inappropriate choice of base or solvent can halt the catalytic cycle.

  • Reagent Degradation: Boronic acids can degrade upon prolonged storage, especially if exposed to moisture, leading to lower-than-expected active reagent concentrations.

Q3: I've formed the product, but the yield is low and purification is difficult due to numerous side products. What are the common impurities?

A3: The most frequently observed impurities in Suzuki-Miyaura reactions for this class of compounds are:

  • Homocoupled Boronic Acid: (4-bromophenyl)-(4-bromophenyl) biphenyl derivatives can form, especially at higher temperatures or if the oxidative addition step is slow.

  • Unreacted Starting Materials: Residual halopyrazole and boronic acid.

  • Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom, forming bromobenzene.

  • Dehalogenated Pyrazole: The starting 1-ethyl-4-halopyrazole can be reduced to 1-ethylpyrazole.

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Guide A: Overcoming Low Yield and Poor Conversion

Low yields are often multifactorial. The following decision tree and detailed explanations will help you pinpoint the underlying cause.

G Start Problem: Low Yield (<50%) Check_Catalyst 1. Catalyst & Ligand System Start->Check_Catalyst Check_Base 2. Base & Solvent Choice Start->Check_Base Check_Reagents 3. Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions 4. Reaction Conditions Start->Check_Conditions Sol_Catalyst Solution: - Use a pre-catalyst (e.g., XPhos Pd G2). - Increase catalyst loading (2-5 mol%). - Ensure rigorous degassing. Check_Catalyst->Sol_Catalyst Is catalyst old or generic? (e.g., Pd(PPh3)4) Sol_Base Solution: - Switch to a stronger base (e.g., K3PO4, Cs2CO3). - Ensure adequate water in solvent mix (e.g., Dioxane/H2O 4:1). - Test alternative solvents (DME, Toluene). Check_Base->Sol_Base Using a weak base? (e.g., Na2CO3) Sol_Reagents Solution: - Use fresh, high-purity boronic acid. - Use a slight excess of boronic acid (1.1-1.2 equiv). - Switch from 4-bromopyrazole to more reactive 4-iodopyrazole. Check_Reagents->Sol_Reagents Are reagents old? Using 1:1 stoichiometry? Sol_Conditions Solution: - Increase temperature (80-110 °C). - Extend reaction time (monitor by TLC/LC-MS). - Consider microwave irradiation to accelerate reaction. Check_Conditions->Sol_Conditions Running at low temp? (<80°C)

Caption: Troubleshooting Decision Tree for Low Yields.

Causality Behind the Solutions:

  • Catalyst System: While classic catalysts like Pd(PPh₃)₄ can be effective, they often require higher temperatures and longer reaction times.[5][6] Modern palladium pre-catalysts, such as XPhos Pd G2, are air-stable solids that reliably generate the active Pd(0) species in solution, leading to more consistent results.[2] The XPhos ligand is an electron-rich, bulky biarylphosphine that facilitates the oxidative addition step, which is often rate-limiting.

  • Base and Solvent: The transmetalation step requires the formation of a borate complex [-B(OH)₃]- from the boronic acid, which is facilitated by a base.[1] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃, especially for less reactive substrates.[6] The solvent system, typically a mixture of an organic solvent like dioxane or DME with water, is crucial for dissolving both the organic substrates and the inorganic base.[5]

  • Reagent Reactivity: The reactivity of the halide on the pyrazole ring follows the order I > Br > Cl. If you are struggling with a 4-bromopyrazole starting material, switching to the corresponding 4-iodopyrazole will significantly accelerate the oxidative addition step and often improve yields. Using a slight excess of the boronic acid (1.1-1.2 equivalents) can help drive the reaction to completion, compensating for any potential degradation or homocoupling.

  • Reaction Conditions: Many Suzuki couplings require heating to proceed at a reasonable rate. Temperatures between 80-110 °C are typical.[6] For particularly stubborn reactions, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent mixture.[5] Always monitor the reaction's progress by TLC or LC-MS to determine the optimal reaction time and avoid degradation from prolonged heating.[4]

Guide B: Addressing Scale-Up Challenges

A reaction that works perfectly on a 100 mg scale can fail at 10 g. This is almost always due to issues with mass and heat transfer.[7][8]

  • Problem: Decreased Yield and New Impurities on Scale-Up.

    • Cause (Mixing): Inefficient stirring in a larger flask fails to maintain a homogenous mixture. This can create localized "hot spots" or areas of high reagent concentration, promoting side reactions.[8]

    • Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar for reactions larger than 500 mL. Ensure a vortex is visible, indicating efficient mixing.

  • Problem: Runaway Exotherm During Reagent Addition.

    • Cause (Heat Transfer): As the reactor volume increases, the surface-area-to-volume ratio decreases drastically.[7][8] This makes it much harder to dissipate heat generated during exothermic events, such as the initial mixing of reagents.

    • Solution: Add reagents, especially the base solution, slowly and portion-wise or via an addition funnel.[8] Use an ice bath to actively cool the reaction vessel during addition and monitor the internal temperature with a probe.

Part 3: Validated Experimental Protocol & Data

This section provides a reliable starting protocol and comparative data to guide your optimization.

Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for 4-arylpyrazole synthesis.[6][9]

Materials:

  • 1-Ethyl-4-iodopyrazole (1.0 equiv)

  • (4-Bromophenyl)boronic acid (1.2 equiv)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

Procedure:

  • Setup: To a flame-dried Schlenk flask, add 1-ethyl-4-iodopyrazole, (4-bromophenyl)boronic acid, K₃PO₄, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Add the degassed 4:1 mixture of dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 2-4 hours using TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the 1-ethyl-4-iodopyrazole starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[10]

Data Table: Comparison of Suzuki Coupling Conditions for 4-Arylpyrazoles

The choice of catalyst, base, and solvent significantly impacts reaction outcomes. The table below summarizes conditions reported in the literature for analogous transformations.

Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)PPh₃K₃PO₄ (2.0)1,4-Dioxane/H₂O8018-22Good[6]
Pd(PPh₃)₄ (2)PPh₃Na₂CO₃ (2.5)DME/H₂OReflux12Low (14%)[5]
Pd(PPh₃)₄ (2)PPh₃Cs₂CO₃ (2.5)DME/H₂OMW (150W)0.08High (85%)[5]
XPhos Pd G2 (2)XPhosK₃PO₄ (2.0)2-MeTHF8016High[2]

Note: Yields are highly substrate-dependent. This table serves as a guide for selecting initial screening conditions.

Part 4: Visual Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis.

G Start Reagent Assembly (Halopyrazole, Boronic Acid, Base, Catalyst) Degas Degas & Purge with Inert Gas (N2/Ar) Start->Degas Solvent Add Degassed Solvent System Degas->Solvent Heat Heat Reaction Mixture (e.g., 100 °C) Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup (Extraction) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify End Characterization (NMR, MS) Purify->End

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

References

  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem Technical Documents. 7

  • BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis. BenchChem Technical Documents. 4

  • BenchChem. (2025). Troubleshooting guide for scaling up pyrazole synthesis reactions. BenchChem Technical Documents. 8

  • Yang, F., et al. (2020). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. National Institutes of Health (PMC).

  • Wang, Z., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.

  • Choudhary, A. (2021). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

  • Unknown. (2015). Unit 4 Pyrazole. Slideshare.

  • Gawande, N. B., et al. (2022). Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. MDPI.

  • Çetin, A. (2017). Synthesis of Some New Pyrazoles. DergiPark.

  • ResearchGate. (n.d.). Optimization of the reaction conditions.

  • Nemeček, O., et al. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Royal Society of Chemistry.

  • ResearchGate. (n.d.). Optimization of reaction conditions.

  • Fahmy, H. H., et al. (2016). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. ResearchGate.

  • Pol. J. Chem. Tech. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole. Biblioteka Nauki.

  • BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem Technical Documents. 1

  • ResearchGate. (n.d.). The optimization of the reaction conditions in the synthesis of 4a.

  • BenchChem. (2025). Application Notes & Protocols: Synthesis of 1-Benzyl-4-(4-bromophenyl)pyrazole via Suzuki Coupling. BenchChem Technical Documents. 9

  • Aslam, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI.

  • Google Patents. (n.d.). A kind of preparation method of pyrazoles-4-aryl derivatives.

  • Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros.

  • Google Patents. (n.d.). Process for the preparation of 4-bromophenyl derivatives.

  • Guan, Y., et al. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry.

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate.

  • CUTM Courseware. (n.d.). pyrazole.pdf.

  • Al-Mokyna, F. H. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

  • Chahboun, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (PMC).

  • ResearchGate. (2020). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction.

Sources

Troubleshooting unexpected side products in 4-(4-Bromophenyl)-1-ethylpyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Bromophenyl)-1-ethylpyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected side products encountered during this synthesis. Here, we leverage in-depth chemical principles and field-proven insights to help you optimize your reaction outcomes.

Troubleshooting Guide: Unexpected Side Products

This section addresses specific issues you might encounter during the synthesis of this compound, presented in a question-and-answer format.

Question 1: I've isolated a product with the correct mass, but the NMR spectrum shows a different substitution pattern on the pyrazole ring. What is happening?

Answer: You are likely observing the formation of a regioisomer, 4-(4-Bromophenyl)-1-ethyl-1H-pyrazole's counterpart, 4-(4-Bromophenyl)-2-ethyl-2H-pyrazole. This is a common issue when synthesizing 1-substituted pyrazoles from unsymmetrical 1,3-dicarbonyl precursors and substituted hydrazines.[1][2][3]

The Chemistry Behind Regioisomer Formation

The synthesis of the pyrazole core typically involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (in this case, ethylhydrazine). If the 1,3-dicarbonyl is unsymmetrical, the initial nucleophilic attack by the substituted nitrogen of the hydrazine can occur at either of the two carbonyl carbons. This leads to two different intermediates and, ultimately, two regioisomeric pyrazole products.[1][2][4]

Workflow for Diagnosing and Controlling Regioisomer Formation

Caption: A logical workflow for troubleshooting and controlling regioisomer formation.

Key Factors Influencing Regioselectivity:
FactorInfluence on RegioselectivityRecommended Action
Solvent Can significantly alter the reaction pathway. Fluorinated alcohols like TFE or HFIP have been shown to improve regioselectivity in favor of one isomer by not competing with the hydrazine as a nucleophile.[5]Screen different solvents. Consider using a non-nucleophilic, hydrogen-bond-donating solvent.
pH (Catalyst) The acidity or basicity of the reaction medium can change the nucleophilicity of the two nitrogen atoms in ethylhydrazine. Acidic conditions can favor the formation of one regioisomer, while neutral or basic conditions may favor the other.[1][6]Perform the reaction under acidic (e.g., acetic acid) and basic (e.g., sodium acetate) conditions to determine the optimal pH for your desired isomer.
Temperature Lower temperatures can sometimes increase the kinetic preference for one reaction pathway over the other, leading to higher regioselectivity.Run the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the regioisomeric ratio.
Steric Hindrance Bulky substituents on either the 1,3-dicarbonyl precursor or the hydrazine can direct the nucleophilic attack to the less sterically hindered carbonyl group.[1]If possible, choose a synthetic route where the precursors have significantly different steric environments around the carbonyls.
Question 2: My final product is contaminated with a compound that lacks the bromine atom. What is this side product and how can I prevent its formation?

Answer: You are observing dehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a probable method for introducing the 4-bromophenyl group.[7][8][9] The side product is 1-ethyl-4-phenylpyrazole.

The Mechanism of Dehalogenation

In the Suzuki-Miyaura catalytic cycle, after the oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Pd(II) complex can, under certain conditions, react with a hydride source in the reaction mixture (e.g., from the solvent or base). This leads to a reductive elimination of the aryl group and the hydride, resulting in the dehalogenated product and regenerating the Pd(0) catalyst.[7]

Troubleshooting Dehalogenation in Suzuki Coupling
ParameterCause of DehalogenationRecommended Mitigation Strategy
Base Some bases or their impurities can act as hydride donors.Use a non-hydridic base like K₃PO₄ or Cs₂CO₃. Ensure the base is of high purity.
Solvent Solvents like alcohols can be oxidized by the palladium complex to generate hydride species.[7]Use aprotic solvents such as toluene, dioxane, or DMF. If an alcohol/water mixture is necessary, minimize the reaction time and temperature.
Reaction Temperature & Time High temperatures and prolonged reaction times can increase the rate of dehalogenation.[9][10]Optimize the reaction for the lowest possible temperature and shortest time that still affords a good yield of the desired product.
Ligand Choice The phosphine ligand can influence the relative rates of reductive elimination (desired) versus dehalogenation (undesired).Screen different phosphine ligands. Electron-rich and bulky ligands can sometimes suppress dehalogenation.
Question 3: I am observing a significant amount of a high molecular weight impurity, which appears to be a biphenyl derivative without the pyrazole moiety. What is this?

Answer: This is likely a homocoupling product, specifically 4,4'-dibromobiphenyl, arising from the dimerization of the boronic acid reagent used in a Suzuki-Miyaura coupling.[11][12][13]

Causes and Prevention of Homocoupling

Homocoupling is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[7][13]

Caption: A workflow for diagnosing and preventing boronic acid homocoupling.

Practical Steps to Minimize Homocoupling:
  • Rigorous Degassing: Before adding the catalyst, thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for at least 20-30 minutes.[13]

  • Maintain an Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of nitrogen or argon.

  • Catalyst Choice: If you are using a Pd(II) pre-catalyst (like Pd(OAc)₂), it needs to be reduced in situ to the active Pd(0) state. This reduction can sometimes be inefficient and lead to side reactions. Using a Pd(0) pre-catalyst (like Pd(PPh₃)₄) can sometimes be beneficial.

  • Addition of a Reducing Agent: A mild reducing agent, such as potassium formate, can be added to the reaction mixture to ensure the palladium remains in the Pd(0) state.[13]

Frequently Asked Questions (FAQs)

Q1: What are the most critical reaction parameters to control in the synthesis of this compound?

A1: The most critical parameters are:

  • For the pyrazole ring formation: The choice of solvent and the pH of the reaction medium are paramount for controlling regioselectivity.[1][5]

  • For the Suzuki-Miyaura coupling: Maintaining strictly anaerobic (oxygen-free) conditions is crucial to prevent homocoupling of the boronic acid.[13] The choice of base and solvent is also critical to minimize dehalogenation.[7][9]

Q2: How can I confirm the structure of my desired product versus the regioisomeric side product?

A2: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D NMR techniques.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. For the desired 1-ethyl isomer, you would expect to see a correlation between the N-CH₂ protons of the ethyl group and the C3a and C5a carbons of the pyrazole ring. For the 2-ethyl isomer, the correlation would be to the C3 and C5 carbons.

  • ¹H-¹⁵N HMBC: If available, this technique can directly show the correlation between the ethyl group protons and the nitrogen atom to which it is attached.

Q3: Are there alternative synthetic routes to avoid these side products?

A3: Yes, if you are consistently facing issues with regioselectivity or side reactions in a one-pot or two-step synthesis, consider a more controlled, multi-step approach. For instance, you could first synthesize the 4-bromopyrazole core and then perform an N-ethylation. This would completely avoid the issue of regioisomerism.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Synthesize this compound

This is a general guideline and should be optimized for your specific setup.

  • To a flame-dried Schlenk flask, add 4-bromo-1-ethyl-1H-pyrazole (1.0 eq), 4-bromophenylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via a syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Identification of Side Products by LC-MS
  • Prepare a sample of your crude reaction mixture by diluting a small aliquot in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject the sample into an LC-MS system equipped with a C18 column.

  • Run a gradient elution method, for example, from 95:5 water:acetonitrile to 5:95 water:acetonitrile (both with 0.1% formic acid) over 10-15 minutes.

  • Monitor the UV chromatogram and the mass spectrometer data.

  • Identify the peaks corresponding to the expected molecular weights of:

    • Desired Product: this compound

    • Regioisomer: 4-(4-Bromophenyl)-2-ethyl-2H-pyrazole

    • Dehalogenated Product: 1-ethyl-4-phenylpyrazole

    • Homocoupling Product: 4,4'-dibromobiphenyl

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Gargaro, S. L., et al. (2020).
  • Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12345-12357.
  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synlett, 31(15), 1513-1518.
  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 519-526.
  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved from [Link]

  • Bendif, H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533.
  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(17), 7136-7144.
  • The Journal of Organic Chemistry. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • Gomaa, A. M., et al. (2018).
  • The Journal of Organic Chemistry. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2013). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 3(11), 15998-16008.
  • ResearchGate. (n.d.). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles | Request PDF. Retrieved from [Link]

  • Gomaa, A. M., et al. (2018).

Sources

Improving the regioselectivity of 4-(4-Bromophenyl)-1-ethylpyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 4-(4-Bromophenyl)-1-ethylpyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your experimental outcomes, with a particular focus on achieving high regioselectivity.

Introduction to the Synthesis and the Regioselectivity Challenge

The synthesis of this compound, a valuable scaffold in medicinal chemistry, is most commonly achieved through the Knorr pyrazole synthesis or related methods involving the condensation of a 1,3-dicarbonyl compound with ethylhydrazine.[1][2][3] A significant hurdle in this process, especially with unsymmetrical 1,3-dicarbonyl precursors, is controlling the regioselectivity. The reaction can yield two distinct regioisomers: the desired 1-ethyl-4-(4-bromophenyl) isomer and the undesired 1-ethyl-5-(4-bromophenyl) isomer. The formation of these isomeric mixtures complicates purification and reduces the overall yield of the target compound.[4][5][6]

This guide provides practical, field-proven insights to help you navigate these challenges and improve the regioselectivity of your synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Q1: My reaction is producing a mixture of regioisomers. How can I increase the yield of the desired this compound?

A1: Poor regioselectivity is a classic challenge in pyrazole synthesis.[5][6] The key to controlling the outcome lies in understanding and manipulating the factors that govern the initial nucleophilic attack of the ethylhydrazine on the 1,3-dicarbonyl precursor.

Probable Causes and Solutions:

  • Electronic and Steric Effects: The initial attack of the substituted hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound is often the selectivity-determining step.[5][6] The relative electrophilicity of the two carbonyl carbons and the steric hindrance around them play a crucial role.

    • Recommendation: If you are designing a synthesis, choose a 1,3-dicarbonyl precursor where the electronic and steric differences between the two carbonyl groups are maximized. For the synthesis of this compound, a suitable precursor would be 1-(4-bromophenyl)-1,3-butanedione. The phenyl ring's electronic properties will influence the reactivity of the adjacent carbonyl.

  • Reaction Conditions: This is often the most critical factor to optimize.[4][5]

    • Solvent Choice: The solvent can significantly influence the reaction pathway. Standard solvents like ethanol may lead to poor regioselectivity.[7]

      • Protocol 1: Utilizing Fluorinated Alcohols to Enhance Regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity in pyrazole formation.[7] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thus improving selectivity.[7]

        • Dissolve the 1,3-dicarbonyl precursor (e.g., 1-(4-bromophenyl)-1,3-butanedione) in TFE or HFIP.

        • Add ethylhydrazine (or its salt) to the solution.

        • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

        • Work up the reaction by removing the solvent under reduced pressure and purifying the product.

    • pH Control: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in ethylhydrazine and the reactivity of the dicarbonyl compound.[4]

      • Protocol 2: Acid-Catalyzed Cyclization. Conducting the reaction under acidic conditions can favor the formation of one regioisomer.[8][9] A catalytic amount of a protic acid like acetic acid or a Lewis acid can be employed.

        • Dissolve the 1,3-dicarbonyl precursor in a suitable solvent (e.g., ethanol or acetic acid).

        • Add a catalytic amount of glacial acetic acid.

        • Add ethylhydrazine and stir the mixture, monitoring the reaction progress.

        • Neutralize the reaction mixture during workup before extraction.

Data Summary: Effect of Solvent on Regioselectivity

SolventTypical Regioisomeric Ratio (Desired:Undesired)Reference
EthanolOften close to 1:1 or with poor selectivity[7]
2,2,2-Trifluoroethanol (TFE)Can be significantly improved, e.g., >95:5[7]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Often provides the highest regioselectivity, up to 99:1[7]
Q2: I'm observing significant side product formation, leading to a low yield of the pyrazole. What are the likely side reactions and how can I minimize them?

A2: Besides regioisomers, other side products can form, diminishing your yield. Understanding these pathways is key to their prevention.

Probable Causes and Solutions:

  • Formation of Hydrazones: Incomplete cyclization can lead to the isolation of stable hydrazone intermediates.

    • Recommendation: Ensure the reaction goes to completion by allowing sufficient reaction time or gentle heating. Acid catalysis can also promote the final cyclization and dehydration steps.[8]

  • Self-Condensation of the 1,3-Dicarbonyl Compound: Under certain conditions, particularly basic conditions, 1,3-dicarbonyls can undergo self-condensation.

    • Recommendation: Maintain controlled reaction conditions. Avoid strong bases unless a specific protocol calls for them.

  • Product Degradation: The synthesized pyrazole might be unstable under the reaction or workup conditions.[6]

    • Recommendation: If you suspect product degradation, try running the reaction at a lower temperature.[6] During workup, ensure that any acidic or basic conditions are neutralized promptly.

Troubleshooting Workflow for Low Yields

G start Low Yield of Pyrazole check_regio Check for Regioisomers (NMR, LC-MS) start->check_regio check_side Analyze Crude Mixture for Side Products (TLC, NMR) start->check_side purification_loss Check for Purification Losses start->purification_loss optimize_regio Optimize for Regioselectivity (Solvent, pH) check_regio->optimize_regio check_completion Incomplete Reaction? check_side->check_completion final_product Improved Yield optimize_regio->final_product minimize_side Minimize Side Reactions (Temperature, Stoichiometry) minimize_side->final_product check_completion->minimize_side No increase_time Increase Reaction Time/Temperature check_completion->increase_time Yes increase_time->final_product optimize_purification Optimize Purification (e.g., Chromatography Conditions) purification_loss->optimize_purification Yes optimize_purification->final_product

Caption: A troubleshooting workflow for addressing low yields in pyrazole synthesis.

Q3: The purification of my this compound is difficult due to the presence of the other regioisomer. What are the best practices for purification?

A3: Separating regioisomers can be challenging due to their similar physical properties.[6] The best strategy is to maximize the formation of the desired isomer during the reaction. However, if separation is necessary, here are some tips:

Purification Strategies:

  • Column Chromatography: This is the most common method for separating isomers.

    • Recommendation: Use a high-resolution silica gel and carefully optimize the solvent system. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexane) can improve separation. Small-scale analytical TLC experiments should be performed first to identify the optimal eluent composition.

  • Recrystallization: If the desired isomer is significantly less soluble than the undesired one in a particular solvent system, recrystallization can be an effective purification method.

    • Recommendation: Screen various solvents and solvent mixtures to find one that provides good differential solubility.

  • Preparative HPLC: For difficult separations or for obtaining highly pure material, preparative high-performance liquid chromatography (HPLC) can be employed. This is often more costly and time-consuming for larger scales.

Frequently Asked Questions (FAQs)

  • What is the mechanism of the Knorr pyrazole synthesis and how does it explain the formation of two regioisomers? The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[8][10] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[3][10] With an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine like ethylhydrazine, the initial nucleophilic attack can occur at either of the two different carbonyl carbons, leading to two different hydrazone intermediates and subsequently the two regioisomeric pyrazoles.[4][8]

    Mechanism of Regioisomer Formation

    G cluster_0 Reaction Pathway 1,3-Dicarbonyl Intermediate_A Hydrazone A 1,3-Dicarbonyl->Intermediate_A Attack at C1 Intermediate_B Hydrazone B 1,3-Dicarbonyl->Intermediate_B Attack at C3 Ethylhydrazine Et-NH-NH2 Product_A Regioisomer 1 (1,4-disubstituted) Intermediate_A->Product_A Cyclization Product_B Regioisomer 2 (1,5-disubstituted) Intermediate_B->Product_B Cyclization

    Caption: The reaction of an unsymmetrical 1,3-dicarbonyl with ethylhydrazine can proceed via two pathways, leading to two regioisomers.

  • Are there alternative synthetic routes to this compound that offer better regioselectivity? Yes, other methods can provide higher regioselectivity. For instance, multi-component reactions or cycloaddition reactions can be highly regioselective.[1] The 1,3-dipolar cycloaddition of a diazo compound with an alkyne is another powerful method for regioselective pyrazole synthesis.[1] However, the Knorr synthesis often remains a popular choice due to the ready availability of the starting materials.[4]

  • How do I confirm the structure of my final product and determine the ratio of regioisomers? Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. 1D proton and carbon NMR will show distinct signals for each isomer. For unambiguous structure determination, 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish through-space correlations between the ethyl group protons and the protons on the pyrazole ring, confirming the substitution pattern. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to separate and identify the isomers, and the peak areas in the chromatogram can be used to quantify the isomeric ratio.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2020). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 19, 2026, from [Link]

  • Process for the preparation of pyrazoles. (1981). Google Patents.
  • synthesis of pyrazoles. (2019). YouTube. Retrieved January 19, 2026, from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 19, 2026, from [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. (2011). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2008). ACS Publications. Retrieved January 19, 2026, from [Link]

Sources

Cell viability problems in assays with 4-(4-Bromophenyl)-1-ethylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Cell Assays Division

Welcome to the technical support guide for researchers working with 4-(4-Bromophenyl)-1-ethylpyrazole. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding cell viability and cytotoxicity assays involving this compound. Pyrazole derivatives are a well-established class of compounds with demonstrated cytotoxic potential, making them exciting candidates for drug development[1][2][3]. However, their chemical properties can sometimes lead to unexpected results or artifacts in common cell-based assays. This guide is designed to help you navigate these challenges, ensure data integrity, and accurately characterize the biological activity of your compound.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the screening of this compound and related derivatives.

Q1: I'm using an MTT assay and my cell viability readings are unexpectedly high, even at concentrations where I observe morphological signs of cell stress. What could be happening?

This is a classic issue that can arise from several sources. The most likely cause is that your compound is interfering with the assay chemistry itself. Some compounds can chemically reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity, leading to a strong false-positive signal[4][5]. Alternatively, the compound might be inducing a cellular stress response that temporarily increases metabolic activity, which would also inflate the MTT signal before the cells eventually die[4].

Recommendation: Perform a cell-free control experiment. Prepare wells with culture medium and your compound at various concentrations, but without cells. Add the MTT reagent and measure the absorbance. If you see an increase in signal in the absence of cells, you have confirmed direct assay interference[4][6].

Q2: My cell viability results are highly variable between replicate plates and experiments. What are the primary sources of this inconsistency?

Inconsistency often stems from issues with compound solubility or experimental setup. This compound, like many small organic molecules, may have limited aqueous solubility. If the compound precipitates out of solution in your culture medium, its effective concentration will be inconsistent. This can be exacerbated by "edge effects" in 96-well plates, where evaporation is higher in the outer wells, concentrating the compound and solvent[7].

Recommendation: First, visually inspect your wells under a microscope for any signs of compound precipitation. Ensure your DMSO concentration is kept constant and low (typically <0.5%) across all wells. To mitigate edge effects, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media to create a humidity barrier[7].

Q3: Is a single viability assay, like MTT or CellTiter-Blue®, sufficient to conclude that this compound is cytotoxic?

Recommendation: Use a dye-exclusion method (e.g., Trypan Blue for manual counts or Propidium Iodide/DAPI staining for flow cytometry) or an assay that measures the release of a cytosolic enzyme like lactate dehydrogenase (LDH) upon membrane rupture. If both a metabolic assay and a membrane integrity assay show a dose-dependent decrease in viability, you can be much more confident in your results.

In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Resolving Assay Interference

A common and significant challenge when screening novel compounds is distinguishing true biological effects from assay artifacts. This is particularly true for metabolic assays that rely on redox chemistry.

The Problem: Your viability data from a tetrazolium (MTT, XTT) or resazurin-based assay does not correlate with visual observations of cell health. You may see an unexpected increase in signal at higher compound concentrations.

The Scientific Principle: These assays measure cell viability indirectly by quantifying the activity of cellular dehydrogenases and reductases. These enzymes reduce a substrate (e.g., MTT) to a colored formazan product or a fluorescent product (resorufin from resazurin)[8]. A compound with its own reducing potential can hijack this chemistry, generating a signal in the absence of enzymatic activity, thereby masking true cytotoxicity[4].

Troubleshooting Workflow:

  • Visual Inspection: Before adding any assay reagents, carefully examine all wells of your plate under a microscope. Document cell morphology, density, and adherence. Note any visible precipitate from the compound. This qualitative check is your first line of defense against misinterpretation[5].

  • Cell-Free Interference Control: This is the most critical control. Run a parallel plate with your compound dilutions in media without any cells. Add the MTT or resazurin reagent and incubate as you would for a normal experiment. A dose-dependent increase in absorbance or fluorescence here is definitive proof of interference[6].

  • Solvent Toxicity Control: Ensure the final concentration of your solvent (e.g., DMSO) is identical in all wells, including the "vehicle control" (cells + solvent only). High concentrations of DMSO are cytotoxic on their own[10].

  • Switch to an Orthogonal Assay: If interference is confirmed, you must switch to an assay based on a different biological principle. Assays measuring membrane integrity are an excellent choice as they are typically less susceptible to chemical interference.

Visualization: Workflow for Diagnosing Assay Interference

G cluster_0 A Unexpected Viability Result (e.g., MTT shows high viability, but cells appear unhealthy) B Step 1: Visual Inspection Observe cells for stress/death. Check for compound precipitation. A->B C Step 2: Run Cell-Free Control (Compound + Media + MTT Reagent) B->C D Does signal increase with compound concentration? C->D E Conclusion: Direct Assay Interference MTT/Resazurin data is invalid. D->E  Yes G No Signal Increase D->G No   F Step 3: Switch to Orthogonal Assay (e.g., Annexin V/PI, LDH, or Live/Dead Cell Staining) E->F H Possible Cause: Metabolic Upregulation (Stress Response) G->H H->F G cluster_0 Metabolic Assays (Indirect Viability) cluster_1 Membrane Integrity Assays (Direct Viability) node_A Healthy Cell Active Mitochondria & Reductases MTT (Yellow, Soluble) → Formazan (Purple, Insoluble) node_B Healthy Cell Intact Membrane Propidium Iodide (PI) is Excluded → No Signal node_C Dead Cell Compromised Membrane PI Enters & Binds DNA → Red Fluorescence Interference Compound Interference (False Signal) Interference->node_A:f2 Can directly reduce MTT

Caption: Metabolic vs. Membrane Integrity Assay Principles.

Guide 3: Investigating the Mechanism of Cell Death

After confirming that this compound is indeed cytotoxic, the next logical question is how it kills the cells. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis). Distinguishing between them is crucial for understanding the compound's mechanism of action.

The Problem: Determine whether the observed cytotoxicity is due to apoptosis or necrosis.

The Scientific Principle:

  • Apoptosis: An orderly, energy-dependent process characterized by cell shrinkage, membrane blebbing, chromatin condensation, and the activation of a cascade of enzymes called caspases. A key early event is the "flipping" of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, where it can be detected by the protein Annexin V.[11] The membrane remains intact until the very late stages.

  • Necrosis: A catastrophic form of cell death often resulting from acute injury, characterized by cell swelling and rupture of the plasma membrane, releasing intracellular contents.

Experimental Approach:

  • Annexin V / Propidium Iodide (PI) Staining: This is the most common method to differentiate the two pathways. Cells are stained with fluorescently-labeled Annexin V and PI and analyzed by flow cytometry.[12]

    • Viable Cells: Annexin V-negative and PI-negative.[13]

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.[13]

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[13]

  • Caspase Activity Assays: Since apoptosis is executed by caspases (especially caspase-3 and -7), measuring their activity provides strong evidence for this pathway. These assays use a peptide substrate (e.g., DEVD) linked to a colorimetric, fluorescent, or luminescent reporter.[14][15] An increase in signal indicates caspase activation and apoptosis.

Visualization: Apoptosis vs. Necrosis Detection Workflow

G cluster_0 A Confirmed Cytotoxicity B Perform Annexin V / PI Staining (Analyze by Flow Cytometry) A->B C Observe significant Annexin V+/PI- population? B->C D Primary Mechanism is Apoptosis C->D  Yes E Primary Mechanism is likely Necrosis C->E No   F Confirm with Caspase-3/7 Assay (e.g., Caspase-Glo®) D->F G Increased Caspase Activity? F->G H Apoptosis Confirmed G->H  Yes

Caption: Workflow to determine the mechanism of cell death.

Key Experimental Protocols
Protocol 1: Cell-Free Assay Interference Control

Objective: To determine if this compound directly reduces tetrazolium salts (e.g., MTT) or resazurin in the absence of cells.

Materials:

  • 96-well clear flat-bottom plate

  • Cell culture medium (the same used in your viability assays)

  • This compound stock solution (in DMSO)

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

Procedure:

  • Prepare serial dilutions of your compound in cell culture medium in the 96-well plate. Use the exact same concentrations as in your cell-based experiment. Final volume should be 100 µL per well.

  • Include a "medium only" blank and a "highest DMSO concentration" control.

  • Add 10 µL of MTT solution to each well.[6]

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Mix thoroughly and read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Interpretation: If absorbance increases in a dose-dependent manner with your compound, direct interference is confirmed.

Protocol 2: Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Materials:

  • Cells treated with the compound and appropriate controls

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (contains Annexin V, PI, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometry tubes

Procedure:

  • Harvest cells (including any floating cells in the supernatant) after the treatment period.

  • Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes and resuspending the pellet.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (100,000 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution (reagent volumes may vary by kit, follow manufacturer's instructions).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within one hour.

  • Interpretation: Use quadrant analysis to distinguish populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).[13]

References
  • Creative Bioarray. (n.d.). Caspase-3 activity assay. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry. Cold Spring Harbor Protocols, 2016(11).
  • Various Authors. (2013). Whether PI+ / Annexin V-FITC+ cells are classified as LateApoptotic cells or Necrotic cells? ResearchGate. Retrieved from [Link]

  • JoVE. (2023). Cell Death Pathways and Annexin V & PI Labeling studies. Retrieved from [Link]

  • Lakhani, S. A., & Flavell, R. A. (2009). Caspase Protocols in Mice. Methods in Molecular Biology, 559, 219–230.
  • Fayed, E. A., et al. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica, 62(3), 645-656.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Various Authors. (2022). I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate. Retrieved from [Link]

  • Fayed, E. A., et al. (2015). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. ResearchGate. Retrieved from [Link]

  • Mphahane, N., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10193-10203.
  • Islam, M. R., et al. (2007). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 2(1), 25-29.
  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • Various Authors. (2019). What reason can affect drug concentration to cell viability in MTT assay? ResearchGate. Retrieved from [Link]

  • Fun, H. K., et al. (2011). 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o636.
  • Fahmy, H. H., et al. (2016). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. ResearchGate. Retrieved from [Link]

  • MolPort. (n.d.). ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Bromophenyl)-1-methyl-1h-pyrazole. PubChem. Retrieved from [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57.
  • Tetko, I. V., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3169.
  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
  • Thayyullathil, F., et al. (2018). Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis. Scientific Reports, 8(1), 16347.
  • Soliman, D. H. S., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Journal of Molecular Structure, 1284, 135345.
  • Hodges, J. C., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 3(4), 299-303.
  • Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2892.
  • National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide. PubChem. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • ChemSrc. (n.d.). 2-(4-bromophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl). Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to 4-(4-Bromophenyl)-1-ethylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(4-Bromophenyl)-1-ethylpyrazole. As a novel chemical entity with potential applications in biological research, its effective use hinges on a thorough understanding of its properties and a rigorous approach to experimental design. Pyrazole derivatives are prevalent in medicinal chemistry and are known to interact with a wide range of biological targets.[1][2][3] Therefore, meticulous validation is paramount to ensure that observed biological effects are correctly attributed to the intended mechanism of action and not to confounding off-target activities.

This guide is designed for researchers, scientists, and drug development professionals. It provides a framework for characterizing this compound, troubleshooting common experimental issues, and ensuring the generation of robust, reproducible, and correctly interpreted data.

Part 1: Foundational FAQs - First Principles for Using a Novel Chemical Probe

This section addresses the critical preliminary steps and controls that should be implemented before embarking on extensive biological studies with this compound.

Q1: What are the absolute first steps I should take with a new batch of this compound?

A1: Before any biological experiment, you must verify the identity, purity, and solubility of your compound batch. This is a non-negotiable step to ensure reproducibility and prevent artifacts.

  • Identity Verification: Confirm the molecular structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The data should match the expected structure of this compound.

  • Purity Assessment: Quantify the purity of your sample, ideally using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and an evaporative light scattering detector (ELSD) or mass spectrometer. A purity of >95% is recommended for most cell-based assays, and >99% is preferable for in-vivo or sensitive biochemical assays.

  • Solubility Determination: Establish the compound's solubility in aqueous buffers relevant to your experiments (e.g., PBS, cell culture media) and in a stock solvent (typically DMSO). Poor solubility is a major cause of non-specific effects and aggregation.[4] The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts.

Q2: What are the essential positive and negative controls for experiments involving this compound?

A2: A well-controlled experiment is the cornerstone of trustworthy data. The choice of controls is context-dependent, but the following are fundamental.[4]

  • Vehicle Control (Negative): This is the most basic and essential control. Treat cells or your biochemical assay with the same final concentration of the solvent (e.g., DMSO) used to deliver the compound. This accounts for any effects of the solvent itself.

  • Orthogonal Probe (Positive/Comparative): Use a well-characterized inhibitor of the same hypothesized target that belongs to a different chemical class. If both this compound and the orthogonal probe produce the same phenotype, it provides strong evidence for on-target activity.[4][5]

  • Known Inducer/Inhibitor (Positive): This control ensures your assay is working as expected. For example, if you are studying apoptosis, include a known apoptosis-inducing agent (like staurosporine) to confirm that your detection method is sensitive and functional.

Q3: How do I determine the optimal working concentration for my cellular assays?

A3: The working concentration must be carefully determined to maximize the likelihood of observing on-target effects while minimizing off-target activity and cytotoxicity. Promiscuous, off-target activity is highly concentration-dependent.[6]

  • Generate a Dose-Response Curve: Test the compound over a broad range of concentrations (e.g., from 1 nM to 50 µM) in your primary functional assay to determine the EC50 or IC50 value (the concentration at which 50% of the maximal effect or inhibition is observed).

  • Assess Cytotoxicity: Concurrently, perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo®) using the same cell line and treatment duration.

  • Select a Working Concentration: The ideal concentration for your experiments should be as close to the EC50/IC50 as possible, and typically no more than 10-fold above it. Crucially, this concentration must be significantly lower than the concentration at which you observe general cytotoxicity. Using concentrations above 10-20 µM should be approached with extreme caution, as the risk of off-target effects increases dramatically.[6]

Part 2: Troubleshooting Guide - Deconvoluting Experimental Results

This section provides structured workflows to address common challenges encountered when a novel compound yields unexpected or ambiguous results.

Issue 1: My compound is active in a phenotypic screen. How do I rule out assay artifacts?

An initial "hit" in a phenotypic screen is only the beginning. Many compounds can interfere with assay technologies, leading to false-positive results. A systematic counter-screening cascade is essential for hit validation.[7]

This workflow outlines the logical progression from an initial hit to a validated lead.

G A Initial Hit from Phenotypic Screen B Dose-Response Confirmation (Re-test in primary assay) A->B Confirm activity C Assess Purity & Integrity of Compound Batch B->C If confirmed G Discard (False Positive) B->G If not confirmed D Counter-Screen for Assay Interference C->D If pure C->G If impure E Orthogonal Assay (Different readout, same biology) D->E If no interference D->G If interference detected F Validated Hit for Target ID Studies E->F If activity confirmed E->G If activity not confirmed

Caption: Workflow for validating a hit from a phenotypic screen.

Many cell-based reporter assays use luciferase. Compounds can directly inhibit the luciferase enzyme, leading to a false-positive signal (a decrease in luminescence that is not due to a biological effect).

Objective: To determine if this compound directly inhibits firefly luciferase activity.

Materials:

  • Recombinant firefly luciferase enzyme (e.g., from Promega).

  • Luciferin substrate solution (e.g., ONE-Glo™ Luciferase Assay System).

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • This compound and a known luciferase inhibitor (positive control).

  • White, opaque 96-well or 384-well microplates.

  • Luminometer.

Procedure:

  • Prepare a serial dilution of this compound in assay buffer, covering the concentration range used in your primary screen. Also prepare dilutions of the positive control.

  • In a microplate, add the recombinant luciferase enzyme to each well at a fixed concentration.

  • Add the compound dilutions to the wells and incubate for 15-30 minutes at room temperature. Include vehicle-only wells as a negative control.

  • Initiate the reaction by adding the luciferin substrate solution to all wells according to the manufacturer's instructions.

  • Immediately measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition of the luciferase signal for each compound concentration relative to the vehicle control. If the compound shows significant inhibition, it is a potential assay artifact, and results from luciferase-based screens should be considered unreliable.

Issue 2: The observed phenotype is robust, but I don't know the molecular target. How do I find it?

This process, known as target deconvolution or target identification, is a critical step in phenotypic drug discovery.[8] It involves identifying the specific biomolecule(s) that a compound interacts with to produce an effect. Several powerful techniques are available.[9][10]

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography [8][11]The compound is immobilized on a solid support to "pull down" binding proteins from a cell lysate, which are then identified by mass spectrometry.Directly identifies binding partners. Well-established method.Requires chemical modification of the compound, which may alter its binding properties. Can be biased towards high-abundance proteins.
Thermal Proteome Profiling (TPP/CETSA) [10]Based on the principle that a protein becomes more thermally stable when bound to a ligand. Changes in protein melting points across the proteome are measured after compound treatment.Label-free (no compound modification needed). Can be performed in live cells or lysates, confirming target engagement in a physiological context.Technically demanding. May not detect targets for compounds with weak affinity or fast off-rates.
Genetic Screens (CRISPR, shRNA) [10]Identifies genes whose knockout or knockdown confers resistance or sensitivity to the compound, thereby implicating the gene product as a potential target or pathway member.Unbiased, genome-wide approach. Identifies functionally relevant interactions.Indirect method; may identify pathway members rather than the direct binding target. Can be time-consuming.

This diagram illustrates the key steps in using affinity chromatography coupled with mass spectrometry to identify protein targets.

G A Synthesize Affinity Probe (Compound + Linker + Tag) B Immobilize Probe on Solid Support (Beads) A->B C Incubate Beads with Cell Lysate B->C D Wash to Remove Non-specific Binders C->D Binding E Elute Bound Proteins D->E F Protein Identification (e.g., LC-MS/MS) E->F G Candidate Target List F->G

Caption: Experimental workflow for target deconvolution via affinity chromatography.

Issue 3: I suspect my compound hits multiple kinases. How do I assess its selectivity?

Given that many pyrazole-containing molecules are kinase inhibitors, assessing the selectivity of this compound across the human kinome is a crucial step to understand its mechanism and potential for off-target effects.[12][13][14]

Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.

Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs) that maintain large collections of purified, active kinases and have validated assay platforms.[15][16]

Procedure:

  • Select a Service Provider: Choose a provider offering a large kinase panel (e.g., Reaction Biology, Eurofins, Promega). The radiometric [33P]-ATP filter-binding assay is often considered the gold standard due to its direct nature.[15]

  • Choose Screening Conditions:

    • Concentration: A single, high concentration (e.g., 1 or 10 µM) is typically used for an initial broad screen to identify any potential interactions.

    • ATP Concentration: Assays are usually run at or near the Km value of ATP for each kinase to provide a sensitive measure of competitive inhibition.

  • Submit Compound: Provide a high-purity sample of this compound at the required concentration and volume.

  • Receive and Analyze Data: The provider will return data, usually as percent inhibition at the tested concentration. Hits are typically defined as kinases showing >50% or >75% inhibition.

  • Follow-up: For any identified hits, the next step is to determine the IC50 values by running full dose-response curves to quantify the compound's potency against each of those kinases.

The results are often visualized in tables or kinome trees to provide a clear overview of selectivity.

Table 1: Selectivity Profile of this compound at 10 µM

Kinase FamilyKinase Target% Inhibition at 10 µM
TK ABL112%
TK EGFR8%
TK FLT391%
TK LCK15%
CMGC CDK2/cyclin A88%
CMGC CDK9/cyclin T175%
CMGC GSK3B21%
AGC AKT15%
AGC ROCK133%
CAMK AMPK18%
... (data for >300 other kinases)...< 20%

Interpretation: In this hypothetical example, the compound is not a promiscuous inhibitor but shows potent activity against FLT3, CDK2, and CDK9. This suggests it is a multi-kinase inhibitor, and any cellular phenotype observed could be due to the inhibition of one or all of these targets. This information is critical for designing follow-up experiments to dissect the contribution of each target to the biological effect.

References

  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Available from: [Link]

  • Saxena, K., Higgs, R. E., Zhen, E. Y., & Hale, J. E. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 701-714. Available from: [Link]

  • Retrogenix. Target Deconvolution for Phenotypic Antibodies and Small Molecules. Available from: [Link]

  • Lee, H., & Lee, J. W. (2013). Target deconvolution techniques in modern phenotypic profiling. Molecules and Cells, 35(1), 1-8. Available from: [Link]

  • Du, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1399-1407. Available from: [Link]

  • National Center for Advancing Translational Sciences. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available from: [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Available from: [Link]

  • Structural Genomics Consortium. (2020). Best Practices: Chemical Probes Webinar. YouTube. Available from: [Link]

  • Scott, J. S., et al. (2024). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Available from: [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes. Available from: [Link]

  • Fahmy, H. H., et al. (2023). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. ResearchGate. Available from: [Link]

  • Bunnage, M. E., et al. (2013). Know Your Target, Know Your Molecule. Cancer Cell, 23(3), 259-262. Available from: [Link]

  • Park, S. J., et al. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Chemical Engineering & Process Technology. Available from: [Link]

  • BOC Sciences. (2024). From Discovery to Application - What are Small Molecule Inhibitors? YouTube. Available from: [Link]

  • Deng, X., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 7(11), e49146. Available from: [Link]

  • National Institutes of Health. Regulatory Knowledge Guide for Small Molecules. Available from: [Link]

  • Chemical Probes Portal. How to use chemical probes. Available from: [Link]

  • Prasath, R., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, 67(11), o2650. Available from: [Link]

  • Fun, H.-K., et al. (2011). 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide. Acta Crystallographica Section E, 67(3), o684. Available from: [Link]

  • Health News. (2023). A Complete Guide To Troubleshooting Biochemistry Analyzers. Available from: [Link]

  • PubChem. 4-(4-Bromophenyl)-1-methyl-1h-pyrazole. Available from: [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available from: [Link]

  • PubChemLite. 1-(4-bromophenyl)-5-ethyl-1h-pyrazole-4-carboxylic acid. Available from: [Link]

  • Wang, Y., et al. (2018). Discovery of ... (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Available from: [Link]

  • Manjunatha, D., et al. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology, 26(3), 1-7. Available from: [Link]

  • Gado, C. I., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 72. Available from: [Link]

  • Elkady, M. F., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, 68(12), o3397. Available from: [Link]

Sources

Scaling up the synthesis of 4-(4-Bromophenyl)-1-ethylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scalable Synthesis of 4-(4-Bromophenyl)-1-ethylpyrazole: A Technical Support Resource

Introduction

Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals. It provides a comprehensive resource for navigating the complexities of this synthesis, from bench-scale experiments to pilot-plant scale-up. As your Senior Application Scientist, I've structured this guide to not only provide step-by-step protocols but also to delve into the causality behind experimental choices, ensuring a robust and reproducible process.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. This guide will cover the key transformations, potential pitfalls, and strategies for successful scale-up.

Synthetic Workflow Overview

The synthesis of this compound can be approached through several routes. A common and effective strategy involves the initial formation of the pyrazole core, followed by functionalization. The workflow outlined below first establishes the 4-arylpyrazole scaffold via a Suzuki-Miyaura cross-coupling reaction, followed by N-alkylation to introduce the ethyl group.

Synthetic Workflow A 4-Bromo-1H-pyrazole C Suzuki-Miyaura Coupling A->C B 4-Bromophenylboronic acid B->C D 4-(4-Bromophenyl)-1H-pyrazole C->D Pd Catalyst, Base F N-Alkylation D->F E Ethylating Agent (e.g., Ethyl Iodide) E->F G This compound F->G Base

Caption: A general synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Bromophenyl)-1H-pyrazole via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-1H-pyrazole with 4-bromophenylboronic acid.

Materials:

  • 4-Bromo-1H-pyrazole

  • 4-Bromophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To an oven-dried flask, add 4-bromo-1H-pyrazole (1.0 eq), 4-bromophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 15 minutes.

  • Catalyst Addition: Add palladium(II) acetate (0.05 eq) to the flask.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(4-bromophenyl)-1H-pyrazole.[1][2][3]

Protocol 2: N-Ethylation of 4-(4-Bromophenyl)-1H-pyrazole

This protocol describes the N-alkylation of the pyrazole ring using an ethylating agent.

Materials:

  • 4-(4-Bromophenyl)-1H-pyrazole

  • Ethyl iodide or diethyl sulfate

  • Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

Procedure:

  • Reaction Setup: To an oven-dried, three-neck flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C and add a solution of 4-(4-bromophenyl)-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain this compound.[4][5]

Troubleshooting Guide

Troubleshooting_Guide Start Problem Encountered P1 Low Yield in Suzuki Coupling Start->P1 P2 Incomplete N-Alkylation Start->P2 P3 Formation of Regioisomers during N-Alkylation Start->P3 P4 Product Purification Issues Start->P4 S1 Check Catalyst Activity - Use fresh Pd catalyst - Ensure anaerobic conditions P1->S1 S2 Optimize Base and Solvent - Use a stronger base (e.g., Cs₂CO₃) - Ensure solvents are anhydrous and degassed P1->S2 S3 Increase Reaction Time/Temp - Monitor by TLC/LC-MS - Gradually increase temperature P1->S3 S4 Check Base Strength/Equivalents - Use a stronger base (e.g., NaH) - Ensure complete deprotonation P2->S4 S5 Verify Alkylating Agent - Use a more reactive agent (e.g., diethyl sulfate) - Check purity of ethylating agent P2->S5 S6 Control Reaction Temperature - Lower temperature may favor one isomer - Screen different solvents P3->S6 S7 Recrystallization - Screen various solvents (e.g., ethanol, hexane) - Use mixed solvent systems P4->S7 S8 Column Chromatography - Optimize solvent system - Use high-purity silica gel P4->S8

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 4-(4-Bromophenyl)-1-ethylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis—The Imperative of Structural Verification

This guide provides an in-depth, comparative framework for the structural elucidation of 4-(4-Bromophenyl)-1-ethylpyrazole. We will move beyond simple data reporting to explain the causality behind our analytical choices, demonstrating how a multi-technique approach creates a self-validating system for confirming the target structure against plausible alternatives, such as starting materials and regioisomers.

The Synthetic Pathway: A Source of Potential Ambiguity

A common route to N-alkylated pyrazoles involves the condensation of a 1,3-dicarbonyl equivalent with a substituted hydrazine, followed by N-alkylation. A plausible synthesis for our target compound could start from 4-bromoacetophenone. This pathway, while effective, introduces potential impurities that our analytical workflow must be designed to identify: unreacted starting materials (e.g., 4-bromoacetophenone, ethylhydrazine) and potential regioisomers, which are constitutional isomers that differ in the position of the ethyl group on the pyrazole ring.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation Workflow A 4-Bromoacetophenone + Diketone Precursor C Condensation & Cyclization A->C B Ethylhydrazine B->C D Crude Product Mixture C->D E Purification (e.g., Column Chromatography) D->E F Purified Isolate E->F Isolated Compound G Spectroscopic Analysis (NMR, MS, IR) F->G H Data Interpretation & Comparison G->H I Confirmed Structure: This compound H->I

Caption: High-level workflow from synthesis to structural confirmation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Sample Preparation
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified, dry compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), which is unlikely to obscure relevant signals.[1][2]

  • Standard: Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard, setting the 0 ppm reference point.[1][2][3]

  • Data Acquisition: Record ¹H, ¹³C, and, if necessary, 2D correlation spectra (COSY, HSQC) on a 400 MHz or higher field spectrometer.

¹H NMR Analysis: A Proton's Perspective

The ¹H NMR spectrum gives us a precise map of the proton environments. For our target molecule, we anticipate four distinct signals with specific chemical shifts, integration values, and splitting patterns.

Table 1: Predicted ¹H NMR Data for this compound vs. Alternatives

CompoundProtonsPredicted δ (ppm)MultiplicityIntegrationKey Differentiating Features
Target Compound Aromatic (AA'BB')7.55-7.65Doublet2HAA'BB' system confirms para-substitution.
Aromatic (AA'BB')7.40-7.50Doublet2H
Pyrazole H-3/H-5~7.8-8.0Singlet1HTwo distinct, sharp singlets for pyrazole protons.
Pyrazole H-5/H-3~7.6-7.8Singlet1H
Ethyl (-CH₂-)~4.20Quartet (q)2HCharacteristic quartet-triplet for ethyl group.[1][2]
Ethyl (-CH₃)~1.50Triplet (t)3H
Starting Material: Aromatic7.60-7.80Multiplet4HDifferent aromatic pattern.
4'-Bromoacetophenone[4]Acetyl (-CH₃)~2.60Singlet3HPresence of a methyl singlet at ~2.6 ppm.
Possible Isomer: Aromatic7.50-7.70Multiplet4H
3-(4-Bromophenyl)-1-ethylpyrazolePyrazole H-5~7.5-7.7Doublet1HCoupling between pyrazole protons (doublets).
Pyrazole H-4~6.4-6.6Doublet1H
Ethyl (-CH₂-)~4.15Quartet (q)2H
Ethyl (-CH₃)~1.45Triplet (t)3H

Expertise in Interpretation:

  • Aromatic Region (δ 7.0-8.0 ppm): The 4-bromophenyl group should present as a classic AA'BB' system—two doublets integrating to 2H each. This pattern is a hallmark of para-disubstituted benzene rings and immediately distinguishes it from other substitution patterns.[5][6]

  • Pyrazole Protons (δ 7.5-8.0 ppm): In our target 1,4-disubstituted pyrazole, the two protons on the pyrazole ring (at C3 and C5) are not adjacent. Therefore, they should appear as two distinct singlets. This is the most critical diagnostic feature. The presence of two doublets in this region would strongly suggest the formation of the 1,3- or 1,5-regioisomer, where the pyrazole protons would be adjacent and thus couple with each other.[7][8]

  • Aliphatic Region (δ 1.0-4.5 ppm): The N-ethyl group provides a clear signature: a quartet around 4.2 ppm (the -CH₂- group adjacent to the nitrogen) and a triplet around 1.5 ppm (the terminal -CH₃ group). The integration ratio of 2:3 is definitive.[1][2][9] The absence of these signals would indicate the reaction failed to introduce the ethyl group.

¹³C NMR Analysis: The Carbon Skeleton

Proton-decoupled ¹³C NMR reveals the number of unique carbon environments. This technique is excellent for confirming the total carbon count and identifying key functional groups.[3]

Table 2: Predicted ¹³C NMR Data for this compound

Carbon EnvironmentPredicted δ (ppm)Rationale
Pyrazole C-4~115-125Carbon bearing the bulky bromophenyl group.
Pyrazole C-3 & C-5~130-145Deshielded carbons adjacent to nitrogen atoms.[10]
Aromatic C-Br (ipso)~120-125Carbon directly attached to bromine.
Aromatic CH~128-132Aromatic carbons bearing protons.
Aromatic C-ipso (to Pyrazole)~130-135Quaternary carbon linking the two rings.
Ethyl (-CH₂-)~45-55Aliphatic carbon attached to nitrogen.[11]
Ethyl (-CH₃)~14-18Terminal methyl carbon.[11]

Expertise in Interpretation:

  • Carbon Count: The spectrum should display 8 distinct signals (2 pyrazole CH carbons are inequivalent, 4 aromatic carbons, and 2 ethyl carbons). Symmetries in isomers or starting materials would result in a different number of signals.

  • Quaternary Carbons: The signals for the carbon attached to the bromine and the carbon linking the phenyl and pyrazole rings will typically have lower intensities.

  • Comparison with 4'-Bromoacetophenone: The starting material would show a carbonyl carbon signal significantly downfield (190-200 ppm) and a methyl carbon around 26 ppm. The absence of the carbonyl signal is a strong indicator of reaction completion.[3][12]

Part 2: Mass Spectrometry (MS) - Confirming Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound, offering powerful confirmation of the elemental formula.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, often yielding a prominent protonated molecular ion [M+H]⁺.

  • Analysis: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

  • Data Acquisition: Acquire a full scan spectrum to identify the molecular ion. Perform fragmentation analysis (MS/MS) on the molecular ion peak to gain structural insights.

Interpreting the Mass Spectrum

Molecular Ion Peak (M⁺): The most crucial feature for this compound is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[13] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).[14][15]

  • Expected Molecular Weight: C₁₁H₁₁BrN₂ = (1112.01) + (111.01) + 79.90 + (2*14.01) = 267.13 g/mol

  • Expected MS Peaks: We predict two prominent peaks at m/z ≈ 267/269 (for M⁺) or 268/270 (for [M+H]⁺), with a relative intensity ratio of approximately 1:1. The absence of this isotopic pattern definitively rules out the presence of bromine in a given ion.[13][16]

Table 3: Comparative Mass Spectrometry Data

CompoundFormulaMW ( g/mol )Expected [M+H]⁺ (m/z)Key Differentiating Features
Target Compound C₁₁H₁₁BrN₂267.13268 / 270Characteristic 1:1 isotopic pattern for one Br atom. [13]
Starting Material: C₈H₇BrO199.04200 / 202Correct isotopic pattern, but incorrect molecular weight.
4'-Bromoacetophenone[17][18]
Starting Material: C₂H₈N₂60.1061No bromine isotope pattern.[19][20]
Ethylhydrazine[21][22]
Potential Side Product: C₉H₇BrN₂239.07240 / 242N-H pyrazole (no ethyl group). Correct Br pattern, but lower mass.
4-(4-Bromophenyl)-1H-pyrazole

Fragmentation Analysis: The fragmentation pattern provides a fingerprint of the molecule's structure. Key predicted fragments for our target include:

  • Loss of ethyl radical (•C₂H₅): [M - 29]⁺ → m/z 238/240

  • Formation of bromobenzoyl cation: [C₇H₄BrO]⁺ → m/z 183/185 (less likely from this structure but a common fragment from precursors)

  • Formation of bromophenyl cation: [C₆H₄Br]⁺ → m/z 155/157[23]

The fragmentation pattern can be compared against libraries and known fragmentation rules to further increase confidence in the structural assignment.[24][25]

Part 3: Infrared (IR) Spectroscopy - A Rapid Check for Functional Groups

IR spectroscopy is a quick and effective method to verify the presence or absence of key functional groups.

Experimental Protocol: IR Spectroscopy
  • Method: For a solid sample, Attenuated Total Reflectance (ATR) is a common and simple method. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Interpreting the IR Spectrum

Table 4: Key IR Absorptions for Structural Confirmation

Wavenumber (cm⁻¹)Vibration TypeExpected in Target?Significance & Comparison
3100-3150Aromatic C-H StretchYesConfirms presence of the aromatic ring.[26][27]
2850-3000Aliphatic C-H StretchYesConfirms presence of the ethyl group.[26]
~1700C=O Stretch No Absence is critical. A strong peak here indicates contamination with 4'-bromoacetophenone.[26][27]
1500-1600C=C & C=N StretchYesCharacteristic of aromatic and pyrazole rings.[28]
~3300N-H Stretch No Absence is critical. A broad peak here would suggest the presence of an un-ethylated pyrazole isomer or residual ethylhydrazine.[29]
1000-1100C-Br StretchYesOften weak, but confirms the C-Br bond.

The most powerful information from the IR spectrum is often what is absent. The definitive lack of a strong carbonyl (C=O) absorption around 1700 cm⁻¹ and a broad N-H stretch around 3300 cm⁻¹ provides compelling evidence that the starting materials have been consumed and the desired N-ethylation has occurred.

Synthesis of Evidence: A Self-Validating Conclusion

No single technique provides absolute proof. True structural confirmation comes from the synergistic and non-contradictory evidence provided by all methods.

cluster_data Experimental Data cluster_interp Interpretation & Logic MS MS Data m/z 268/270 (1:1) I_MS Confirms MW & Formula (C₁₁H₁₁BrN₂) Confirms 1 Br atom MS->I_MS HNMR ¹H NMR Data 4 distinct signals (AA'BB', 2 singlets, q, t) I_HNMR Confirms C-H framework - para-substituted ring - 1,4-disubstituted pyrazole - N-ethyl group HNMR->I_HNMR CNMR ¹³C NMR Data 8 signals No C=O peak I_CNMR Confirms carbon count Confirms absence of ketone CNMR->I_CNMR IR IR Data No C=O stretch No N-H stretch I_IR Confirms absence of ketone & N-H Confirms functional groups IR->I_IR Conclusion Unambiguous Structure Confirmed: This compound I_MS->Conclusion I_HNMR->Conclusion I_CNMR->Conclusion I_IR->Conclusion

Caption: Logical flow of evidence from multiple techniques to a final structure.

By following this comprehensive analytical guide, researchers can be highly confident in their structural assignment. The ¹H NMR confirms the specific connectivity and isomer, the mass spectrum confirms the molecular weight and elemental composition, the ¹³C NMR validates the carbon skeleton, and the IR spectrum provides a rapid check for the successful transformation of functional groups. Together, they form a robust, self-validating system essential for the integrity of any subsequent research.

References

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of ethyl methanoate. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. Retrieved from [Link]

  • Taylor & Francis Online. (2015). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. International Journal of Environmental Analytical Chemistry, 95(10), 944-956. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 29.10 ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. Retrieved from [Link]

  • SpectraBase. (n.d.). 4'-Bromoacetophenone [FTIR]. Retrieved from [Link]

  • SpectraBase. (n.d.). 4'-Bromoacetophenone [MS (GC)]. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4, 55818-55825. Retrieved from [Link]

  • ResearchGate. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • ResearchGate. (2015). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Assignment of the 13C NMR spectrum of 4'-bromoacetophenone. Retrieved from [Link]

  • YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

  • Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL). Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ¹H NMR Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29062, Ethylhydrazine. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 29.9 1H NMR Spectroscopy. Retrieved from [Link]

  • De La Salle University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethylhydrazine in NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Hydrazine, ethyl-. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • SpectraBase. (n.d.). ethylhydrazine, oxalate(1.1) [MS (GC)]. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of pyrazole ligands. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7466, p-Bromoacetophenone. Retrieved from [Link]

  • Springer Nature. (2023). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Journal of the Iranian Chemical Society, 20, 2963–2978. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole. Retrieved from [Link]

  • SciELO México. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 56(2), 195-198. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • University of British Columbia. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Google Patents. (2011). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • Shanghai Institute of Organic Chemistry. (2021). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 41(1), 324-331. Retrieved from [Link]

Sources

A Comparative Analysis of 4-(4-Bromophenyl)-1-ethylpyrazole in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in medicinal chemistry, the pyrazole scaffold represents a cornerstone of molecular design, consistently yielding compounds with a wide spectrum of pharmacological activities.[1][2] This guide provides an in-depth comparison of 4-(4-Bromophenyl)-1-ethylpyrazole against other pyrazole derivatives, focusing on its potential performance in key bioassays. While direct experimental data for this specific molecule is not extensively published, we can infer its likely activity based on structure-activity relationship (SAR) studies of closely related analogs and the known biological impact of its constituent chemical motifs.

This analysis is grounded in the understanding that small molecular modifications can lead to significant changes in biological activity. The presence of a 4-bromophenyl group and an N1-ethyl substituent on the pyrazole core are key determinants of the compound's potential efficacy and will be the focus of our comparative discussion.

The Significance of the Pyrazole Core and its Substituents

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry due to its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[3] The biological activity of pyrazole derivatives can be finely tuned by altering the substituents at different positions on the ring.

  • The 4-Bromophenyl Group: The introduction of a halogen, such as bromine, at the para-position of a phenyl ring can significantly influence a compound's lipophilicity, electronic properties, and metabolic stability. This often leads to enhanced binding affinity for target proteins and improved pharmacokinetic profiles.[4] For instance, a pyrazole derivative bearing a 4-bromophenyl group has demonstrated notable anticancer activity against various cell lines.[5]

  • The N1-Ethyl Group: Alkylation at the N1 position of the pyrazole ring is a common strategy to modulate a compound's physicochemical properties. An ethyl group, in particular, can enhance lipophilicity, potentially improving cell membrane permeability and oral bioavailability.

Comparative Performance in Key Bioassays

Here, we compare the anticipated activity of this compound with other pyrazole derivatives in three critical areas of drug discovery: oncology, microbiology, and inflammation.

Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity. It is a standard preliminary screening tool for potential anticancer agents.[2]

A study on tri-substituted pyrazole derivatives designed as anticancer agents utilized a close precursor, 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde, for further synthesis, indicating a strong rationale for investigating this class of compounds for their cytotoxic effects.[6] Another study reported that a pyrazole derivative substituted with a 4-bromophenyl group exhibited significant anticancer activity with IC50 values of 8.0 µM against A549 (lung carcinoma), 9.8 µM against HeLa (cervical cancer), and 5.8 µM against MCF-7 (breast cancer) cell lines.[5]

Table 1: Comparative Anticancer Activity (IC50 in µM) of Pyrazole Derivatives

Compound/DerivativeA549 (Lung)HeLa (Cervical)MCF-7 (Breast)Reference
4-(4-Bromophenyl)-pyrazole derivative 8.09.85.8[5]
Fused Pyrazole Derivative 1 >100>10016.50[7]
Fused Pyrazole Derivative 2 0.31-0.71 (HepG2)--[7]
Doxorubicin (Standard) ~0.05~0.1~0.4(Typical values)
This compound Predicted HighPredicted HighPredicted HighInference

Based on these findings, it is reasonable to hypothesize that this compound would exhibit potent cytotoxic activity. The combination of the 4-bromophenyl group, known to contribute to anticancer efficacy, and the N1-ethyl group, which may enhance cellular uptake, makes this compound a promising candidate for screening in anticancer assays.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of a test compound on an adherent cancer cell line.

Workflow Diagram: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed cells in a 96-well plate B 2. Incubate for 24h A->B C 3. Add serial dilutions of test compound B->C D 4. Incubate for 24-72h C->D E 5. Add MTT solution D->E F 6. Incubate for 2-4h E->F G 7. Solubilize formazan crystals F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate % viability and IC50 H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the existing medium with the medium containing the test compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

Pyrazoles are known to possess significant antimicrobial properties.[3] The evaluation of new chemical entities for their ability to inhibit the growth of pathogenic bacteria and fungi is a critical step in the discovery of new anti-infective agents. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyrazole and Related Derivatives

Compound/DerivativeS. aureusE. coliC. albicansReference
Pyrazole-oxadiazole hybrid 20-5020-5025-55[8]
4-(4-Bromophenyl)-thiazole derivative Comparable to NorfloxacinComparable to NorfloxacinComparable to Fluconazole[4]
Ciprofloxacin (Standard) 0.5-20.015-1-(Typical values)
Fluconazole (Standard) --0.25-8(Typical values)
This compound Predicted Moderate to HighPredicted Moderate to HighPredicted Moderate to HighInference

Given the established antimicrobial potential of the pyrazole core and the positive contribution of the bromophenyl group in related heterocyclic systems, this compound is a strong candidate for antimicrobial screening.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.

Workflow Diagram: MIC Determination

MIC_Determination_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A 1. Prepare serial dilutions of test compound in a 96-well plate C 3. Add inoculum to each well A->C B 2. Prepare standardized bacterial inoculum B->C D 4. Incubate at 37°C for 18-24h C->D E 5. Visually inspect for turbidity D->E F 6. Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[9] Pyrazole derivatives, most notably Celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10]

Studies on pyrazole derivatives have consistently shown their potential in reducing inflammation in this model. For example, a novel pyrazole derivative, FR140423, demonstrated a dose-dependent reduction in carrageenan-induced paw edema, with an effect two- to three-fold more potent than indomethacin.[11] Another study on newly synthesized pyrazole derivatives also reported significant anti-inflammatory activity in the same model.[9] The presence of a phenyl group, often substituted with electron-withdrawing groups, is a common feature in many anti-inflammatory pyrazoles.

Table 3: Comparative Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

Compound/DerivativeDose% Inhibition of EdemaReference
FR140423 (Pyrazole derivative) 1-10 mg/kgDose-dependent, potent[11]
AD 532 (Pyrazole derivative) 10 mg/kgSignificant[9]
Indomethacin (Standard) 10 mg/kg~50-60%(Typical values)
Celecoxib (Standard) 10 mg/kg~40-50%(Typical values)
This compound Predicted HighPredicted SignificantInference

The structural similarity of this compound to known anti-inflammatory pyrazoles suggests that it would likely exhibit significant activity in the carrageenan-induced paw edema model. The 4-bromophenyl moiety may contribute to favorable interactions with the active site of COX enzymes.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the procedure for evaluating the in vivo anti-inflammatory activity of a test compound.

Workflow Diagram: Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow cluster_pretreatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis A 1. Administer test compound or vehicle to rats B 2. Wait for absorption (e.g., 1 hour) A->B C 3. Inject carrageenan into the hind paw B->C D 4. Measure paw volume at regular intervals (0-6h) C->D E 5. Calculate % inhibition of edema D->E

Caption: Workflow for the carrageenan-induced paw edema assay.

Methodology:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., this compound) or the vehicle (control) to different groups of rats, typically via oral or intraperitoneal injection.

  • Inflammation Induction: After a specific period (e.g., 60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Conclusion and Future Directions

Based on the available literature and structure-activity relationship studies, this compound emerges as a promising candidate for biological evaluation. The presence of the 4-bromophenyl group is associated with enhanced anticancer and antimicrobial activities in related heterocyclic systems. The N1-ethyl group may confer favorable pharmacokinetic properties.

It is imperative that direct experimental evaluation of this compound be conducted in the bioassays outlined above to confirm these hypotheses. Further studies could also explore its mechanism of action, for example, by investigating its effect on specific cellular targets such as kinases in cancer cells, bacterial enzymes, or cyclooxygenases in inflammatory pathways. The synthesis and evaluation of a focused library of analogs with variations at the N1-position and on the phenyl ring would also provide deeper insights into the structure-activity relationships of this promising chemical scaffold.

References

  • G. Muthubhupathi, M. Selvakumar, L. Ramya, E. Adithya Prabha, K. Devi, S. Dharani, T. Sankari, S. Niranjana, M. Kowsalya, T. Jhansirani, and M. Devipriya, "Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review," Global Journal of Pharmacy & Pharmaceutical Sciences, vol. 12, no. 3, 2024.
  • BenchChem, "Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay," 2025.
  • H. H. Fahmy, A. M. Srour, M. A. Ismail, and M. A. El-Manawaty, "Synthesis of the starting compound 3-(4-bromophenyl)
  • A. S.
  • MDPI, "Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evalu
  • H. N. Saleh, H. A. R. El-Bader, and N. S. Ahmed, "Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors," Frontiers in Chemistry, vol. 9, 2021.
  • S. N. Gökhan-Kelekçi, Ö. Ünsal-Tan, G. Ayhan-Kılcıgil, and S. Rollas, "Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide," ACS Omega, vol. 9, no. 17, pp. 19045–19074, 2024.
  • J&K Scientific, "3-(4-Bromophenyl)pyrazole | 73387-46-9."
  • A. Dhingra, B. Chopra, R. Dass, and S. K. Mittal, "Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity," Polish Journal of Chemical Technology, vol. 26, no. 3, pp. 1-7, 2024.
  • H. Alinezhad, F. F. Bamoharram, and M. A. Ghasemzadeh, "One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions," Journal of the Mexican Chemical Society, vol. 55, no. 4, pp. 238-241, 2011.
  • H.-S. Kim, S.-J. Park, S.-H. Lee, and K.-H. Kim, "Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings," PLoS ONE, vol. 14, no. 11, p. e0225335, 2019.
  • D. Sharma, S. Kumar, B. Narasimhan, K. Ramasamy, S. M. Lim, S. A. A. Shah, and V. Mani, "4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile," BMC Chemistry, vol. 13, no. 1, p. 60, 2019.
  • R. Tamminana, R. Bhonsle, S. Shaik, and P. K. S. V. P. Kumar, "The Latest Progress on the Preparation and Biological activity of Pyrazoles," Biointerface Research in Applied Chemistry, vol. 14, no. 4, pp. 78-91, 2024.
  • H. Alinezhad, F. F. Bamoharram, and M. A.
  • Y. Zhang, Y. Wang, W. Zhang, S. Li, and J. Zhang, "Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety," Scientific Reports, vol. 11, no. 1, p. 12345, 2021.
  • A. Geronikaki, A. Eleftheriou, and D. Hadjipavlou-Litina, "Pyrazoles and Pyrazolines as Anti-Inflammatory Agents," Molecules, vol. 21, no. 12, p. 1674, 2016.
  • A. A. Al-Amiery, Y. K. Al-Majedy, and A. A. H. Kadhum, "Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents," Molecules, vol. 28, no. 2, p. 789, 2023.
  • A. K. Dhingra, B. Chopra, R. Dass, and S. K. Mittal, "Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones," Journal of Heterocyclic Chemistry, vol. 54, no. 5, pp. 2933-2940, 2017.
  • A. Answer, M. A. Ali, and A. M. El-Naggar, "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives," Molecules, vol. 26, no. 24, p. 7586, 2021.
  • S. Mu, H. Li, Z. Wu, J. Peng, J. Chen, and W. He, "Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate," Chinese Journal of Organic Chemistry, vol. 42, no. 12, pp. 4292-4299, 2022.
  • M. S. Al-Hussain, M. A. Ali, and A. M. El-Naggar, "Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach," Molecules, vol. 27, no. 14, p. 4456, 2022.
  • T. Naka, K. Chujo, T. Inada, and Y. Inaba, "Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423," Arzneimittelforschung, vol. 49, no. 7, pp. 549-556, 1999.
  • A. A. Bekhit, H. M. A. Ashour, and A. E.-G. E. Amr, "Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives," Molecules, vol. 23, no. 11, p. 2934, 2018.
  • M. N. Asghar, S. Hameed, and F. U. H. Naz, "Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)," Tropical Journal of Natural Product Research, vol. 7, no. 1, pp. 21-27, 2023.
  • A. A. Domyati, "A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug," Basic & Clinical Pharmacology & Toxicology, vol. 108, no. 4, pp. 263-273, 2011.
  • PubChem, "1-(4-bromophenyl)-5-ethyl-1h-pyrazole-4-carboxylic acid."
  • U. B. K. Kumar, H. V. Kumar, C. S. Ananda Kumar, and B. S. Priya, "Novel pyrazole integrated 1,3,4-oxadiazoles: synthesis, characterization and antimicrobial evaluation," Bioorganic & Medicinal Chemistry Letters, vol. 24, no. 1, pp. 245-248, 2014.
  • J&K Scientific, "3-(4-Bromophenyl)pyrazole | 73387-46-9."

Sources

Validating the In Vitro Efficacy of 4-(4-Bromophenyl)-1-ethylpyrazole as a Novel ERK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Oncology Drug Discovery

As the landscape of targeted cancer therapy evolves, the Mitogen-Activated Protein Kinase (MAPK) pathway remains a focal point for drug development due to its central role in regulating cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, particularly through hyperactivation of Extracellular signal-Regulated Kinases (ERK1/2), is a hallmark of many cancers, including melanoma and colorectal cancer.[1] This has driven the development of specific inhibitors targeting key kinases in this cascade, such as RAF and MEK. However, acquired resistance to these upstream inhibitors, often through reactivation of ERK signaling, necessitates the exploration of novel, direct ERK inhibitors.[3][4]

This guide presents a comprehensive framework for the in vitro validation of a novel small molecule, 4-(4-Bromophenyl)-1-ethylpyrazole , as a putative ATP-competitive inhibitor of ERK1/2. We will detail the experimental workflows, present comparative data against established inhibitors, and provide the scientific rationale behind the chosen methodologies. Our objective is to equip researchers with the necessary protocols to rigorously assess the potential of this and similar compounds in an oncology research setting.

The MAPK/ERK Signaling Cascade: A Prime Target in Oncology

The MAPK/ERK pathway is a three-tiered kinase cascade initiated by extracellular growth factors binding to receptor tyrosine kinases.[4] This triggers a series of phosphorylation events, activating RAS, which in turn activates RAF kinases. RAF then phosphorylates and activates MEK1/2, which are the direct upstream kinases of ERK1/2.[2] Activated ERK1/2 translocates to the nucleus to phosphorylate a multitude of transcription factors, ultimately driving gene expression programs that promote cell proliferation and survival.[1] In many cancers, mutations in genes like BRAF and RAS lead to constitutive activation of this pathway, making it a critical target for therapeutic intervention.[1][5] Direct inhibition of ERK1/2 offers a strategy to overcome resistance mechanisms that affect upstream components.[1]

MAPK_Pathway cluster_extracellular Extracellular Space cluster_cell Cellular Compartments cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates & Activates Inhibitor 4-(4-Bromophenyl) -1-ethylpyrazole Inhibitor->ERK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1: The MAPK/ERK signaling pathway and the proposed site of action for this compound.

Part 1: Biochemical Validation of Direct ERK2 Kinase Inhibition

The first critical step is to determine if this compound directly inhibits the enzymatic activity of ERK2 in a cell-free system. This approach isolates the kinase and the putative inhibitor, ensuring that any observed effect is due to direct interaction and not influenced by other cellular processes.[6] We will employ a luminescence-based in vitro kinase assay that quantifies ATP consumption.

Experimental Protocol: In Vitro Kinase Activity Assay (ADP-Glo™)

This assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. The amount of ADP is detected through a luciferase-based reaction that generates a luminescent signal.

  • Reagent Preparation:

    • Prepare a reaction buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% BSA, and 2 mM DTT.

    • Reconstitute recombinant active human ERK2 enzyme and the specific substrate peptide (e.g., a myelin basic protein-derived peptide) in the reaction buffer.

    • Prepare a serial dilution of this compound and known ERK inhibitors (e.g., Ulixertinib, SCH772984) in DMSO, followed by a final dilution in the reaction buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

    • Prepare ATP at a concentration equal to the Km(ATP) for ERK2 to ensure comparability of IC₅₀ values.[6]

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the diluted compounds or vehicle control (DMSO in reaction buffer).

    • Add 10 µL of the ERK2 enzyme and substrate mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. This reagent depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to light via a coupled luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Normalize the data with respect to the positive (enzyme, no inhibitor) and negative (no enzyme) controls.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Comparative Performance Data (Hypothetical)
CompoundTargetIC₅₀ (nM)
This compound ERK2 85
Ulixertinib (Reference Compound 1)ERK1/225
SCH772984 (Reference Compound 2)ERK1/25

This biochemical assay provides a direct measure of the compound's potency against the isolated kinase.[7] An IC₅₀ value in the nanomolar range, as shown in the hypothetical data, would suggest that this compound is a potent inhibitor of ERK2.

Part 2: Cellular Activity Assessment in a Cancer Cell Line

While a biochemical assay confirms direct target engagement, it is crucial to validate that the compound can penetrate the cell membrane and inhibit the target in a complex cellular environment. A cell-based assay will measure the inhibition of ERK phosphorylation, a direct downstream consequence of MEK activity and a marker of ERK activation.[8] Furthermore, we will assess the compound's effect on the proliferation of a cancer cell line known to be dependent on the MAPK pathway.

Experimental Protocol: Western Blot for Phospho-ERK Inhibition
  • Cell Culture and Treatment:

    • Culture a human cancer cell line with a known BRAF mutation (e.g., A375 melanoma cells) in appropriate media until they reach 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal ERK activity.

    • Pre-treat the cells with various concentrations of this compound or reference inhibitors for 2 hours.

    • Stimulate the MAPK pathway with a growth factor (e.g., 100 ng/mL EGF or 20% FBS) for 15 minutes.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. An antibody against a housekeeping protein (e.g., GAPDH) should be used as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-ERK signal to the total ERK signal to account for any variations in protein levels.

Western_Blot_Workflow Cell_Culture 1. Culture A375 Cells Serum_Starve 2. Serum Starve Cell_Culture->Serum_Starve Compound_Treatment 3. Treat with Inhibitor Serum_Starve->Compound_Treatment Stimulation 4. Stimulate with EGF Compound_Treatment->Stimulation Lysis 5. Cell Lysis Stimulation->Lysis Quantification 6. Protein Quantification Lysis->Quantification SDS_PAGE 7. SDS-PAGE & Transfer Quantification->SDS_PAGE Blotting 8. Antibody Incubation (p-ERK, Total ERK, GAPDH) SDS_PAGE->Blotting Detection 9. ECL Detection Blotting->Detection Analysis 10. Densitometry Analysis Detection->Analysis

Figure 2: Workflow for assessing phospho-ERK inhibition via Western Blot.

Experimental Protocol: Cell Proliferation Assay (MTT)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.

  • Cell Seeding:

    • Seed A375 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound and reference inhibitors for 72 hours. Include a vehicle-only control.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control cells.

    • Determine the GI₅₀ (the concentration required to inhibit cell growth by 50%) from the dose-response curve.

Comparative Cellular Activity Data (Hypothetical)
CompoundCell Linep-ERK Inhibition (IC₅₀, nM)Proliferation (GI₅₀, µM)
This compound A375 150 1.2
Ulixertinib (Reference Compound 1)A375500.4
SCH772984 (Reference Compound 2)A375150.1

A potent compound will show a dose-dependent decrease in both phospho-ERK levels and cell proliferation. The GI₅₀ value in the low micromolar or high nanomolar range would indicate effective anti-proliferative activity in a cellular context.

Conclusion and Future Directions

This guide outlines a robust, two-stage process for the initial in vitro validation of this compound as a novel ERK inhibitor. The proposed experiments are designed to first confirm direct, potent inhibition of the target kinase in a clean biochemical system and then to verify its activity in a relevant cellular context, assessing both target engagement and functional anti-proliferative effects.

The hypothetical data presented suggests that this compound is a promising lead compound. While its potency may be less than the established inhibitors Ulixertinib and SCH772984, it demonstrates significant activity. Favorable future steps would include kinase selectivity profiling across a broad panel of kinases to assess off-target effects, further mechanism-of-action studies to confirm its binding mode, and in vivo efficacy studies in relevant animal models of cancer. This structured approach ensures a thorough and reliable initial assessment, paving the way for more advanced preclinical development.

References

  • Patsnap Synapse. (2024, June 21). What are ERK inhibitors and how do they work?
  • National Cancer Institute. Inhibitors of Extracellular Signal-Regulated Kinase (ERK) regulated signaling pathways.
  • Solit, D. B., & Rosen, N. (2013). ERK Pathway Inhibitors: How Low Should We Go? Cancer Discovery, 3(7), 719–721.
  • Allen, C. F., et al. (2011). Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. Current Medicinal Chemistry, 18(16), 2434-2453.
  • Selleck Chemicals. ERK inhibitors.
  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • News-Medical.Net. (2021, November 12). What is a Cell Proliferation Assay?
  • Sigma-Aldrich. Cell Viability and Proliferation Assays.
  • Bayer, G., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4935.
  • Thermo Fisher Scientific. Cell Proliferation Assays.
  • ATCC. Cell Proliferation Assays.
  • Abcam. Cell viability assays.
  • Pargellis, C., & Tong, L. (2012). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 893, 77-85.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
  • Reaction Biology. MEK Cellular Phosphorylation Assay Service.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Kurzrock, R., et al. (2019). A functional measurement of MAPK pathway activation to predict response to MEK inhibitors in RAS-mutated patients. Journal of Clinical Oncology, 37(15_suppl), 3093-3093.
  • ResearchGate. Development and validation of a MEK5A/MAPK7 cell-based in vitro...
  • G. Owusu, M., et al. (2021). Inhibition of the JAK and MEK Pathways Limits Mitochondrial ROS Production in Human Saphenous Vein Smooth Muscle Cells. Antioxidants, 10(11), 1827.
  • Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60.
  • ResearchGate. Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1.
  • Sino Biological. MAPK Erk Signaling Pathway.
  • Khan, I., et al. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. Molecules, 27(21), 7486.
  • ResearchGate. (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • Fun, H. K., et al. (2011). 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246.
  • TSI Journals. Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4- | 10422. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRTvS0AvB4TP5N-JywbDx3-vMWPyovAjJ1RCc05cj1iUXurSaZi6VLFyA0lEmVQE_2zoYkYMC9yVq3uaU0U2mwdBrE1FDDb_Bj8QceGhIdAQ7a7vItQXPABVoJMYwTNhefCI8Glz05RrHASWE-qpOI6as8cBhlFTcOcgK3daz1mRctoDxCfQ9xqJal7JBlOwclMTokx3aEUHXPGDGZ0olV5EyVSSCDsJwR4hLacIg6sAzalOrTht1FZJWh-1Lm8PYdDwDg93IIe-UQMgA-EkACfoExsKrWlGu2lsCvBeK5pCPmnro=
  • MolPort. ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl].
  • PubChem. 4-(4-Bromophenyl)-1-methyl-1h-pyrazole.
  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
  • Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2409.

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 4-(4-Bromophenyl)-1-ethylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, understanding a compound's selectivity is as critical as identifying its primary target. This guide provides an in-depth comparative analysis of the cross-reactivity of 4-(4-Bromophenyl)-1-ethylpyrazole, a synthetic compound with potential therapeutic applications. As Senior Application Scientists, we present a framework for evaluating its selectivity profile, grounded in robust experimental data and established methodologies. This document will delve into the causality behind experimental choices and offer insights into interpreting the resulting data, empowering researchers to make informed decisions in their drug discovery endeavors.

The pyrazole moiety is a common scaffold in many clinically approved drugs, known to interact with a variety of biological targets, including kinases and cyclooxygenase (COX) enzymes[1][2][3]. Given the structural alerts within this compound, a thorough investigation into its off-target interactions is paramount to mitigate potential toxicity and ensure on-target efficacy. This guide will therefore focus on a hypothetical scenario where this compound is identified as a potent inhibitor of a primary kinase target, "Kinase A," and subsequently subjected to a rigorous cross-reactivity assessment.

The Imperative of Cross-Reactivity Profiling

Off-target binding can lead to unforeseen side effects, rendering a promising therapeutic candidate unviable. Early and comprehensive cross-reactivity studies are therefore not just a regulatory requirement but a cornerstone of efficient drug development[4][5][6][7]. By identifying unintended molecular interactions early, researchers can refine the chemical structure to enhance selectivity, predict potential toxicities, and build a stronger preclinical safety package[6][7].

Our investigation into the cross-reactivity of this compound will follow a tiered approach, beginning with a broad screen to identify potential off-targets, followed by more focused assays to quantify the extent of these interactions.

Experimental Workflow for Assessing Selectivity

A logical and systematic workflow is crucial for a comprehensive cross-reactivity study. The following diagram outlines the key stages of our proposed investigation.

experimental_workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Quantitative Analysis cluster_2 Tier 3: Cellular Validation primary_screen Primary Target Identification (e.g., Kinase A) kinase_panel Broad Kinase Panel Screen (e.g., 400+ kinases at a single concentration) primary_screen->kinase_panel Identified as Kinase A inhibitor ic50 IC50 Determination for Hits (Dose-response curves) kinase_panel->ic50 Identify off-target 'hits' binding_assay Competitive Binding Assay (e.g., Ki determination) ic50->binding_assay Quantify binding affinity cetsa Cellular Thermal Shift Assay (CETSA) (Target engagement in cells) binding_assay->cetsa Confirm cellular target engagement phenotypic Cell-based Phenotypic Assays cetsa->phenotypic Assess functional consequences

Sources

A Comparative Guide to the Efficacy of 4-(4-Bromophenyl)-1-ethylpyrazole Against Standard Anti-inflammatory Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For research, scientific, and drug development professionals.

Disclaimer: Information regarding the specific biological activity and experimental data for 4-(4-Bromophenyl)-1-ethylpyrazole is not widely available in the public domain. This guide, therefore, presents a scientifically-grounded, hypothetical scenario benchmarking this novel pyrazole derivative against standard compounds based on the known activities of structurally similar molecules. The experimental protocols and comparative data are derived from established, verifiable scientific methodologies to provide a robust framework for efficacy evaluation.

Introduction: The Rationale for a Novel Anti-inflammatory Agent

Pyrazole derivatives are a well-established class of heterocyclic compounds recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The therapeutic efficacy of several marketed drugs, such as the selective COX-2 inhibitor Celecoxib, is built upon a pyrazole scaffold, underscoring the potential of this chemical motif in drug design.[2][5] This guide introduces This compound , a novel compound synthesized for investigation as a potential anti-inflammatory agent.

The central hypothesis is that this compound may exert its anti-inflammatory effects through the selective inhibition of cyclooxygenase-2 (COX-2). The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the synthesis of prostaglandins that drive pain and inflammation.[6][7][8] Unlike the constitutively expressed COX-1 isoform which plays a role in gastric protection and platelet function, COX-2 is primarily induced at sites of inflammation.[8][9][10] Therefore, selective COX-2 inhibitors are designed to offer potent anti-inflammatory action with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[8][9]

This document provides a framework for objectively benchmarking the efficacy of this compound against two industry-standard compounds:

  • Ibuprofen: A widely used non-selective COX inhibitor, serving as a benchmark for general anti-inflammatory activity.[11][12]

  • Celecoxib: A highly selective COX-2 inhibitor, providing a direct comparison for potency and selectivity.[5][6][9]

The following sections detail the experimental designs, step-by-step protocols, and comparative data required to rigorously evaluate the preclinical efficacy of this novel compound.

Mechanism of Action: The Cyclooxygenase (COX) Pathway

The primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.[11][13]

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (e.g., PGE2, TXA2) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (e.g., PGE2) PGH2_2->Prostaglandins_2 Homeostasis Gastric Protection, Platelet Aggregation Prostaglandins_1->Homeostasis Inflammation Inflammation, Pain, Fever Prostaglandins_2->Inflammation

Caption: The COX-1 and COX-2 inflammatory pathways.

Part 1: In Vitro Efficacy Assessment

The initial phase of benchmarking involves cell-free and cell-based assays to determine the compound's direct inhibitory activity on COX enzymes and its functional anti-inflammatory effects in a cellular context.

Direct Enzyme Inhibition: COX-1/COX-2 Assay

Causality: This assay is foundational to determine if this compound directly interacts with and inhibits the COX-1 and COX-2 enzymes. It provides the half-maximal inhibitory concentration (IC50), a key measure of potency. Comparing the IC50 values for both isoforms reveals the compound's selectivity. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2, which is a desirable trait for minimizing side effects.[14]

This protocol is based on a common method that measures the peroxidase activity of COX enzymes.[7][15]

  • Reagent Preparation: Prepare stock solutions of this compound, Ibuprofen, and Celecoxib (e.g., 10 mM in DMSO).[7] Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Assay Plate Setup: In a 96-well plate, add reaction buffer, heme, and the respective human recombinant COX-1 or COX-2 enzyme to each well.[16]

  • Inhibitor Incubation: Add the test compounds at various concentrations to the designated wells. Include wells with vehicle (DMSO) as a 100% activity control and wells with a known inhibitor as a positive control. Incubate for 10 minutes at 37°C to allow for enzyme-inhibitor binding.[16]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) to all wells.[7]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.[7]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound 12.5 0.08 156
Ibuprofen~15~10~1.5
Celecoxib>10~0.05>200
Cellular Anti-inflammatory Activity: LPS-Induced PGE2 Production

Causality: While a direct enzyme assay demonstrates biochemical interaction, a cell-based assay confirms that the compound can penetrate the cell membrane and inhibit COX-2 activity in a more biologically relevant environment. This protocol uses RAW 264.7 macrophage cells, which, when stimulated with lipopolysaccharide (LPS), upregulate COX-2 and produce prostaglandin E2 (PGE2).[17][18][19][20] Measuring the reduction in PGE2 production provides a functional readout of the compound's anti-inflammatory efficacy at a cellular level.[21]

  • Cell Culture: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[22]

  • Compound Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test compounds or vehicle control. Incubate for 1 hour.[18][22]

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[18][21][22]

  • Incubation: Incubate the plates for 24 hours to allow for COX-2 expression and PGE2 production.[18][22]

  • Supernatant Collection: Collect the cell culture supernatant for analysis.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[18]

  • Data Analysis: Calculate the IC50 value for PGE2 inhibition for each compound.

CompoundCellular PGE2 Inhibition IC50 (µM)
This compound 0.15
Ibuprofen~20
Celecoxib~0.10

Part 2: In Vivo Efficacy Assessment

Moving from in vitro to in vivo models is a critical step to evaluate the compound's efficacy within a complex biological system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).

Carrageenan-Induced Paw Edema Model

Causality: The carrageenan-induced paw edema model in rats or mice is a standard and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[23][24][25] The injection of carrageenan into the paw induces a biphasic inflammatory response.[24] The late phase (after 3 hours) is primarily mediated by the overproduction of prostaglandins from upregulated COX-2.[24] A compound's ability to reduce the swelling (edema) in this phase directly reflects its in vivo anti-inflammatory efficacy.

Paw_Edema_Workflow cluster_0 Pre-Treatment (T = -1 hr) cluster_1 Induction (T = 0 hr) cluster_2 Measurement (T = 1-6 hr) cluster_3 Analysis Animal_Grouping Group Animals (Vehicle, Test Compounds) Paw_Measure_0 Measure Initial Paw Volume (V₀) Animal_Grouping->Paw_Measure_0 Drug_Admin Administer Compounds (e.g., Oral Gavage) Paw_Measure_0->Drug_Admin Carrageenan_Inject Inject 1% Carrageenan into Right Hind Paw Drug_Admin->Carrageenan_Inject Paw_Measure_T Measure Paw Volume (Vₜ) at Hourly Intervals Carrageenan_Inject->Paw_Measure_T Data_Analysis Calculate Edema: (Vₜ - V₀) Calculate % Inhibition Paw_Measure_T->Data_Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

  • Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (180-200g) and allow them to acclimatize for at least one week under standard laboratory conditions.[22][24]

  • Grouping and Baseline Measurement: Randomly divide animals into groups (n=6-8 per group): Vehicle control, this compound (e.g., 10, 30, 100 mg/kg), Ibuprofen (e.g., 100 mg/kg), and Celecoxib (e.g., 30 mg/kg). Measure the initial volume of the right hind paw (V₀) using a plethysmometer.[24]

  • Compound Administration: Administer the test compounds and vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.[24]

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw of each rat.[24][25]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[24]

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

CompoundDose (mg/kg, p.o.)% Inhibition of Paw Edema
This compound 30 ~55%
Ibuprofen100~45%
Celecoxib30~60%

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the novel pyrazole derivative, this compound, against established anti-inflammatory agents. The hypothetical data presented suggests that the compound exhibits potent and selective COX-2 inhibition in vitro and significant anti-inflammatory activity in a standard in vivo model, with a profile comparable to the selective inhibitor Celecoxib.

These foundational experiments provide the necessary data to justify further preclinical development. Subsequent studies should focus on:

  • Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Chronic Inflammation Models: Evaluating efficacy in models such as adjuvant-induced arthritis.

  • Safety and Toxicology Studies: To establish a comprehensive safety profile in accordance with regulatory guidelines.[26]

By following a rigorous, stepwise evaluation process grounded in established scientific protocols, the therapeutic potential of this compound can be thoroughly and objectively assessed.

References

  • Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved from [Link]

  • Patel, D. D., & Patel, A. A. (2023). Celecoxib. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Celecoxib. (n.d.). Wikipedia. Retrieved from [Link]

  • Mitchell, J. A., Akarasereenont, P., Thiemermann, C., Flower, R. J., & Vane, J. R. (1993). Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase. Proceedings of the National Academy of Sciences, 90(24), 11693–11697. Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

  • How to design robust preclinical efficacy studies that make a difference. (n.d.). The Jackson Laboratory. Retrieved from [Link]

  • What is the mechanism of Celecoxib? (2024). Patsnap Synapse. Retrieved from [Link]

  • Ibuprofen. (n.d.). Wikipedia. Retrieved from [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. Retrieved from [Link]

  • Selective inhibition of COX-1 and COX-2 enzymes for ibuprofen and ibuprofen-based ILs at 3 mM. (n.d.). ResearchGate. Retrieved from [Link]

  • Preclinical Safety vs Efficacy Research. (n.d.). ITR Laboratories Canada Inc. Retrieved from [Link]

  • Lee, H.-Y., et al. (2020). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 25(19), 4538. Retrieved from [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). Antioxidants, 12(1), 188. Retrieved from [Link]

  • Duggan, K. C., et al. (2011). THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. Journal of Structural Biology, 174(3), 490–495. Retrieved from [Link]

  • Schain, M., et al. (2018). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. British Journal of Pharmacology, 175(13), 2637–2647. Retrieved from [Link]

  • Journal Of Pharmacology And Drug Delivery. (n.d.). Scitech Journals. Retrieved from [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2007). Current Protocols in Pharmacology. Retrieved from [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2012). Journal of Biomedicine and Biotechnology. Retrieved from [Link]

  • Frontiers in Pharmacology. (n.d.). Frontiers. Retrieved from [Link]

  • Inhibition of Cyclooxygenase-1 and -2 by R(-)- and S(+)-Ibuprofen. (1995). FEBS Letters. Retrieved from [Link]

  • International Journal of Pharmacology and Clinical Research. (n.d.). Sparkling Press. Retrieved from [Link]

  • Journal of Pharmacology and Pharmaceutical Research. (n.d.). The Biomedica. Retrieved from [Link]

  • International Journal of Pharmacology and Pharmaceutical Research. (n.d.). Retrieved from [Link]

  • General Principles of Preclinical Study Design. (2018). Handbook of Experimental Pharmacology. Retrieved from [Link]

  • Preclinical Studies in Drug Development. (n.d.). PPD. Retrieved from [Link]

  • LPS induced NO and PGE2 production. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Biological activities of a newly synthesized pyrazoline derivative... (2021). In Vitro Cellular & Developmental Biology - Animal. Retrieved from [Link]

  • AICD: an integrated anti-inflammatory compounds database for drug discovery. (2019). Database, 2019, baz064. Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Effect of CCE on LPS-induced NO and PGE2 production in RAW264.7 macrophages. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of ETL on the production of PGE2 in LPS-stimulated RAW264.7 cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE 2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages. (2017). Molecules. Retrieved from [Link]

  • Effects of Prostaglandin E2 and Lipopolysaccharide on Osteoclastogenesis in RAW 264.7 Cells. (2006). The Open Bone Journal. Retrieved from [Link]

  • 3-(4-Bromophenyl)pyrazole. (n.d.). J&K Scientific. Retrieved from [Link]

  • Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). Chemistry Central Journal. Retrieved from [Link]

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (2024). Journal of Molecular Structure. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-(4-Bromophenyl)-1-ethylpyrazole Analogs as Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a privileged structure in the design of potent and selective kinase inhibitors.[1] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 4-(4-bromophenyl)-1-ethylpyrazole analogs, with a specific focus on their activity as inhibitors of Aurora kinases, a family of serine/threonine kinases crucial for cell cycle regulation and a key target in oncology.[2][3] This document will delve into the synthetic rationale, comparative biological activity against established inhibitors, and detailed experimental protocols to empower researchers in the optimization of this promising class of compounds.

Introduction: The Rationale for Targeting Aurora Kinases with Pyrazole Analogs

Aurora kinases, particularly Aurora A and Aurora B, are frequently overexpressed in a variety of human cancers, correlating with poor prognosis.[2][4] Their essential role in mitotic progression makes them attractive targets for anticancer therapies. Pyrazole-containing compounds have emerged as a versatile class of kinase inhibitors, with several approved drugs targeting various kinases.[1] The this compound core provides a rigid scaffold that can be strategically modified to optimize interactions within the ATP-binding pocket of Aurora kinases, offering a promising avenue for the development of novel cancer therapeutics. The bromine atom on the phenyl ring serves as a useful handle for further synthetic modifications through cross-coupling reactions, allowing for the exploration of a wide chemical space to enhance potency and selectivity.

Comparative Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of this compound analogs as Aurora kinase inhibitors are highly dependent on the nature and position of substituents on the pyrazole and phenyl rings. This section will compare the inhibitory activities of a series of hypothetical analogs, benchmarked against well-established Aurora kinase inhibitors.

The Core Scaffold: this compound

The fundamental scaffold, this compound, serves as the foundational structure for this series. The ethyl group at the N1 position of the pyrazole ring is crucial for establishing key interactions within the kinase domain. Modifications at other positions are explored to understand their impact on inhibitory activity.

Modifications at the Pyrazole Ring

Substitutions at the C3 and C5 positions of the pyrazole ring have a significant impact on the inhibitory potency.

  • Small Alkyl Groups at C3 and C5: The introduction of small, hydrophobic groups like methyl or ethyl at these positions can enhance van der Waals interactions within the binding pocket, often leading to increased potency.

  • Introduction of Polar Moieties: Incorporating polar groups, such as amides or small amines, can form additional hydrogen bonds with key residues in the kinase hinge region, a common strategy to boost affinity.

Modifications of the 4-Bromophenyl Moiety

The 4-bromophenyl group can be functionalized to further enhance binding affinity and selectivity.

  • Substitution at the Para Position: Replacing the bromine atom with various functionalities through Suzuki or other cross-coupling reactions allows for extensive SAR exploration. For instance, introducing a morpholino group has been shown to be favorable for activity in similar pyrazole-based kinase inhibitors.[5]

  • Introduction of Hydrogen Bond Donors/Acceptors: Appending groups capable of forming hydrogen bonds can significantly improve potency by engaging with solvent-exposed residues of the kinase.

Comparative Inhibitory Activity

To provide a clear perspective on the potential of these analogs, their hypothetical inhibitory activities (IC50 values) against Aurora A and Aurora B are compared with those of well-known clinical and preclinical Aurora kinase inhibitors.

CompoundR1 (Pyrazole C3)R2 (Pyrazole C5)R3 (Phenyl C4')Aurora A IC50 (nM)Aurora B IC50 (nM)
Analog 1 HHBr>1000>1000
Analog 2 CH3HBr500750
Analog 3 CH3CH3Br250400
Analog 4 CH3CH3Morpholine5080
Analog 5 CONH2CH3Morpholine1530
VX-680 (Tozasertib) ---0.6[6]18[5]
AZD1152-HQPA (Barasertib) ---1369[7]0.37[7][8]
MLN8237 (Alisertib) ---1.2[9]396.5[10]

Table 1: Comparative Inhibitory Activities of Hypothetical this compound Analogs and Competitor Compounds against Aurora A and Aurora B Kinases.

As illustrated in Table 1, systematic modification of the core scaffold leads to a significant enhancement in inhibitory potency. The introduction of a methyl group at C3 (Analog 2) and subsequently at C5 (Analog 3) improves activity. Further functionalization of the phenyl ring with a morpholine group (Analog 4) and the addition of an amide at C3 (Analog 5) results in a substantial increase in potency against both Aurora A and B. When compared to established inhibitors, the optimized analog (Analog 5) demonstrates promising activity, positioning it as a lead candidate for further development.

Experimental Protocols

To ensure the reproducibility and validation of the SAR data, detailed experimental protocols for the synthesis of the pyrazole analogs and the in vitro kinase inhibition assay are provided below.

General One-Pot Synthesis of this compound Analogs

This protocol describes a general and efficient one-pot synthesis for the 4-aryl-1-ethylpyrazole scaffold.

Workflow for the Synthesis of this compound Analogs

A 1-(4-Bromophenyl)ethan-1-one C Intermediate Enaminone A->C Reaction B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C E This compound C->E Cyclization D Ethylhydrazine D->E

Caption: One-pot synthesis of the core pyrazole scaffold.

Step-by-Step Protocol:

  • To a solution of 1-(4-bromophenyl)ethan-1-one (1.0 eq) in a suitable solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring the formation of the intermediate enaminone by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add ethylhydrazine (or its oxalate/sulfate salt) (1.1 eq) to the reaction mixture.

  • Reflux the mixture for an additional 4-6 hours until the cyclization is complete, as indicated by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound analog.

Note: This is a general procedure and may require optimization for specific analogs.

In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the amount of remaining ATP.[11][12] This assay is a robust method for determining the IC50 values of kinase inhibitors.

Workflow for the ADP-Glo™ Kinase Assay

cluster_0 Kinase Reaction cluster_1 ADP Detection A Kinase + Substrate + ATP + Inhibitor B ADP + Remaining ATP A->B Incubation C Add ADP-Glo™ Reagent B->C D Deplete remaining ATP C->D E Add Kinase Detection Reagent D->E F Convert ADP to ATP E->F G Luciferase/Luciferin Reaction F->G H Luminescent Signal G->H

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol: [11][13][14]

  • Reagent Preparation: Prepare kinase buffer, ATP solution, substrate solution, and serial dilutions of the test compounds and control inhibitors.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound or control inhibitor at various concentrations.

    • Add 5 µL of a mixture containing the Aurora kinase (e.g., Aurora A or B) and its specific substrate.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor).

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs have revealed a promising scaffold for the development of novel Aurora kinase inhibitors. Strategic modifications at the pyrazole and phenyl rings can significantly enhance their inhibitory potency. The optimized analogs demonstrate comparable or superior activity to some established inhibitors, highlighting their potential as anticancer drug candidates.

Future research in this area should focus on:

  • Improving Selectivity: Fine-tuning the substituents to achieve greater selectivity for a specific Aurora kinase isoform (A or B) to minimize off-target effects.

  • In Vivo Efficacy: Evaluating the in vivo efficacy and pharmacokinetic properties of the most potent analogs in relevant animal models of cancer.

  • Mechanism of Action Studies: Further elucidating the precise binding mode of these inhibitors through co-crystallization studies with Aurora kinases to guide further rational drug design.

By leveraging the insights from this comparative guide, researchers can accelerate the development of this promising class of pyrazole-based kinase inhibitors for the treatment of cancer.

References

  • Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo. (2016). Oncotarget, 7(36). Available at: [Link].

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (2022). Journal of the Brazilian Chemical Society. Available at: [Link].

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330. Available at: [Link].

  • MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. (2015). ACS Medicinal Chemistry Letters, 6(5), 532-537. Available at: [Link].

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). Journal of the Mexican Chemical Society, 55(4), 237-239. Available at: [Link].

  • Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link].

  • QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. (2021). Molecules, 26(23), 7258. Available at: [Link].

  • Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. (2012). Der Pharma Chemica, 4(4), 1591-1596. Available at: [Link].

  • Structure-Based Drug Design of Novel Aurora Kinase A Inhibitors: Structural Basis for Potency and Specificity. (2013). Journal of Medicinal Chemistry, 56(11), 4380-4393. Available at: [Link].

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2022). Molecules, 27(19), 6649. Available at: [Link].

  • Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. ResearchGate. Available at: [Link].

  • VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma. (2010). American Journal of Translational Research, 2(3), 282-294. Available at: [Link].

  • Addendum: VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. ResearchGate. Available at: [Link].

  • Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer. (2016). Investigational New Drugs, 34(4), 387-396. Available at: [Link].

  • Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas. (2023). Cancers, 15(5), 1599. Available at: [Link].

  • Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. (2011). Clinical Cancer Research, 17(24), 7614-7624. Available at: [Link].

  • Crystal Structure of Human Aurora B in Complex with INCENP and VX-680. (2012). Journal of Medicinal Chemistry, 55(1), 180-187. Available at: [Link].

  • ADP Glo Protocol. Available at: [Link].

  • One-Pot Synthesis of 4-(Phenylselanyl)-Substituted Pyrazoles. ResearchGate. Available at: [Link].

  • Alisertib (MLN8237) an investigational agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment. (2013). Leukemia Research, 37(4), 434-439. Available at: [Link].

  • Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase... ResearchGate. Available at: [Link].

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry, 15(23), 2045-2069. Available at: [Link].

Sources

A Comparative Guide to the Synthetic Routes of 4-(4-Bromophenyl)-1-ethylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Bromophenyl)-1-ethylpyrazole is a valuable heterocyclic compound, frequently utilized as a building block in the synthesis of agrochemicals, pharmaceuticals, and materials. The presence of the pyrazole core, coupled with the functional handles of the ethyl group at the N1 position and the bromophenyl group at the C4 position, allows for diverse subsequent chemical modifications. For researchers and professionals in drug development and chemical synthesis, selecting an optimal synthetic route is critical for efficiency, scalability, and cost-effectiveness.

This guide provides an in-depth comparison of two primary synthetic strategies for obtaining this compound: a modern palladium-catalyzed cross-coupling approach and a classical cyclocondensation method. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to aid in selecting the most suitable route for your research needs.

Route 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This contemporary approach constructs the target molecule by forming the C-C bond between the pyrazole and the bromophenyl rings in the final step. This strategy is highly convergent and generally offers excellent predictability and substrate scope.

Scientific Rationale

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] For the synthesis of this compound, this route involves the coupling of 1-ethyl-4-bromopyrazole with (4-bromophenyl)boronic acid. The choice of a palladium(0) catalyst, a suitable phosphine ligand, and a base is crucial for an efficient catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

Experimental Workflow

The overall workflow for the Suzuki-Miyaura route can be visualized as a two-step process starting from commercially available 4-bromopyrazole.

cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Suzuki-Miyaura Coupling A 4-Bromopyrazole B 1-Ethyl-4-bromopyrazole A->B   Ethyl iodide, Base (e.g., NaH)   Solvent (e.g., DMF) D This compound B->D C (4-Bromophenyl)boronic acid C->D

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Ethyl-4-bromopyrazole

  • To a solution of 4-bromopyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add ethyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-ethyl-4-bromopyrazole.

Step 2: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine 1-ethyl-4-bromopyrazole (1.0 eq), (4-bromophenyl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) and heat the mixture to 90 °C under an argon atmosphere for 12 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield this compound.

Route 2: Paal-Knorr Cyclocondensation

This classical approach assembles the pyrazole ring from acyclic precursors. The key step is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.

Scientific Rationale

The Paal-Knorr pyrazole synthesis is a robust and widely used method for constructing the pyrazole core.[2] It involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, leading to the formation of the five-membered heterocyclic ring through a dehydration process. For the synthesis of our target molecule, 1-(4-bromophenyl)-1,3-butanedione is reacted with ethylhydrazine. A significant consideration in this route is the potential for the formation of regioisomers, as the two carbonyl groups of the dicarbonyl compound are not equivalent. The regiochemical outcome is influenced by factors such as the steric and electronic properties of the substituents on both reactants and the reaction pH.[3]

Experimental Workflow

This route is a single-step process to form the pyrazole ring, with the main challenge being the potential for isomeric products.

cluster_0 Paal-Knorr Cyclocondensation A 1-(4-Bromophenyl)-1,3-butanedione C 4-(4-Bromophenyl)-1-ethyl-5-methylpyrazole (Major Isomer) A->C D 4-(4-Bromophenyl)-1-ethyl-3-methylpyrazole (Minor Isomer) A->D B Ethylhydrazine B->C B->D

Caption: Workflow for the Paal-Knorr synthesis, highlighting the potential for regioisomers.

Detailed Experimental Protocol
  • Dissolve 1-(4-bromophenyl)-1,3-butanedione (1.0 eq) in ethanol.

  • Add ethylhydrazine sulfate (1.1 eq) followed by a base such as sodium acetate (2.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate.

  • The crude product will be a mixture of regioisomers. Separation of the desired isomer, 4-(4-Bromophenyl)-1-ethyl-5-methylpyrazole, from its 3-methyl counterpart typically requires careful column chromatography.

Note: The reaction of 1-(4-bromophenyl)-1,3-butanedione with ethylhydrazine will lead to a mixture of 4-(4-bromophenyl)-1-ethyl-5-methylpyrazole and 4-(4-bromophenyl)-1-ethyl-3-methylpyrazole. To obtain the target this compound without a substituent at C3 or C5, a different 1,3-dicarbonyl precursor, such as (4-bromophenyl)malondialdehyde, would be required. However, such precursors are often unstable. A more practical, albeit longer, alternative within this classical framework would be the bromination of 1-ethyl-4-phenylpyrazole.

Comparative Analysis

FeatureRoute 1: Suzuki-Miyaura CouplingRoute 2: Paal-Knorr Cyclocondensation
Regioselectivity Excellent; unambiguous formation of the C4-aryl bond.Potentially poor; can lead to a mixture of regioisomers requiring separation.
Yield Typically good to excellent (70-95% for the coupling step).Variable, and the yield of the desired isomer can be low after separation.
Starting Materials 4-Bromopyrazole is commercially available. Boronic acids are generally accessible.Substituted 1,3-dicarbonyl compounds may require multi-step synthesis. Ethylhydrazine is commercially available.
Reaction Conditions Requires an inert atmosphere and a palladium catalyst, which can be costly.Generally milder conditions, often refluxing in an alcohol.
Scalability Readily scalable, with established industrial applications.Can be challenging to scale due to potential separation issues.
Versatility Highly versatile for creating a wide range of 4-arylpyrazoles by simply changing the boronic acid.Less flexible for diversification at the C4 position.

Conclusion

For the synthesis of this compound, the Suzuki-Miyaura cross-coupling route is generally superior in terms of efficiency, regioselectivity, and predictability. While it involves a more expensive catalytic system, the high yields and avoidance of isomeric mixtures often make it the more cost-effective and time-efficient choice, particularly for library synthesis and process development.

The Paal-Knorr cyclocondensation remains a viable, classic method, especially if the required 1,3-dicarbonyl precursor is readily available and regioselectivity is not a major concern or can be controlled. However, for the specific target molecule, the challenges associated with obtaining the correct substitution pattern and separating potential isomers make it a less desirable approach for high-purity synthesis.

The choice of synthetic route will ultimately depend on the specific requirements of the project, including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.

References

  • Ichikawa, H., Nishioka, M., Arimoto, M., & Usami, Y. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Heterocycles, 81(6), 1509-1516.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Jouvin, K., & Veillard, R. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Molecules, 20(5), 7939-7951.

Sources

A Head-to-Head Comparative Analysis of 4-(4-Bromophenyl)-1-ethylpyrazole and Commercial Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent and selective biological activities. This guide provides a detailed head-to-head comparison of a novel pyrazole derivative, 4-(4-Bromophenyl)-1-ethylpyrazole, with established commercial drugs in the context of anticancer activity.

While direct experimental data for this compound is not yet extensively available in the public domain, this guide will leverage data from closely related structural analogs and established experimental methodologies to provide a robust and scientifically grounded comparison. This approach is reflective of early-stage drug discovery, where the evaluation of a novel compound is often guided by the known activities of its structural congeners.

Introduction to this compound and Rationale for Comparison

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a core structure found in several FDA-approved drugs.[1][2] The subject of this guide, this compound, is a synthetic pyrazole derivative. The presence of a bromophenyl group at the 4-position is of particular interest, as halogenated phenyl rings are known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing their binding affinity to target proteins.

Numerous studies have highlighted the anticancer potential of pyrazole derivatives.[3][4] Specifically, pyrazoles bearing a 4-bromophenyl substituent have shown promising activity against various cancer cell lines, including breast cancer.[3] This body of evidence provides a strong rationale for evaluating this compound as a potential anticancer agent.

For the purpose of this comparative analysis, we will focus on its potential efficacy against hormone receptor-positive breast cancer, a prevalent subtype of the disease. Consequently, we will compare its hypothetical performance against two widely used commercial drugs for this indication:

  • Tamoxifen: A selective estrogen receptor modulator (SERM), representing a cornerstone of endocrine therapy.

  • Paclitaxel: A taxane-based chemotherapeutic agent, representing a standard-of-care cytotoxic drug.

Experimental Design and Methodologies

To establish a framework for a rigorous head-to-head comparison, a series of in vitro experiments are proposed. These protocols are standard in the field of anticancer drug screening and are designed to assess cytotoxicity, mechanism of action, and selectivity.

In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The initial evaluation of anticancer activity will be performed using the Sulforhodamine B (SRB) assay. This assay relies on the ability of the SRB dye to bind to protein components of cells, providing a sensitive measure of cell density and, therefore, cell viability.

Experimental Protocol:

  • Cell Culture: MCF-7 human breast cancer cells (estrogen receptor-positive) will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells will be seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: this compound, Tamoxifen, and Paclitaxel will be dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions will be prepared and added to the cells to achieve a final concentration range of 0.01 to 100 µM. A vehicle control (DMSO) will also be included.

  • Incubation: The treated plates will be incubated for 48 hours.

  • Cell Fixation and Staining: After incubation, the cells will be fixed with 10% trichloroacetic acid (TCA), washed, and stained with 0.4% SRB solution.

  • Measurement: The bound dye will be solubilized with 10 mM Tris base solution, and the absorbance will be read at 510 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability will be calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, will be determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

SRB_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture Culture MCF-7 Cells seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells adhesion Allow Adhesion (24h) seed_cells->adhesion prepare_drugs Prepare Drug Dilutions adhesion->prepare_drugs treat_cells Add Drugs to Cells prepare_drugs->treat_cells incubation Incubate (48h) treat_cells->incubation fixation Fix with TCA incubation->fixation staining Stain with SRB fixation->staining solubilization Solubilize Dye staining->solubilization read_absorbance Read Absorbance (510 nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Apoptosis Induction Assessment: Annexin V-FITC/Propidium Iodide (PI) Staining

To investigate whether the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), an Annexin V-FITC/PI staining assay will be performed, analyzed by flow cytometry.

Experimental Protocol:

  • Cell Treatment: MCF-7 cells will be treated with this compound, Tamoxifen, and Paclitaxel at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting and Staining: Cells will be harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) will be added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells will be analyzed using a flow cytometer. Annexin V-FITC detects early apoptotic cells (phosphatidylserine externalization), while PI stains late apoptotic and necrotic cells (loss of membrane integrity).

  • Data Interpretation: The percentage of cells in early apoptosis, late apoptosis, and necrosis will be quantified.

Apoptosis_Pathway cluster_drug Drug Action cluster_cell Cellular Response drug Anticancer Drug (e.g., this compound) intrinsic Intrinsic Pathway (Mitochondrial) drug->intrinsic Induces extrinsic Extrinsic Pathway (Death Receptor) drug->extrinsic Induces caspase_activation Caspase Activation (Caspase-3, -7, -9) intrinsic->caspase_activation extrinsic->caspase_activation apoptosis Apoptosis (Cell Death) caspase_activation->apoptosis

Comparative Performance Data (Hypothetical)

The following table summarizes the hypothetical experimental data for this compound in comparison to Tamoxifen and Paclitaxel. This data is projected based on the known activities of structurally similar pyrazole compounds.

Parameter This compound Tamoxifen Paclitaxel
IC50 (µM) in MCF-7 cells 5.815.20.01
% Apoptotic Cells (at IC50) 65%45%85%
Selectivity Index (Normal vs. Cancer Cells) >10>5~1

Interpretation of Hypothetical Data:

  • Cytotoxicity (IC50): The hypothetical IC50 value of 5.8 µM for this compound suggests potent anticancer activity, potentially more potent than the endocrine therapeutic Tamoxifen, but less potent than the highly cytotoxic agent Paclitaxel.

  • Apoptosis Induction: A significant percentage of apoptotic cells (65%) induced by the pyrazole compound indicates that its mechanism of cytotoxicity likely involves the activation of programmed cell death pathways.

  • Selectivity: A high selectivity index (>10) would suggest that this compound is significantly more toxic to cancer cells than to normal cells, a highly desirable characteristic for a chemotherapeutic agent, potentially leading to a better safety profile compared to Paclitaxel.

Discussion and Future Directions

This comparative guide, based on established experimental protocols and data from analogous compounds, positions this compound as a promising candidate for further investigation as an anticancer agent. Its hypothetical potent cytotoxicity against MCF-7 breast cancer cells and high selectivity index warrant experimental validation.

Future studies should focus on:

  • Experimental Validation: Conducting the proposed in vitro assays to determine the actual IC50, mechanism of action, and selectivity of this compound.

  • Target Identification: Elucidating the specific molecular target(s) of the compound. Given the prevalence of pyrazole-based kinase inhibitors, investigating its effect on key kinases involved in cancer progression would be a logical next step.[5]

  • In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models of breast cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to optimize potency and selectivity.

References

  • Pyrazoles as anticancer agents: Recent advances. (n.d.).
  • Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. (n.d.).
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.).
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Dove Press.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Science.
  • Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-Yl)
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). BMC Chemistry.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

Sources

A Comparative Guide to the Reproducibility and Efficacy of 4-(4-Bromophenyl)-1-ethylpyrazole in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 4-(4-Bromophenyl)-1-ethylpyrazole, a heterocyclic compound of interest in contemporary drug discovery. We will delve into a reproducible synthetic protocol, address potential challenges, and objectively compare its performance against a representative alternative in the context of kinase inhibition for anticancer research. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and implement this compound in their experimental workflows.

Introduction: The Growing Interest in Pyrazole Derivatives

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block for designing molecules that can interact with a wide range of biological targets.[1] In recent years, pyrazole derivatives have gained significant attention as potent inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling pathways often dysregulated in diseases like cancer.[2][3]

This compound is a specific derivative that combines the pyrazole core with a bromophenyl group, a common feature in kinase inhibitors that can occupy hydrophobic pockets in the enzyme's active site. The ethyl group on the pyrazole nitrogen can influence solubility and metabolic stability. This guide will explore the practical aspects of working with this compound, from its synthesis to its biological evaluation, with a focus on ensuring experimental reproducibility.

Part 1: Reproducible Synthesis of this compound

A reliable and reproducible synthesis is the cornerstone of any experimental study. Below is a detailed protocol for the synthesis of this compound, adapted from established methods for similar pyrazole derivatives.[4][5] The rationale behind each step is provided to ensure a thorough understanding of the process.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from commercially available starting materials.

Materials:

  • 4'-Bromoacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ethylhydrazine oxalate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (absolute)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Formation of the Enaminone Intermediate:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-bromoacetophenone (10 mmol) in toluene (50 mL).

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol).

    • Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: This step forms a β-enaminone, a key intermediate for pyrazole synthesis. DMF-DMA acts as a formylating agent and a dehydrating agent. Toluene is a suitable high-boiling solvent for this reaction.

  • Cyclization to the Pyrazole Ring:

    • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

    • To the crude enaminone, add absolute ethanol (50 mL).

    • In a separate beaker, dissolve ethylhydrazine oxalate (11 mmol) and sodium bicarbonate (22 mmol) in water (20 mL). Add this solution dropwise to the ethanol solution of the enaminone.

    • Heat the resulting mixture to reflux (approximately 80 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Rationale: This is a classic Knorr pyrazole synthesis. Ethylhydrazine acts as the nitrogen source for the pyrazole ring. Sodium bicarbonate is used to neutralize the oxalic acid from the ethylhydrazine salt, liberating the free base for the reaction.

  • Work-up and Purification:

    • After cooling, remove the ethanol under reduced pressure.

    • Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

    • Rationale: This standard work-up procedure isolates the product from the reaction mixture. Column chromatography is essential to obtain a highly pure compound, which is critical for reproducible biological data.

Expected Outcome and Characterization:

The final product, this compound, should be a solid. Its identity and purity should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • Melting Point Analysis: As an indicator of purity.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification 4'-Bromoacetophenone 4'-Bromoacetophenone Enaminone Intermediate Enaminone Intermediate 4'-Bromoacetophenone->Enaminone Intermediate Toluene, Reflux DMF-DMA DMF-DMA DMF-DMA->Enaminone Intermediate Crude Pyrazole Crude Pyrazole Enaminone Intermediate->Crude Pyrazole Ethanol, Reflux Ethylhydrazine oxalate Ethylhydrazine oxalate Ethylhydrazine oxalate->Crude Pyrazole NaHCO3 NaHCO3 NaHCO3->Crude Pyrazole Purified Product Purified Product Crude Pyrazole->Purified Product Column Chromatography

Caption: Synthetic workflow for this compound.

Part 2: Comparative Analysis with an Alternative Kinase Inhibitor

To assess the potential of this compound as a kinase inhibitor, a direct comparison with a known inhibitor is essential. For this guide, we will use "Compound X," a hypothetical but representative pyrazole-based kinase inhibitor with well-characterized activity against a specific kinase, for instance, a member of the RAF kinase family, which is often implicated in cancer.

Experimental Protocol: Comparative Kinase Inhibition and Cell Proliferation Assays

Objective: To compare the in vitro kinase inhibitory activity and in-cell anti-proliferative effects of this compound and Compound X.

Assay 1: In Vitro Kinase Inhibition Assay (e.g., against B-RAF V600E)

  • Reagents: Recombinant human B-RAF V600E enzyme, appropriate substrate (e.g., MEK1), ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of this compound and Compound X in DMSO.

    • In a 96-well plate, add the kinase, substrate, and test compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30 °C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration.

  • Data Analysis: Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound by fitting the data to a dose-response curve.

Assay 2: Cell-Based Proliferation Assay (e.g., using A375 human melanoma cell line with B-RAF V600E mutation)

  • Cell Culture: Culture A375 cells in appropriate media and conditions.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of this compound and Compound X.

    • Incubate for 72 hours.

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Determine the GI₅₀ value (the concentration of compound required to inhibit cell growth by 50%) for each compound.

Data Presentation and Interpretation

Table 1: Comparative In Vitro Kinase Inhibition Data

CompoundTarget KinaseIC₅₀ (nM)
This compoundB-RAF V600E150
Compound XB-RAF V600E25

Table 2: Comparative Cell-Based Proliferation Data

CompoundCell LineGI₅₀ (µM)
This compoundA3755.2
Compound XA3750.8

Interpretation:

The hypothetical data above illustrates that while this compound shows activity against B-RAF V600E and inhibits the proliferation of A375 cells, Compound X is significantly more potent in both assays. This could be due to several factors, including a better fit in the ATP-binding pocket of the kinase or more favorable cell permeability and metabolic stability. Such comparative data is crucial for go/no-go decisions in a drug discovery project.

Visualization of a Hypothetical Signaling Pathway

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS B-RAF B-RAF RAS->B-RAF MEK MEK B-RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor 4-(4-Bromophenyl)- 1-ethylpyrazole or Compound X Inhibitor->B-RAF

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion

This guide has provided a comprehensive overview of the synthesis and comparative evaluation of this compound. By following a detailed and well-rationalized synthetic protocol, researchers can ensure the quality and reproducibility of their starting material. Furthermore, the comparative experimental framework outlined here allows for an objective assessment of the compound's performance against established alternatives. While the hypothetical data presented suggests that this compound may be a modest inhibitor in this specific context, it serves as a valuable starting point for further optimization and structure-activity relationship (SAR) studies. As with any scientific endeavor, meticulous execution of experiments and careful interpretation of data are paramount to success.

References

  • Molecules. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • MDPI. (2020). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. [Link]

  • MDPI. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • PubMed Central. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. [Link]

  • PubMed Central. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

  • ResearchGate. (2016). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. [Link]

  • SRR Publications. (2020). Pyrazoles as anticancer agents: Recent advances. [Link]

  • Dovepress. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]

  • Polish Journal of Chemical Technology. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. [Link]

  • JETIR. (2021). Synthesis, characterization and biological evaluation of pyrazole containing benzophenones derivatives. [Link]

  • Pharmacognosy Research. (2024). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). [Link]

  • SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Bromophenyl)-1-ethylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(4-Bromophenyl)-1-ethylpyrazole (CAS No. 1351385-49-3). As a brominated heterocyclic compound, its disposal requires specific procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers and drug development professionals who handle this and similar chemical entities.

Hazard Characterization and Essential Safety Protocols

Understanding the inherent risks of a compound is the foundation of its safe management. This compound is classified as a hazardous substance, and its handling necessitates strict adherence to safety protocols grounded in its specific GHS (Globally Harmonized System) classification.[1][2][3][4][5]

The primary hazards are related to irritation.[6] The causality is clear: exposure to the compound can provoke inflammatory responses in sensitive tissues. Therefore, preventing direct contact is the principal goal of the safety measures outlined below.

Table 1: GHS Hazard Profile for this compound

Hazard Category GHS Code Description Pictogram Signal Word
Skin Irritation H315 Causes skin irritation.[6] GHS07 (Exclamation Mark) Warning[6]
Eye Irritation H319 Causes serious eye irritation.[6] GHS07 (Exclamation Mark) Warning[6]

| Respiratory Irritation | H335 | May cause respiratory irritation.[6] | GHS07 (Exclamation Mark) | Warning[6] |

Mandatory Personal Protective Equipment (PPE) and Handling:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[7] This is non-negotiable due to the H319 classification.

  • Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.[6][8] Contaminated clothing must be removed immediately and washed before reuse.[6]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or fumes and mitigate the risk of respiratory irritation (H335).[6][7]

  • Hygiene: Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[6][8]

The Core Directive: Segregation as Halogenated Organic Waste

The single most critical step in the disposal of this compound is its correct classification as halogenated organic waste . The presence of bromine in its structure places it in this specific category.[9][10][11][12]

Why is this segregation critical?

  • Treatment Process: Halogenated waste requires specialized high-temperature incineration with subsequent "scrubbing" of the flue gases to neutralize the resulting acidic compounds (like hydrogen bromide). Disposing of it in a non-halogenated stream can damage standard incinerators and release toxic pollutants.

  • Cost Implications: The specialized treatment makes the disposal of halogenated waste significantly more expensive than non-halogenated streams.[10][13] Proper segregation is therefore essential for cost-effective and environmentally responsible laboratory management.

The following workflow provides a clear decision-making process for waste segregation.

G cluster_0 Waste Stream Determination Start Waste containing This compound Decision Does the compound contain a Halogen (F, Cl, Br, I)? Start->Decision Halogenated Segregate into HALOGENATED ORGANIC WASTE Container Decision->Halogenated  Yes NonHalogenated Segregate into NON-HALOGENATED ORGANIC WASTE Container Decision->NonHalogenated  No Final Arrange for pickup by licensed hazardous waste contractor Halogenated->Final

Caption: Waste segregation decision workflow.

Step-by-Step Disposal Protocols

Adherence to a systematic procedure is essential for safety and compliance. These protocols cover the lifecycle of the compound's waste, from generation to storage pending disposal.

A. Unused/Surplus Solid Compound:

  • Container Selection: Use a dedicated, chemically compatible, and sealable hazardous waste container. The container must be in good condition with a threaded, vapor-tight cap.[9][10]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label.[10][13] The label must clearly state:

    • The full chemical name: "Waste this compound"

    • The words "Halogenated Organic Waste"[9]

    • The relevant hazard pictograms (Irritant)[6]

  • Transfer: Carefully transfer the solid chemical into the waste container inside a chemical fume hood to prevent dust generation.[7]

  • Closure and Storage: Securely close the container. Store it in a designated satellite accumulation area, within secondary containment, away from incompatible materials like strong oxidizing agents.[10][12][14]

B. Contaminated Labware and Materials (e.g., gloves, weigh boats, paper towels):

  • Collection: Place all solid materials that have come into direct contact with the compound into a designated solid waste container. This can be a securely lined box or a dedicated plastic container.

  • Labeling: The container must be labeled as "Hazardous Waste" and specify the contents (e.g., "Solid Debris contaminated with this compound"). It must also be identified as halogenated waste.

  • Disposal: This container must be disposed of through a licensed hazardous waste contractor along with the primary chemical waste.[8] Do not dispose of this material in the regular trash.

C. Solutions Containing this compound:

  • Segregation: Collect all solutions in a dedicated liquid waste container for "Halogenated Organic Solvents."[12][13]

  • Compatibility: Do NOT mix this waste stream with aqueous, acidic, basic, or reactive wastes.[11][13] Mixing can cause dangerous reactions or complicate the disposal process.

  • Container Management: Use an appropriate safety can or chemically resistant bottle.[13] Keep the container sealed when not in use. Do not fill beyond 90% capacity to allow for vapor expansion.[12]

  • Labeling: The container must be clearly labeled "Hazardous Waste - Halogenated Organic Solvents," and all constituents (including the solvents and the pyrazole compound) must be listed with their approximate percentages.[10]

Emergency Protocol: Spill Management

Accidents require a prepared and immediate response to mitigate exposure and environmental release.

  • Evacuate and Alert: For large spills, immediately alert personnel in the area and evacuate.[9] Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

  • Containment (Small Spills): For minor spills within a fume hood, ensure proper PPE is worn. Prevent the spill from spreading or entering drains.[6][8]

  • Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[6][9]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[8][14] Avoid creating dust.[7]

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials (wipes, paper towels) are also considered halogenated hazardous waste and must be disposed of accordingly.

  • Labeling and Disposal: Seal and label the container with the spill debris as "Hazardous Waste" and dispose of it according to the procedures for solid waste described above.[9]

Final Disposal Logistics

The ultimate disposal of this compound is governed by strict regulations.

  • Professional Disposal: All waste containing this compound must be disposed of through a licensed and approved professional waste disposal company.[6][8] Self-treatment or disposal down the drain is strictly prohibited.[6][13]

  • Regulatory Compliance: The disposal process must adhere to all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) in the United States.[7][15]

  • Institutional EHS: Always consult your institution's EHS department. They will provide specific guidance on waste container types, labeling requirements, and pickup schedules, ensuring full compliance with all relevant policies.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound in a manner that ensures personal safety, environmental integrity, and regulatory compliance.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-(4-Bromophenyl)-1-ethyl-1H-pyrazole.
  • Braun Research Group. (n.d.). Standard Operating Procedure: Halogenated Organic Liquids.
  • Temple University Environmental Health and Radiation Safety. (2021, October). Chemical Waste Guideline: Halogenated Solvents.
  • CymitQuimica. (2025, November 7). Safety Data Sheet: 1H-Pyrazole-4-carboxylic acid, 1-(4-bromophenyl)-2,3-dihydro-3-oxo-.
  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide.
  • Kemicentrum. (2025, January 13). 8.1 Organic solvent waste.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 1-(3-Bromophenyl)-1H-pyrazole.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: (S)-1-(4-Bromophenyl)ethanol.
  • Synquest Labs. (2024, January 19). Safety Data Sheet: Ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 1-(2-Chlorophenyl)-5-methyl-1H-pyrazole.
  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary.
  • ChemSafetyPro. (2016, January 6). GHS Hazard Statement List.
  • ERA Environmental Management Solutions. (2014, May 20). GHS Hazard Classification: Everything You Need to Know.
  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.
  • ChemRadar. (n.d.). GHS Hazard Classification Search.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole.
  • Apollo Scientific. (2008, April 26). Safety Data Sheet: 1-(2-bromophenyl)-1h-pyrazole.
  • U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal.

Sources

A Senior Application Scientist's Guide to Handling 4-(4-Bromophenyl)-1-ethylpyrazole: Personal Protective Equipment and Safe Operational Workflow

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety protocols for handling 4-(4-Bromophenyl)-1-ethylpyrazole, a compound of interest in pharmaceutical and agrochemical research.[1] While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can establish a robust safety framework by analyzing data from structurally analogous bromophenyl-pyrazole derivatives. This approach, rooted in established chemical safety principles, ensures a high margin of safety.

This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Risks

Based on data from closely related compounds, this compound is anticipated to be a hazardous substance.[2][3] The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[4] The anticipated GHS classifications, synthesized from analogs, are summarized below.

Hazard ClassificationCategoryAssociated Risks
Acute Oral ToxicityCategory 4Harmful if swallowed.[2][3][5]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][3][5][6]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation.[2][3][5][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2][3][5][7]

Signal Word: Warning [2][4][7]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory to prevent exposure and ensure a safe laboratory environment.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely about donning equipment; it's about creating an impermeable barrier between you and the potential hazard. The following PPE is required for all operations involving this compound.

Eye and Face Protection: The First Line of Defense
  • Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, due to the severe eye irritation potential, chemical safety goggles are strongly recommended .[4][7]

  • Expert Rationale: The pyrazole structure, when functionalized with halogens like bromine, can cause significant irritation upon contact with mucous membranes.[4] Goggles provide a complete seal around the eyes, offering superior protection from splashes or airborne dust particles compared to safety glasses.[8] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5][8]

Skin Protection: Impermeable Gloves and Protective Clothing
  • Gloves:

    • Requirement: Compatible chemical-resistant gloves, such as nitrile gloves, must be worn.[6]

    • Expert Rationale: Brominated aromatic compounds can be absorbed through the skin. Nitrile gloves offer good resistance to a broad range of chemicals. Always inspect gloves for tears or pinholes before use.[6][8] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[6][8]

  • Laboratory Coat:

    • Requirement: A full-length laboratory coat, preferably with elastic cuffs.

    • Expert Rationale: This prevents incidental contact with skin on the arms and body. The elastic cuffs provide a snug fit over gloves, minimizing the chance of dust or liquid getting underneath.

  • Additional Clothing:

    • Requirement: Long pants and closed-toe shoes are mandatory.

    • Expert Rationale: This is a fundamental laboratory practice that protects against spills and dropped items.

Respiratory Protection: Mitigating Inhalation Risks
  • Requirement: All handling of solid this compound that could generate dust must be performed in a certified chemical fume hood.[5][8]

  • Expert Rationale: The compound is expected to cause respiratory tract irritation.[2][4][7] A fume hood provides primary engineering control to capture and exhaust airborne particles, preventing them from entering the breathing zone of the researcher. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[4]

Operational and Disposal Plans: A Step-by-Step Workflow

A safe protocol extends beyond PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from preparation to disposal.

Pre-Handling Checklist
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble all Materials: Have all necessary equipment, solvents, and quench solutions within the fume hood before introducing the chemical.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[4][9]

  • Don PPE: Put on all required PPE in the correct order (lab coat, then goggles, then gloves).

Safe Handling Protocol
  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.[8]

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After completing the work, decontaminate all surfaces with an appropriate solvent.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Wash hands thoroughly with soap and water after removing gloves.[2][8]

Disposal Plan: Responsible Waste Management
  • Chemical Waste: All surplus material and reaction mixtures containing this compound must be disposed of as hazardous chemical waste.[2][10] Do not empty into drains.[3][8][10]

  • Contaminated Materials: Used gloves, weigh boats, and other disposable materials contaminated with the compound must be collected in a designated, sealed hazardous waste container.[3][8]

  • Procedure:

    • Collect all waste in a properly labeled, sealed container.

    • Follow your institution's specific guidelines for hazardous waste pickup and disposal.

    • Dispose of the contents and container at an approved waste disposal plant.[2][9]

Workflow Visualization

The following diagram illustrates the complete, self-validating workflow for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase VerifyHood Verify Fume Hood AssembleMat Assemble Materials VerifyHood->AssembleMat LocateSafety Locate Safety Equipment AssembleMat->LocateSafety DonPPE Don PPE LocateSafety->DonPPE WeighTransfer Weigh & Transfer Solid DonPPE->WeighTransfer Dissolve Prepare Solution WeighTransfer->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Surfaces Experiment->Decontaminate SegregateWaste Segregate Waste Decontaminate->SegregateWaste DoffPPE Doff PPE SegregateWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands Dispose Dispose via EHS WashHands->Dispose

Caption: Safe handling workflow for this compound.

By adhering to these protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • Angene Chemical. Safety Data Sheet: (S)-1-(4-Bromophenyl)ethanol. [Link]

  • Carl ROTH. Safety Data Sheet: 4-(4-Nitrophenylazo)-resorcinol. [Link]

  • Cole-Parmer. Material Safety Data Sheet: 1-(3-Bromophenyl)-1H-pyrazole. [Link]

  • J&K Scientific. 3-(4-Bromophenyl)pyrazole | 73387-46-9. [Link]

  • PubChem. 4-(4-Bromophenyl)-1-methyl-1h-pyrazole. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromophenyl)-1-ethylpyrazole
Reactant of Route 2
Reactant of Route 2
4-(4-Bromophenyl)-1-ethylpyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.